2-(3-Piperidyl)ethanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-3-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-5-3-7-2-1-4-8-6-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWLRMLPKPPHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679091 | |
| Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16780-04-4 | |
| Record name | 2-(Piperidin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-3-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Piperidyl)ethanol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(3-Piperidyl)ethanol Hydrochloride
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a piperidine derivative, it belongs to a class of compounds that are fundamental structural motifs in a vast array of FDA-approved drugs.[1] The molecule's structure, featuring a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain, offers versatile points for chemical modification. This makes it a valuable intermediate in the synthesis of complex molecules, particularly as a key component in the development of nicotinic acetylcholine receptor ligands.[2] These ligands are instrumental in creating drugs that target neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2]
This technical guide provides a comprehensive examination of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, handling, and analytical methodologies. The content herein is structured to explain the causality behind experimental choices, ensuring a deep and practical understanding of this important chemical entity.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound is a chiral molecule, typically supplied as a racemate unless a specific stereoisomer is synthesized. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, a critical attribute for many pharmaceutical applications.[3]
| Property | Value | Source(s) |
| CAS Number | 16780-04-4 | [4][5] |
| Molecular Formula | C₇H₁₆ClNO | [2][5] |
| Molecular Weight | 165.66 g/mol | [2][5] |
| IUPAC Name | 2-(piperidin-3-yl)ethanol;hydrochloride | N/A |
| Synonyms | 3-Piperidineethanol hydrochloride | [6] |
| Appearance | White to off-white solid (Typical) | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3] | [3] |
| Storage | Room temperature, dry, under inert atmosphere. | [2][7] |
Synthesis and Purification
The most direct and atom-economical pathway to synthesizing piperidine derivatives is through the catalytic hydrogenation of their corresponding pyridine precursors.[1] This methodology is the industrial standard for producing this compound from its aromatic analog, 2-(3-pyridyl)ethanol.
Synthetic Pathway Overview
The synthesis is a two-stage process: first, the preparation of the 2-(3-pyridyl)ethanol precursor, and second, the catalytic hydrogenation of the pyridine ring to yield the final piperidine product.
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2-(3-Piperidyl)ethanol hydrochloride molecular structure and weight
An In-depth Technical Guide to 2-(3-Piperidyl)ethanol Hydrochloride: Molecular Structure, Properties, and Synthetic Applications
Introduction
This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring substituted at the 3-position with a hydroxyethyl group, provides a valuable scaffold for the synthesis of a wide array of biologically active molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to various synthetic transformations and pharmaceutical formulations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of this compound, with a focus on its role as a synthetic intermediate.
Molecular Structure and Weight
The chemical structure of this compound consists of a saturated six-membered nitrogen-containing ring (piperidine) where a 2-hydroxyethyl group is attached to the carbon atom at the 3-position. The nitrogen atom of the piperidine ring is protonated and associated with a chloride ion.
The key structural details are:
The presence of a chiral center at the 3-position of the piperidine ring means that 2-(3-Piperidyl)ethanol can exist as a racemic mixture or as individual enantiomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its free base form, 2-(3-Piperidyl)ethanol, is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Notes |
| Molecular Formula | C7H16ClNO | For the hydrochloride salt.[1][2] |
| Molecular Weight | 165.66 g/mol | For the hydrochloride salt.[1][2] |
| Appearance | White to off-white solid | As is typical for many hydrochloride salts of organic amines. |
| Solubility | Soluble in water | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is a common strategy for improving the handling of amine-containing compounds.[3] |
| Hazard | Irritant | Appropriate personal protective equipment should be used during handling.[2] |
Synthesis and Chemical Reactivity
2-(3-Piperidyl)ethanol is typically synthesized via the catalytic hydrogenation of its aromatic precursor, 2-(3-pyridinyl)ethanol. The piperidine ring is a common motif in many pharmaceuticals, and its derivatives are often prepared by the reduction of the corresponding pyridine precursors.[4]
A general synthetic route involves:
-
Preparation of 2-(3-Pyridinyl)ethanol: This precursor can be synthesized by the reduction of (3-pyridinyl)acetic acid hydrochloride using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).[5]
-
Catalytic Hydrogenation: The resulting 2-(3-pyridinyl)ethanol is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. Various catalysts can be employed for this transformation, including platinum oxide, palladium on carbon, or rhodium-based catalysts.[6][7]
-
Formation of the Hydrochloride Salt: The final step involves treating the 2-(3-piperidyl)ethanol free base with hydrochloric acid to form the stable and more easily handled hydrochloride salt.
The primary alcohol and the secondary amine of the piperidine ring are the main sites of chemical reactivity, allowing for a wide range of derivatizations. The hydroxyl group can be converted to other functional groups or used in esterification and etherification reactions. The secondary amine can be N-alkylated or N-acylated to introduce further diversity.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound. Key analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a proton NMR spectrum to confirm the molecular structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in about 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the expected chemical shift range for all protons (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons for each resonance and analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons in the molecule.
Caption: Workflow for structural confirmation via ¹H NMR spectroscopy.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a common structural feature in many approved drugs and drug candidates, often contributing to favorable pharmacokinetic properties and interactions with biological targets.[4] For example, derivatives of piperidine are found in medications targeting the central nervous system, such as antipsychotics and analgesics.[4][9]
The bifunctional nature of this compound (containing both a nucleophilic secondary amine and a primary alcohol) allows for its incorporation into larger molecular frameworks through various synthetic strategies.
Caption: Synthetic pathway and utility of 2-(3-Piperidyl)ethanol HCl.
Conclusion
This compound is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined molecular structure and versatile reactivity make it an important tool for medicinal chemists. A thorough understanding of its physicochemical properties and a robust analytical characterization are essential for its effective use in research and development.
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An In-depth Technical Guide to the Pharmacological Profile of 2-(3-Piperidyl)ethanol hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(3-Piperidyl)ethanol hydrochloride (CAS No: 16780-04-4). While not a therapeutic agent in itself, this compound serves as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, particularly those targeting neurological disorders. This document elucidates its chemical properties, plausible synthetic routes, and, most critically, its inferred pharmacological significance based on its utility in the development of nicotinic acetylcholine receptor (nAChR) ligands and nootropic compounds. We will explore the mechanistic rationale for its use in medicinal chemistry, supported by an examination of the structure-activity relationships of its derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics for cognitive and neurodegenerative diseases.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in modern medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its prevalence is not coincidental; the piperidine moiety often imparts favorable physicochemical and pharmacokinetic properties to a molecule.[3] These include improved metabolic stability, modulation of lipophilicity and aqueous solubility, and the ability to adopt conformations that optimize interactions with biological targets.[3] this compound emerges from this context as a valuable building block, offering a chiral center and a modifiable hydroxyl group that are instrumental in creating diverse libraries of neurologically active compounds.[4]
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for its application in drug synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 16780-04-4 | [4][5][6] |
| Molecular Formula | C₇H₁₆ClNO | [4][6] |
| Molecular Weight | 165.66 g/mol | [4][6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water (predicted due to hydrochloride salt) | General knowledge |
| Storage | Room temperature, dry conditions | [4] |
Synthesis and Chemical Reactivity
While specific, detailed synthetic protocols for this compound are proprietary or found within broader patent literature, a plausible and commonly employed synthetic strategy involves the reduction of a pyridine precursor.
General Synthetic Pathway
The synthesis likely proceeds via a two-step process:
-
Formation of the Pyridine Precursor: Synthesis of 2-(3-pyridyl)ethanol from a suitable starting material like 3-pyridineacetic acid.
-
Heterocyclic Ring Reduction: Catalytic hydrogenation of the pyridine ring of 2-(3-pyridyl)ethanol to yield the piperidine ring of 2-(3-Piperidyl)ethanol.
The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, a standard procedure to enhance aqueous solubility and stability.[7]
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Catalytic Hydrogenation (Illustrative)
The following is an illustrative protocol for the reduction of a pyridine ring to a piperidine, a key transformation in the synthesis of the title compound.
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with the pyridine precursor (e.g., 2-(3-pyridyl)ethanol) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: A hydrogenation catalyst, such as platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃), is added to the mixture. The choice of catalyst can influence the stereoselectivity of the reaction.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-500 psi). The reaction mixture is agitated and may be heated to accelerate the reaction.
-
Monitoring: The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude piperidine product.
-
Purification and Salt Formation: The crude product is purified by chromatography or crystallization. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.
Pharmacological Profile: A Gateway to Neurological Therapeutics
Direct pharmacological data for this compound is scarce, as it is primarily used as a synthetic intermediate. However, its pharmacological relevance can be inferred from the biological activities of the compounds synthesized from it.
Inferred Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The most significant application of this compound is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[4] nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[8] They play crucial roles in cognitive processes such as learning, memory, and attention.[9] Dysfunction of the cholinergic system, including nAChRs, is a hallmark of several neurological disorders, most notably Alzheimer's disease.[10]
The two primary nAChR subtypes targeted for cognitive enhancement are:
-
α4β2 nAChRs: The most abundant subtype in the brain, with a high affinity for nicotine. Partial agonists at this receptor have shown promise in improving cognitive function.[9]
-
α7 nAChRs: Homomeric receptors that are also implicated in cognitive processes and neuroprotection.[8]
The structure of this compound provides a scaffold that can be elaborated to create molecules with high affinity and selectivity for these nAChR subtypes. The piperidine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine.
Caption: Inferred mechanism of action for nAChR ligands derived from 2-(3-Piperidyl)ethanol HCl.
Role in the Development of Nootropic Agents
Nootropics, or "smart drugs," are compounds that enhance cognitive function.[11] this compound is also utilized in the synthesis of novel nootropic agents.[4] The structural features of this compound are amenable to the creation of molecules that can modulate various neurotransmitter systems involved in cognition, beyond just the cholinergic system. For instance, derivatives could potentially interact with dopaminergic or serotonergic pathways, which are also implicated in learning and memory.[7]
In Vitro and In Vivo Assessment: A Hypothetical Workflow
To characterize the pharmacological profile of a novel compound derived from this compound, a tiered experimental approach is necessary.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compound for various nAChR subtypes (and other relevant receptors), radioligand binding assays are employed. These experiments quantify the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand.
-
Functional Assays: To assess whether a compound is an agonist, antagonist, or allosteric modulator, functional assays are conducted. This can be done using techniques like two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the target receptor, or by measuring calcium influx in cell lines expressing the receptor. These assays provide data on potency (EC₅₀ or IC₅₀) and efficacy.
-
In Vitro Toxicology: Initial safety assessment is performed using cell-based assays to evaluate cytotoxicity, mitochondrial toxicity, and potential for causing an allergic response.[12]
Caption: A typical in vitro workflow for pharmacological characterization.
In Vivo Studies
-
Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of a promising compound is determined in animal models (typically rodents). This involves administering the compound and measuring its concentration in plasma and various tissues over time. The effects of co-administration with substances like ethanol on pharmacokinetics may also be investigated.[13]
-
Pharmacodynamic (PD) and Efficacy Studies: To assess the in vivo effects on cognition, animal models of learning and memory are used. Common behavioral tests include the Morris water maze, passive avoidance test, and novel object recognition test.[14][15] In these studies, the compound's ability to reverse cognitive deficits induced by amnesic agents like scopolamine is often evaluated.
-
In Vivo Toxicology: Preliminary toxicological studies in animals are conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicity.[12]
Safety and Toxicology
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related piperidine compounds are classified as irritants and may cause skin and eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. Its value lies not in its own biological activity, but in the versatile and pharmacologically relevant scaffold it provides. As a key intermediate for the synthesis of nicotinic acetylcholine receptor ligands and nootropic agents, it represents a critical starting point for the discovery of novel treatments for a range of debilitating neurological and psychiatric disorders. A thorough understanding of its properties and its role in the synthesis of more complex molecules is essential for any researcher working in this domain.
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Potential mechanism of action for 3-substituted piperidines
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-Substituted Piperidines
Executive Summary
The 3-substituted piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a diverse range of centrally active therapeutic agents. Its conformational flexibility and the stereochemical possibilities at the C3 position allow for precise orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the potential mechanisms of action for this class of compounds, focusing on four primary target families: monoamine transporters, opioid receptors, sigma receptors, and acetylcholinesterase. As a Senior Application Scientist, my objective is to not only present the established mechanisms but to provide the causal logic behind the experimental workflows required to rigorously characterize a novel 3-substituted piperidine derivative. The protocols described herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.
Interaction with Monoamine Transporters: The Dopamine Transporter (DAT) Paradigm
A prominent mechanism of action for many 3-substituted piperidines is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT).[1][2][3] These compounds can act as potent dopamine reuptake inhibitors (DRIs), increasing the extracellular concentration of dopamine in the synaptic cleft and thereby enhancing dopaminergic neurotransmission.[4][5] This activity is central to the therapeutic effects of drugs for conditions like ADHD and depression, but also underlies the abuse potential of certain psychostimulants.
Unraveling the Mechanism: Binding vs. Function
Characterizing a compound's action at DAT requires a two-pronged approach: assessing its physical affinity for the transporter (binding) and measuring its ability to modulate the transporter's primary function (uptake inhibition or release).
-
Binding Affinity (Kᵢ): This measures how tightly a compound binds to the transporter. It is typically determined through competitive radioligand binding assays.
-
Functional Potency (IC₅₀/EC₅₀): This quantifies the compound's ability to inhibit dopamine uptake (IC₅₀) or induce dopamine efflux (EC₅₀).[6][7]
A significant divergence between binding affinity and functional potency can suggest complex allosteric interactions or reveal that the compound is a substrate (releaser) rather than a simple blocker.
Experimental Workflow: DAT Characterization
The following diagram and protocols outline a robust workflow for characterizing a novel 3-substituted piperidine at the human dopamine transporter (hDAT).
Caption: Experimental workflow for DAT ligand characterization.
This protocol determines the binding affinity (Kᵢ) of a test compound.[8]
-
Cell Culture & Membrane Preparation: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT). Harvest cells and prepare membrane homogenates via centrifugation.
-
Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and serial dilutions of the 3-substituted piperidine test compound.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation.[8]
This protocol measures the functional potency (IC₅₀) of a compound to inhibit dopamine transport.[6][7][9][10]
-
Cell Plating: Plate hDAT-HEK293 cells in 96-well microplates and allow them to adhere overnight.[10]
-
Assay Preparation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Add serial dilutions of the test compound to the wells and pre-incubate for 10-15 minutes at room temperature.[10]
-
Controls:
-
Total Uptake: Cells + buffer (no inhibitor).
-
Non-specific Uptake: Cells + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine to all wells to start the reaction.
-
Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.[10]
-
Lysis & Counting: Lyse the cells and transfer the lysate to scintillation vials. Measure the intracellular radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Interpretation
The following table presents hypothetical data for three 3-substituted piperidine analogues, illustrating how structure-activity relationships (SAR) can be established.
| Compound | 3-Position Substituent | DAT Binding Kᵢ (nM) | DA Uptake IC₅₀ (nM) | Selectivity (SERT Kᵢ / DAT Kᵢ) |
| Analogue A | -CH₃ | 50.5 | 150.2 | 20 |
| Analogue B | -C₆H₅ (Phenyl) | 5.2 | 15.8 | 150 |
| Analogue C | -C(C₆H₅)₂OH | 2.1 | 6.5 | >500 |
Data are hypothetical for illustrative purposes.
This data suggests that increasing the steric bulk and lipophilicity at the 3-position enhances both affinity and potency at DAT.
Modulation of Opioid Receptors
The piperidine ring is a core component of several potent opioid receptor modulators.[11][12] 3-substituted piperidines can act as agonists, antagonists, or partial agonists at mu (µ), delta (δ), and kappa (κ) opioid receptors. Their mechanism involves binding to these G-protein coupled receptors (GPCRs) and either activating or blocking the downstream signaling cascades that modulate pain, reward, and other physiological processes.[13][14]
Differentiating Functional Outcomes
Unlike transporters, where the primary readout is substrate flux, GPCR modulation is assessed by measuring downstream second messenger signaling. For opioid receptors, which are typically Gᵢ/Gₒ-coupled, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[15] A key functional assay is the [³⁵S]GTPγS binding assay, which directly measures G-protein activation.
Caption: Agonist-mediated μ-opioid receptor signaling pathway.
This assay determines whether a compound is an agonist, antagonist, or partial agonist.[14]
-
Membrane Preparation: Prepare membranes from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-hMOR).
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl. The presence of GDP is critical to keep G-proteins in their inactive state prior to stimulation.
-
Reaction Setup:
-
To determine agonist activity: Incubate membranes with [³⁵S]GTPγS and serial dilutions of the test compound.
-
To determine antagonist activity: Incubate membranes with [³⁵S]GTPγS, a fixed concentration of a known agonist (e.g., DAMGO for µ-receptors), and serial dilutions of the test compound.
-
-
Controls:
-
Basal Binding: Membranes + [³⁵S]GTPγS (no agonist).
-
Maximal Stimulation: Membranes + [³⁵S]GTPγS + a saturating concentration of a standard full agonist (e.g., DAMGO).
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Analysis: Terminate the reaction by rapid filtration, and quantify the amount of bound [³⁵S]GTPγS via liquid scintillation counting, similar to the binding assay described in 1.2.1.
-
Data Interpretation:
-
Agonists will stimulate [³⁵S]GTPγS binding above basal levels in a dose-dependent manner.
-
Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a dose-dependent manner but will have no effect on their own.[14]
-
Partial agonists will stimulate binding to a level below that of a full agonist and will act as antagonists against a full agonist.
-
Interaction with Sigma Receptors
Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins, not classical cell-surface receptors.[16][17] They are implicated in a variety of CNS disorders.[16] Many piperidine-containing compounds show high affinity for these sites.[18][19][20] The mechanism of action involves binding to the receptor and modulating its chaperone activity, which in turn affects ion channels, GPCR signaling, and cellular stress responses.
Experimental Challenges and Protocols
Characterizing ligands at sigma receptors requires careful assay design, particularly for the σ₂ subtype, as many σ₂ radioligands also bind to σ₁ receptors.
-
Source: Guinea pig brain or liver membranes are a rich source of σ₁ receptors.[17]
-
Radioligand: Use a σ₁-selective radioligand such as -pentazocine.[16][17]
-
Procedure: The protocol is a standard competitive binding assay, as described in 1.2.1. Non-specific binding is determined using a high concentration of a potent sigma ligand like haloperidol.[21]
-
Source: Rat liver membranes are commonly used.
-
Radioligand & Masking: A non-selective radioligand like [³H]DTG (1,3-di-o-tolyl-guanidine) is used.[16] To prevent this radioligand from binding to σ₁ sites, the assay is performed in the presence of a "masking" agent—a high concentration of a non-radiolabeled σ₁-selective ligand (e.g., (+)-pentazocine).[17][22] This effectively isolates the σ₂ binding.
-
Procedure: The protocol is a competitive binding assay performed in the presence of the masking agent. Caution is advised, as masking agents can sometimes introduce artifacts.[22]
Acetylcholinesterase (AChE) Inhibition
Certain 3-substituted piperidines are designed to act as acetylcholinesterase (AChE) inhibitors.[23][24][25] AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft.[26][27] Inhibition of AChE increases acetylcholine levels, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[28][29]
The Ellman's Method: A Classic Functional Assay
The most common method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman.[25][28]
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An In-Depth Technical Guide to 2-(3-Piperidyl)ethanol Hydrochloride as a Synthetic Building Block
Executive Summary
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a highly privileged scaffold in a vast array of clinically approved therapeutics.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved metabolic stability, modulated lipophilicity, and enhanced binding interactions through its defined three-dimensional structure.[1] Within this class, 2-(3-Piperidyl)ethanol hydrochloride emerges as a particularly valuable synthetic building block. This guide provides an in-depth technical overview of its molecular profile, synthesis, reactivity, and strategic application. As a bifunctional, chiral synthon, it offers two distinct points for chemical elaboration—a secondary amine and a primary alcohol—providing a robust platform for the rapid generation of molecular diversity in drug discovery programs, particularly those targeting neurological disorders.[2]
Core Molecular Profile and Quality Assurance
Understanding the fundamental properties of a building block is critical for its effective and reproducible use in synthesis. This compound is a stable, crystalline solid, which simplifies handling and storage compared to its freebase form. The presence of a stereocenter at the C3 position of the piperidine ring is a key feature, offering the potential for developing stereochemically pure active pharmaceutical ingredients (APIs), a crucial aspect for optimizing efficacy and minimizing off-target effects.
Physicochemical Properties
A summary of the key physicochemical identifiers for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 16780-04-4 | [3][4] |
| Molecular Formula | C₇H₁₆ClNO | [2][3][4] |
| Molecular Weight | 165.66 g/mol | [2][3][4] |
| MDL Number | MFCD14583117 | [3][4] |
| Hazard Class | Irritant | [4] |
Structural Elucidation and Self-Validating Protocols
To ensure the integrity of any synthesis, rigorous analytical confirmation of starting materials and intermediates is paramount. The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. A trustworthy synthetic protocol relies on these checkpoints for validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expected signals include a complex multiplet for the proton at the C3 chiral center, distinct signals for the diastereotopic protons of the ethyl alcohol sidechain (-CH₂-CH₂-OH), and a series of broad multiplets corresponding to the protons on the piperidine ring. The N-H proton of the secondary amine hydrochloride will typically appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of major impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for confirming the presence of the key functional groups.[5] Expect a broad absorption band around 3300 cm⁻¹ for the O-H stretch of the alcohol, an N-H stretching band from the secondary ammonium salt, and C-H stretching absorptions in the 2850-2950 cm⁻¹ region.[5] A prominent C-O stretching band should also be visible around 1050 cm⁻¹.[5]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion for the free base (C₇H₁₅NO) upon deprotonation, confirming the molecular weight.
Synthesis and Purification Workflow
The most common and industrially scalable route to piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors.[6] This strategy is efficient and allows for the synthesis of the target molecule from readily available starting materials.
Detailed Experimental Protocol 1: Synthesis of 2-(3-Pyridyl)ethanol
Causality: This protocol utilizes lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting a carboxylic acid directly to a primary alcohol.[7] Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its stability under the reaction conditions. The workup with aqueous sodium sulfate is a standard quenching procedure (Fieser workup) that safely neutralizes excess hydride and results in a granular precipitate that is easy to filter.
-
Setup: Equip a round-bottomed flask with a magnetic stir bar and a nitrogen inlet. Charge the flask with 3-pyridinylacetic acid hydrochloride (1.0 eq) and anhydrous THF.
-
Reduction: Cool the stirred suspension to 0 °C using an ice bath. Carefully add lithium aluminum hydride (2.0-2.5 eq) portion-wise, controlling the rate of addition to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cautiously add saturated aqueous sodium sulfate dropwise until the grey suspension turns white and gas evolution ceases.
-
Workup: Dry the mixture over anhydrous sodium sulfate or magnesium sulfate, filter the solids, and wash thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel chromatography to yield 2-(3-pyridyl)ethanol as a pure liquid.[7]
Detailed Experimental Protocol 2: Catalytic Hydrogenation and Salt Formation
Causality: Catalytic hydrogenation is the method of choice for reducing the aromatic pyridine ring to a saturated piperidine.[8] Platinum oxide (PtO₂) is a highly effective catalyst for this transformation.[9] A small amount of acetic acid is often included to acidify the medium, which can improve the reaction rate and prevent catalyst poisoning. The final step involves precipitation as the hydrochloride salt, which provides a stable, crystalline, and non-hygroscopic solid that is ideal for storage and subsequent use.
-
Setup: To a solution of 2-(3-pyridyl)ethanol (1.0 eq) in ethanol, add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50-100 psi). Shake or stir the reaction vigorously at room temperature for 12-48 hours.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction can also be tracked by GC-MS or TLC.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude 2-(3-piperidyl)ethanol free base in a minimal amount of a suitable solvent like diethyl ether or dichloromethane. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to yield the final this compound.
Reactivity and Strategic Application in Synthesis
The power of this compound as a building block lies in its two orthogonal functional handles. The secondary amine and the primary alcohol can be functionalized selectively or in tandem to build molecular complexity, making it a versatile tool for creating libraries of compounds for structure-activity relationship (SAR) studies.
Strategic Considerations for Selectivity:
-
N-Functionalization: The piperidine nitrogen is significantly more nucleophilic than the primary alcohol. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions will preferentially occur at the nitrogen. For N-alkylation or acylation, the hydrochloride salt must first be neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.
-
O-Functionalization: To target the alcohol, the more reactive amine must first be protected. A common strategy is to use a protecting group such as a tert-butoxycarbonyl (Boc) group. Once the N-Boc protected intermediate is formed, the alcohol can be readily functionalized. For example, a Williamson ether synthesis can be performed by deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidants. This transformation is crucial for introducing new functionalities and extending the carbon skeleton.
This building block has been identified as a key intermediate in the synthesis of ligands for nicotinic acetylcholine receptors, which are important targets for drugs aimed at treating neurological conditions such as Alzheimer's disease.[2]
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. While a comprehensive Safety Data Sheet (SDS) specific to this compound must be consulted before use, the following general guidelines apply to piperidine derivatives.[10][11]
| Category | Guideline |
| Personal Protective Equipment | Wear chemical safety goggles, a lab coat, and nitrile gloves.[10] |
| Handling | Use in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust. Wash hands thoroughly after handling.[10][11] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases.[12] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[10] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10] |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug development. Its bifunctional and chiral nature provides a strategic advantage for the synthesis of complex and stereochemically defined molecules. By understanding its core properties, synthetic routes, and predictable reactivity, researchers can leverage this synthon to accelerate the discovery of novel therapeutics and efficiently build libraries for SAR exploration.
References
- PrepChem. Synthesis of 2-(3-Pyridinyl)ethanol. [Link]
- MySkinRecipes. This compound. [Link]
- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- National Institutes of Health (PMC). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
- PubChem. 2-(2,3-Diphenylpiperidin-1-YL)ethanol hydrochloride. [Link]
- ResearchGate. Reagents and conditions; (a) Piperidine, Ethanol (b) Br2, CHCl3,.... [Link]
- Royal Society of Chemistry.
- PubChem. 2-Piperidin-2-ylethanol. [Link]
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
- Rice University.
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
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Spectroscopic Data for 2-(3-Piperidyl)ethanol Hydrochloride: A Technical Guide
Introduction
2-(3-Piperidyl)ethanol hydrochloride is a piperidine derivative of significant interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.
While experimental spectra for this specific hydrochloride salt are not widely available in the public domain, this guide will leverage high-quality predicted data and experimental data from closely related structural analogs to provide a robust framework for its spectroscopic characterization. This approach ensures that researchers have a reliable reference for what to expect during their own analytical workflows.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.
A. Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on -OH | Variable (broad singlet) | bs | 1H |
| H on -N⁺H₂- | Variable (broad singlet) | bs | 2H |
| -CH₂-OH | ~3.6 | Triplet (t) | 2H |
| Piperidine Ring Protons | ~1.2 - 3.5 | Multiplets (m) | 9H |
| -CH₂-CH₂-OH | ~1.6 | Multiplet (m) | 2H |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and concentration.
B. Interpretation of the ¹H NMR Spectrum
The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons, causing them to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge. The protons on the nitrogen and the hydroxyl group are expected to be broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The methylene group adjacent to the hydroxyl group is expected to appear as a triplet, coupled to the neighboring methylene group. The piperidine ring protons will present as a complex series of multiplets in the aliphatic region of the spectrum.
C. Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₂-OH | ~60 |
| Piperidine C2, C6 | ~45-55 |
| Piperidine C3 | ~30-40 |
| Piperidine C4, C5 | ~20-30 |
| -C H₂-CH₂-OH | ~30-40 |
Note: Predicted chemical shifts are estimates and can vary based on the solvent.
D. Interpretation of the ¹³C NMR Spectrum
The carbon attached to the hydroxyl group (-CH₂-OH) is expected to be the most downfield of the aliphatic carbons due to the deshielding effect of the oxygen atom. The carbons of the piperidine ring will have distinct chemical shifts, with those closer to the protonated nitrogen (C2 and C6) appearing further downfield. The chemical shifts of the piperidine carbons provide valuable information about the conformation of the ring.
E. Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons. D₂O is a good choice for hydrochloride salts.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. This is a critical step to obtain sharp peaks and resolve fine coupling patterns.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectra to obtain pure absorption peaks.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS, though less common for polar solvents). For D₂O, the residual HDO peak is typically used as a reference.
-
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
A. Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Strong, Broad | O-H (Alcohol) | Stretching |
| 3000-2800 | Strong | N⁺-H (Ammonium) | Stretching |
| 2950-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |
| ~1600 | Medium | N⁺-H (Ammonium) | Bending |
| 1470-1430 | Medium | C-H (Aliphatic) | Bending |
| 1100-1000 | Strong | C-O (Alcohol) | Stretching |
B. Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding. The N⁺-H stretching of the secondary ammonium salt will appear as a broad band in the 3000-2800 cm⁻¹ region, often overlapping with the C-H stretching vibrations. The presence of a strong C-O stretching band around 1050 cm⁻¹ further confirms the alcohol functional group. The aliphatic C-H stretching and bending vibrations will be observed in their characteristic regions.
C. Experimental Protocol for FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Diagram: FTIR-ATR Experimental Workflow
Caption: A simple and efficient workflow for FTIR-ATR analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
A. Predicted Mass Spectrometric Data
For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate. We would expect to see the protonated molecule of the free base.
Table 4: Predicted m/z Peaks for 2-(3-Piperidyl)ethanol in ESI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |
| 130.12 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₁₅NO) |
| 112.11 | [M+H - H₂O]⁺ | Loss of a water molecule |
| 100.11 | [M+H - CH₂O]⁺ | Alpha-cleavage with loss of formaldehyde |
| 84.08 | [M+H - C₂H₅OH]⁺ | Cleavage of the ethanol side chain |
Note: The molecular weight of the free base, 2-(3-Piperidyl)ethanol, is 129.20 g/mol . The molecular weight of the hydrochloride salt is 165.66 g/mol .
B. Interpretation of the Mass Spectrum
In positive ion ESI-MS, the observed mass will correspond to the free base with a proton attached ([M+H]⁺), giving a peak at m/z 130.12. The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for piperidine alkaloids include the loss of water from the alcohol group and cleavage of the side chain.[1] Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a characteristic fragmentation pathway for amines.[2]
C. Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile. The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal of the ion of interest.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and any significant fragment ions.
-
Propose fragmentation pathways consistent with the observed masses.
-
Diagram: ESI-MS Experimental Workflow
Caption: A general workflow for ESI-MS and tandem MS analysis.
IV. Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide provides a detailed framework for understanding and acquiring the necessary NMR, IR, and MS data. By combining predicted data with established experimental protocols and principles of spectral interpretation, researchers can confidently verify the structure and purity of this important piperidine derivative. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
V. References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1415-1422.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Chemguide. Interpreting C-13 NMR spectra. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Oregon. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Dias, H. J., de Melo, N. I., Crotti, A. E. M., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]
-
National Institute of Standards and Technology. Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-(3-Piperidyl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the stability of 2-(3-Piperidyl)ethanol hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited publicly available stability data for this specific compound, this guide synthesizes established principles of pharmaceutical stability testing with insights into the chemical liabilities of its constituent functional groups—a secondary amine within a piperidine ring, a primary alcohol, and a hydrochloride salt. We will explore potential degradation pathways, outline detailed protocols for forced degradation studies, and describe the development and validation of a stability-indicating analytical method. Furthermore, this document provides recommendations for optimal storage and handling to ensure the long-term integrity of this compound in a research and development setting.
Introduction: The Critical Role of Stability in Drug Development
The journey of a pharmaceutical compound from discovery to a marketed drug is fraught with challenges, among which ensuring its stability is paramount. Chemical and physical stability are intrinsic properties that dictate a compound's shelf-life, its formulation feasibility, and ultimately, its safety and efficacy. For drug development professionals, a thorough understanding of a molecule's stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality control.
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of nicotinic acetylcholine receptor ligands and other neurologically active compounds.[1] Its molecular structure, featuring a piperidine ring and a primary alcohol, presents specific chemical moieties that are susceptible to degradation. The hydrochloride salt form is intended to enhance stability and improve handling characteristics, but a comprehensive evaluation is necessary to confirm this and to establish optimal storage conditions.[2]
This guide is structured to provide a logical and scientifically rigorous approach to assessing the stability of this compound. It is designed to be a practical resource for researchers, enabling them to design and execute robust stability studies, interpret the resulting data, and make informed decisions throughout the drug development process.
Physicochemical Properties and Inherent Stability Considerations
A foundational understanding of the physicochemical properties of this compound is essential for predicting its potential stability liabilities.
| Property | Value/Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 16780-04-4 | [3] |
| Molecular Formula | C₇H₁₆ClNO | [3] |
| Molecular Weight | 165.66 g/mol | [3] |
| Appearance | Likely a white to off-white solid | General knowledge |
| Melting Point | Not readily available | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4] | General knowledge |
The key functional groups that influence the stability of this compound are:
-
Secondary Amine (Piperidine Ring): Secondary amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[5] The piperidine ring itself is a stable six-membered heterocycle.[6]
-
Primary Alcohol: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[7]
-
Hydrochloride Salt: The formation of a hydrochloride salt by protonating the basic piperidine nitrogen generally increases the compound's stability.[2] It can reduce the nucleophilicity of the amine, making it less prone to certain reactions. Additionally, hydrochloride salts are often crystalline solids, which are typically more stable than their amorphous or free base counterparts. However, the presence of the chloride ion can potentially influence degradation pathways, and the salt's hygroscopicity must be evaluated.[8]
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated for this compound. A thorough investigation of these pathways is the primary objective of forced degradation studies.
Caption: Potential degradation pathways for this compound.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[9] For this compound, the C-N and C-C bonds are generally stable to hydrolysis under neutral conditions. However, extreme pH conditions (acidic or basic) and elevated temperatures should be investigated to assess for any potential cleavage.
Oxidative Degradation
Oxidation is a significant potential degradation pathway for this molecule due to the presence of the secondary amine and primary alcohol.[10][11]
-
Amine Oxidation: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it susceptible to oxidation, potentially forming an N-oxide.
-
Alcohol Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, which may be further oxidized to a carboxylic acid.
-
Radical-mediated Oxidation: The presence of radical initiators (e.g., azobisisobutyronitrile, AIBN) or exposure to atmospheric oxygen over time can lead to complex degradation profiles.[12]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy to initiate photochemical reactions.[13][14][15][16][17] While the molecule does not contain a strong chromophore, photostability testing is a crucial part of a comprehensive stability program as per ICH Q1B guidelines.[13][14][15][16][17]
Thermal Degradation
In the solid state, thermal degradation can lead to decomposition, melting with decomposition, or polymorphic transitions. In solution, elevated temperatures can accelerate other degradation pathways like hydrolysis and oxidation.
Recommended Storage and Handling
Based on the chemical nature of piperidine compounds and hydrochloride salts, the following storage and handling conditions are recommended to minimize degradation.[18][19]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage of piperidine derivatives. | To slow down the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation from atmospheric oxygen. |
| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent photodegradation. |
| Moisture | Keep the container tightly sealed to protect from moisture. Storage in a desiccator is advisable. | To prevent hydrolysis and potential physical changes due to hygroscopicity. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves a series of well-designed experiments. The following protocols provide a framework for conducting these studies.
Caption: Workflow for comprehensive stability assessment.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][19][20] The goal is to achieve 5-20% degradation of the parent compound.[20]
Protocol 1: Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for up to 24 hours. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for up to 24 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for up to 24 hours. Withdraw aliquots and dilute for analysis. Alternatively, for radical-induced oxidation, use a radical initiator like AIBN.[12]
-
Thermal Degradation (Solution): Heat the stock solution at 80 °C for up to 48 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80 °C for up to 48 hours. Periodically withdraw samples, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15][16][17] A control sample should be wrapped in aluminum foil to protect it from light.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2][21][22] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Protocol 2: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradants. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be feasible. Alternatively, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary.
-
Method Optimization: Inject the stressed samples and optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be initiated according to ICH Q1A(R2) guidelines.
Protocol 3: Long-Term and Accelerated Stability Studies
-
Batch Selection: Use at least one batch of this compound.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples using the validated stability-indicating method to determine the assay of the parent compound and the levels of any degradation products. Also, monitor physical properties such as appearance, color, and moisture content.
Conclusion
The stability of this compound is a critical attribute that must be thoroughly understood to ensure its quality and suitability as a pharmaceutical intermediate. This guide has provided a comprehensive framework for a systematic and scientifically sound stability assessment. By understanding the inherent chemical liabilities of the molecule, designing appropriate forced degradation studies, developing and validating a robust stability-indicating analytical method, and conducting long-term and accelerated stability studies, researchers can generate a complete stability profile. This information is invaluable for establishing appropriate storage and handling procedures, predicting shelf-life, and ensuring the successful progression of drug development projects that utilize this important building block.
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- Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Prepar
- Longdom Publishing. Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. July 13, 2017.
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- MDPI. Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[3][4][5][6] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][7]
-
Basicity : The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[3][5] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[3] This basicity also enhances aqueous solubility, a key factor for oral bioavailability.
-
Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[3][8] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[3][7] The two primary chair conformations, with the N-H bond in either an axial or equatorial position, are distinct, with the equatorial conformation being more stable.[8] The ability to control and predict the conformational preferences of substituted piperidines is a powerful tool in rational drug design.[9][10][11]
-
Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[3][12] This balance can be finely tuned through substitution, allowing medicinal chemists to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[7][12] For instance, introducing polar substituents can increase water solubility, while adding nonpolar groups can enhance membrane permeability.
-
Metabolic Stability : The piperidine scaffold is generally considered to be metabolically stable.[5][7] However, it can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. Judicious placement of substituents can shield these positions, thereby enhancing metabolic stability and improving pharmacokinetic properties.[3][7]
-
Three-Dimensionality : In an era of drug discovery moving beyond flat, aromatic compounds, the inherent three-dimensionality of the piperidine ring offers a significant advantage.[13][14] This "escape from flatland" allows for more specific and higher-affinity interactions with the complex, three-dimensional binding pockets of biological targets.[13]
Diagram: Conformational Isomers of Piperidine
Caption: Chair conformations of piperidine, illustrating the more stable equatorial and less stable axial positions of the N-H bond.
The Role of Piperidine in Key Therapeutic Areas
The versatility of the piperidine scaffold is evident in its widespread application across a multitude of therapeutic areas.[1][13][15][16]
Piperidine is a cornerstone in the design of therapeutics targeting the central nervous system.[6][17] Its ability to be functionalized allows for the fine-tuning of properties critical for CNS drugs, such as blood-brain barrier penetration.[6]
-
Donepezil (Aricept®) : Used for the treatment of Alzheimer's disease, donepezil is a reversible inhibitor of acetylcholinesterase.[1][13] The piperidine moiety plays a crucial role in orienting the molecule within the active site of the enzyme.
-
Methylphenidate (Ritalin®) : This psychostimulant, used to treat ADHD, contains a piperidine ring that is essential for its activity as a norepinephrine-dopamine reuptake inhibitor.[18]
-
Haloperidol (Haldol®) : An antipsychotic medication, haloperidol features a piperidine ring that is critical for its potent antagonism of dopamine D2 receptors.
Piperidine derivatives have emerged as potent anticancer agents, acting through various mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[4][19][20][21] Ten piperidine-containing anti-cancer drugs were approved by the US FDA between 2017 and 2023.[3]
-
Ruxolitinib (Jakafi®) : This Janus kinase (JAK) inhibitor, used in the treatment of myelofibrosis, incorporates a piperidine ring that contributes to its binding affinity and selectivity.
-
Abiraterone (Zytiga®) : An inhibitor of CYP17A1, abiraterone is used to treat prostate cancer. Its piperidine group is crucial for its mechanism of action.
Piperidine-containing compounds often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in disease.[19][20] For instance, some piperidine derivatives have been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are critical for cancer cell survival and proliferation.[19][20][22]
Diagram: Simplified NF-κB Signaling Pathway and Piperidine Inhibition
Caption: Inhibition of the NF-κB pathway by a piperidinone-based IKKβ inhibitor, preventing the transcription of pro-inflammatory genes.[13]
The piperidine scaffold is also present in numerous antimicrobial and antiviral agents.[15][23]
-
Lopinavir and Ritonavir (Kaletra®) : These HIV protease inhibitors both contain piperidine-like moieties that are essential for their antiviral activity.
-
Ciprofloxacin (Cipro®) : A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin features a piperazine ring, a close relative of piperidine, which is key to its inhibition of bacterial DNA gyrase.
Some novel piperidine derivatives have shown promising activity against drug-resistant strains of bacteria and viruses, highlighting the ongoing importance of this scaffold in addressing infectious diseases.[23][24][25]
Structure-Activity Relationships (SAR) of Piperidine Derivatives
The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[21][26][27][28] A thorough understanding of these SARs is critical for optimizing drug candidates.
| Compound Series | Target/Therapeutic Area | Key Structural Features for Activity | Potency (IC₅₀/EC₅₀) | Reference |
| Piperidine Morphinomimetics | Analgesia (µ-opioid receptor) | 4,4-disubstitution on the piperidine ring is critical for activity. | Varies with substituents | [26] |
| Quinolone Derivatives | GnRH Antagonists | Small substituents at the 6-position of the piperidine ring are tolerated. A trifluoromethyl group at this position can reduce clearance and increase oral bioavailability. | Varies with substituents | [27] |
| Purine Derivatives | Antiviral (HIV-1) | N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine scaffold. FZJ13 showed potent anti-HIV-1 activity. | Comparable to 3TC | [23] |
| Piperidine-based CD4 mimetics | Antiviral (HIV-1) | (S)-MCG-IV-210 derivatives engage the gp120 within the Phe43 cavity, targeting the highly conserved Asp³⁶⁸ Env residue. | Improved activity against tier-2 viruses | [25] |
| Furan-pyrazole piperidines | Anticancer (Akt1 inhibitor) | The furan-pyrazole moiety is a key feature for potent inhibition. | 0.02 - 5.3 µM | [21] |
Table 1: Summary of Structure-Activity Relationships for Various Piperidine Derivatives.
The introduction of chiral centers into the piperidine ring can significantly impact a molecule's biological activity, selectivity, and physicochemical properties.[12][29][30] Chiral piperidine scaffolds are prevalent in recently approved drugs, and their use is a promising strategy for developing novel therapeutics with improved efficacy and safety profiles.[12][18][29][30]
Synthetic Strategies for Piperidine Scaffolds
A variety of synthetic methods are available for the construction and modification of the piperidine ring, providing medicinal chemists with a versatile toolkit for drug discovery.[1][2]
-
Hydrogenation of Pyridine Derivatives : This is one of the most common methods for synthesizing piperidines.[1] Various catalysts, such as palladium, platinum, and rhodium, can be used to achieve high yields and selectivities.[1]
-
Intramolecular Cyclization : Piperidines can also be formed through the intramolecular cyclization of acyclic precursors.[1] These reactions can be catalyzed by metals or proceed through mechanisms such as the aza-Michael reaction.[1]
-
Multicomponent Reactions : These reactions allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step, which is highly valuable for the generation of compound libraries for high-throughput screening.[2]
This protocol describes the chemoselective hydrogenation of a substituted pyridine to a piperidine, a key step in the synthesis of the Alzheimer's drug, Donepezil.[1]
Objective: To synthesize 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine by catalytic hydrogenation of the corresponding pyridine precursor.
Materials:
-
1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pyridin-1-ium bromide
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: A 100 mL Parr reactor vessel is charged with the pyridine precursor (1.0 g, 2.1 mmol) and 10% Pd/C (0.1 g, 10 wt. %).
-
Solvent Addition: Methanol (20 mL) is added to the reactor vessel.
-
Sealing and Purging: The reactor is sealed and purged three times with nitrogen gas to remove any air, followed by three purges with hydrogen gas.
-
Hydrogenation Reaction: The reactor is pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Quench and Filtration: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with methanol (3 x 10 mL) to ensure complete recovery of the product.
-
Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperidine product as a white solid.
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Perspectives
The piperidine scaffold will undoubtedly continue to be a mainstay in medicinal chemistry for the foreseeable future.[15] Emerging trends include the development of novel synthetic methodologies to access increasingly complex and diverse piperidine derivatives, the use of computational methods to better predict the properties and activities of piperidine-containing compounds, and the exploration of new therapeutic applications for this versatile heterocycle.[26][31] The continued study of piperidine and its analogs will undoubtedly lead to the discovery of new and improved medicines to address a wide range of human diseases.
References
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- PubMed. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. PubMed. [Link]
- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives...
- Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
- NIH. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. NIH. [Link]
- Ataman Kimya. (n.d.). PIPERIDINE.
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Solubility of 2-(3-Piperidyl)ethanol hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3-Piperidyl)ethanol Hydrochloride in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, profoundly influencing process chemistry, formulation design, and bioavailability. This compound, a piperidine derivative, represents a class of compounds of significant interest in medicinal chemistry.[1][2] However, publicly available, comprehensive solubility data for this specific salt is scarce. This guide, therefore, moves beyond a simple data sheet to provide a foundational framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. We will delve into the molecular characteristics that govern its solubility, present a robust, self-validating experimental protocol for its determination, and offer a structure for the systematic presentation of results.
The Molecular Basis of Solubility: A Predictive Framework
Before any empirical measurement, a thorough analysis of the molecular structure provides critical insights into the expected solubility behavior. The principle of "like dissolves like" is governed by the balance of intermolecular forces between the solute and the solvent. For a salt like this compound, these interactions are multifaceted.
Structural Analysis
The molecule's solubility characteristics are dictated by three primary structural features:
-
The Piperidine Ring: This saturated heterocyclic ring is fundamentally aliphatic and non-polar, contributing to solubility in less polar environments.
-
The Ethanol Side Chain (-CH₂CH₂OH): The terminal hydroxyl group is a potent site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen's lone pairs). This feature promotes interaction with protic and polar solvents.
-
The Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated piperidine nitrogen and the chloride counter-ion make the molecule an ionic salt. This is the most dominant feature in polar media, enabling strong ion-dipole interactions and dissociating in solvents with a high dielectric constant. The ionic nature drastically increases the energy required to dissolve the compound in non-polar solvents, as these solvents cannot effectively overcome the compound's crystal lattice energy.[3][4]
Caption: Key functional domains of this compound governing solubility.
Predicted Solubility Profile
Based on this structural analysis, we can establish a hypothesis for the solubility of this compound across different solvent classes:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water. These solvents have high dielectric constants to support ion dissociation and can form hydrogen bonds with the hydroxyl group and the N-H⁺ proton, effectively solvating the molecule.
-
Moderate Solubility: Expected in polar aprotic solvents like DMSO and DMF. These solvents have high polarity to interact with the ionic salt via dipole-dipole interactions but are only hydrogen bond acceptors, making the solvation of the chloride anion less effective compared to protic solvents.
-
Negligible Solubility: Expected in non-polar solvents like hexanes, toluene, and diethyl ether. These solvents lack the polarity to overcome the crystal lattice energy of the salt and cannot engage in the necessary ion-dipole or hydrogen bonding interactions.[3]
A Validated Protocol for Thermodynamic Solubility Determination
The "gold standard" for generating reliable solubility data for formulation and development is the equilibrium shake-flask method.[5] This method determines the thermodynamic solubility, which represents the true equilibrium point of the solute in a solvent at a given temperature. The following protocol is designed to be a self-validating system, ensuring data integrity.
Causality in Experimental Design
Every step in this protocol is chosen for a specific reason to ensure accuracy. The use of excess solid is critical to guarantee that the solution reaches saturation.[6] The extended equilibration time confirms that the system has reached a true thermodynamic equilibrium, not just a transient supersaturated or undersaturated state.[7][8] Finally, precise temperature control is paramount, as solubility is highly temperature-dependent.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Methodology
1. Materials and Preparation:
- This compound (verify purity by certificate of analysis).
- Selected organic solvents (HPLC grade or higher to minimize impurities).
- Calibrated analytical balance, volumetric flasks, and pipettes.
- Vials with Teflon-lined screw caps.
- Temperature-controlled orbital shaker or rotator.
- Centrifuge and/or syringe filters (0.22 µm, ensure solvent compatibility).
- HPLC or UV-Vis spectrophotometer.
2. Experimental Procedure:
- Setup: Accurately weigh an amount of this compound sufficient to ensure excess solid (e.g., 20 mg) and place it into a vial.
- Solvent Addition: Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.
- Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate for a minimum of 24 hours.
- Expert Insight: For crystalline hydrochloride salts, 24 to 48 hours is typically sufficient to reach equilibrium. To validate this, a preliminary experiment can be run where samples are taken at 12, 24, and 48 hours. If the concentration measured at 24 and 48 hours is identical, the equilibration time is sufficient.[8]
- Phase Separation: After equilibration, let the vial stand undisturbed at the experimental temperature for 30 minutes to allow larger particles to settle.
- Carefully draw the supernatant using a pipette and filter it through a 0.22 µm syringe filter directly into a clean analysis vial. Alternatively, centrifuge the sample at high speed and draw the supernatant.
- Trustworthiness Check: The goal is to separate the saturated liquid phase from the solid phase without causing precipitation (due to cooling) or further dissolution. Perform this step quickly and at temperature if possible.
- Quantification:
- Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like methanol) and create a calibration curve using serial dilutions.
- Dilute the filtered supernatant from the experiment to fall within the linear range of the calibration curve.
- Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.[9]
- Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the test solvent. Express the final result in mg/mL or mol/L.
Data Presentation and Application
Systematic documentation of solubility data is essential for its application in research and development. A structured table allows for easy comparison across different solvent systems.
Summary of Solubility Data (Template)
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | 25 | [Experimental Value] | Clear, colorless solution |
| Ethanol | Polar Protic | 25 | [Experimental Value] | Clear, colorless solution |
| Isopropanol | Polar Protic | 25 | [Experimental Value] | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] | |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | |
| Toluene | Non-polar | 25 | [Experimental Value] | Insoluble, solid remains |
| Hexane | Non-polar | 25 | [Experimental Value] | Insoluble, solid remains |
Application of Findings
-
Process Chemistry: Solvents with high solubility (e.g., methanol, ethanol) are ideal candidates for reaction media or for purification via recrystallization, often in combination with a non-polar anti-solvent.[6]
-
Formulation Development: Understanding solubility is the first step in creating viable drug formulations.[9] For parenteral formulations, high solubility in a biocompatible solvent system is required.[10]
-
Analytical Method Development: The choice of diluent for analytical techniques like HPLC is guided by the compound's solubility to ensure complete dissolution before injection.
Conclusion
While direct solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for strong solubility predictions. Its nature as a hydrochloride salt of a molecule containing both a hydroxyl group and a piperidine ring suggests high solubility in polar protic solvents and poor solubility in non-polar media. This guide provides the theoretical grounding and a detailed, trustworthy experimental protocol for researchers to generate high-quality, reliable solubility data. Such data is indispensable for accelerating research and enabling informed decisions in the critical path of drug development.
References
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- Fisher Scientific. Safety Data Sheet for 2-Piperidineethanol. URL: https://www.fishersci.com/sdsitems.action?partNumber=AC158300250&productDescription=2-PIPERIDINEETHANOL+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
- Jubilant Ingrevia. Safety Data Sheet for Piperidine Hydrochloride. (2024). URL: https://www.jubilantingrevia.com/uploads/files/1704193589_Piperidine_Hydrochloride_GHS_SDS.pdf
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Physical and chemical characteristics of piperidine ethanols
An In-depth Technical Guide to the Physical and Chemical Characteristics of Piperidine Ethanols
Introduction: The Versatile Piperidine Ethanol Scaffold
Piperidine ethanols are a class of heterocyclic organic compounds featuring a six-membered piperidine ring functionalized with a hydroxyethyl group. This bifunctional architecture, containing both a basic amine and a primary alcohol, makes them exceptionally versatile building blocks in organic synthesis and medicinal chemistry.[1][2] The two most common constitutional isomers are 2-piperidineethanol, where the ethanol group is attached to a carbon adjacent to the nitrogen, and 1-piperidineethanol (or N-(2-Hydroxyethyl)piperidine), where it is attached directly to the nitrogen atom.[3][4]
The 2-piperidineethanol structure, in particular, is a prevalent motif found in numerous natural alkaloids and synthetic pharmaceuticals.[1][5] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form salts, which are critical for drug formulation and bioavailability. This guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of piperidine ethanols, provides validated experimental protocols for their characterization, and discusses their significance in the context of modern drug discovery.
Molecular Structure and Physicochemical Properties
The core structure of piperidine ethanols consists of a saturated piperidine ring and an ethanol side chain. The location of this side chain defines the isomer and its properties. 2-Piperidineethanol possesses a stereocenter at the C2 position, making it a chiral molecule that can exist as (R) and (S) enantiomers.[1][6] This chirality is of paramount importance in drug development, where enantiomers often exhibit different pharmacological and toxicological profiles.
The physical and chemical properties of these compounds are dictated by the interplay between the basic nitrogen atom, the polar hydroxyl group, and the nonpolar hydrocarbon backbone. These features influence key parameters like pKa and the partition coefficient (LogP), which are critical determinants of a molecule's behavior in biological systems.
Key Physicochemical Data
The following table summarizes key physical and chemical properties for the most common piperidine ethanol isomers. These values are essential for predicting solubility, absorption, and reactivity.
| Property | 2-Piperidineethanol | 1-Piperidineethanol | Reference(s) |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | [3][4] |
| Molar Mass | 129.20 g/mol | 129.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid | [7][8] |
| Melting Point | 38-40 °C | N/A | [7] |
| Boiling Point | 234 °C | 199-202 °C | [7][9] |
| Density | ~1.01 g/mL | 0.973 g/mL at 25 °C | [7][9] |
| Water Solubility | Soluble / Miscible | Miscible | [8][10] |
| pKa (Predicted) | 15.15 (hydroxyl proton) | 15.00 (hydroxyl proton) | [7][9] |
| pKa (Piperidine N-H) | ~11.1 (similar to piperidine) | N/A (Tertiary Amine) | [11][12] |
| LogP (Predicted) | 0.263 | ~0.6 (Calculated) | [4][7] |
Note: pKa values can vary based on prediction software and experimental conditions. The pKa of the secondary amine in 2-piperidineethanol is comparable to that of piperidine itself.[11][12]
Synthesis and Chemical Reactivity
The chemical behavior of piperidine ethanols is characterized by the distinct reactivity of their two functional groups: the amine and the alcohol.
Synthesis
The most prevalent industrial and laboratory-scale synthesis of 2-piperidineethanol involves the catalytic hydrogenation of its aromatic precursor, 2-pyridineethanol.[7] This reaction effectively saturates the pyridine ring to yield the desired piperidine structure.
Common Hydrogenation Conditions:
-
Catalyst: Platinum oxide (PtO₂), Palladium on carbon (Pd/C), or Rhodium on carbon (Rh/C) are commonly employed.[13]
-
Solvent: The reaction is typically carried out in solvents like ethanol, water, or acetic acid.[13][14]
-
Conditions: The reaction proceeds under a hydrogen atmosphere, with pressures and temperatures varying depending on the chosen catalyst and substrate scale.[5]
The process requires careful optimization to achieve high yield and selectivity while minimizing side reactions, such as the formation of N-alkylated byproducts.[13]
Caption: General workflow for the synthesis of 2-piperidineethanol.
Reactivity
The bifunctional nature of piperidine ethanols allows for a wide range of subsequent chemical transformations.
-
Amine Group Reactivity: The nitrogen atom in 2-piperidineethanol (a secondary amine) and 1-piperidineethanol (a tertiary amine) is basic and nucleophilic. The secondary amine of 2-piperidineethanol can undergo standard reactions such as N-alkylation, N-acylation, and reductive amination to introduce substituents, which is a cornerstone of creating chemical diversity in drug discovery.[2]
-
Alcohol Group Reactivity: The primary hydroxyl group is readily functionalized. It can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted into an ether. These transformations are crucial for modifying a molecule's polarity, metabolic stability, and ability to interact with biological targets.[1]
Spectroscopic Characterization
Unambiguous identification of piperidine ethanols relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides detailed information about the connectivity of atoms. For 2-piperidineethanol, characteristic signals include a complex multiplet for the piperidine ring protons, distinct signals for the two methylene groups of the ethanol side chain (-CH₂-CH₂-OH), and exchangeable peaks for the N-H and O-H protons.[3] The exact chemical shifts are dependent on the solvent used.[3]
-
¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom. For 2-piperidineethanol, this typically includes five signals for the piperidine ring carbons and two signals for the ethanol side chain carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For piperidine ethanols, the most prominent and diagnostic absorption bands are:
-
A strong, broad peak in the region of 3300-3400 cm⁻¹ , corresponding to the O-H stretching vibration of the alcohol.[3]
-
A moderate peak around 3300 cm⁻¹ for the N-H stretch (present only in 2-piperidineethanol).[15]
-
Strong C-H stretching absorptions just below 3000 cm⁻¹ .[16]
-
A C-O stretching band in the 1050-1150 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 2-piperidineethanol (MW = 129.20) is expected to show a molecular ion peak (M⁺) at m/z = 129.[3] Common fragmentation pathways include the loss of a water molecule (M-18), loss of the ethyl alcohol group, or alpha-cleavage adjacent to the nitrogen atom.[3][17]
Role in Drug Development and Structure-Activity Relationships (SAR)
The piperidine ethanol scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[18] Its utility stems from several key advantages:
-
Improved Physicochemical Properties: The basic nitrogen allows for the formation of water-soluble salts, which is highly desirable for oral or injectable drug formulations. The hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological targets.
-
Scaffold for Diversification: The amine and alcohol groups serve as convenient handles for chemical modification, allowing chemists to systematically alter the structure to optimize potency, selectivity, and pharmacokinetic properties.[2][19]
-
CNS Penetration: The piperidine ring is a common feature in many centrally acting agents, and its lipophilicity can be tuned to facilitate crossing the blood-brain barrier.[20]
Conceptual Structure-Activity Relationship (SAR)
Systematic modification of the piperidine ethanol core allows for the exploration of the chemical space around a biological target. This process, known as developing a Structure-Activity Relationship (SAR), is fundamental to lead optimization in drug discovery.[19][21][22]
Caption: Conceptual SAR diagram for the piperidine ethanol scaffold.
Key Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. Below are standardized protocols for measuring pKa and LogP.
Protocol: Determination of pKa by Potentiometric Titration
This protocol determines the acid dissociation constant (pKa) of the piperidine ethanol's conjugate acid by monitoring pH changes during titration with a strong base.[23]
I. Materials and Equipment:
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10).[23]
-
Magnetic stirrer and stir bar.
-
25 mL burette.
-
100 mL beaker or reaction vessel.
-
Piperidine ethanol sample.
-
Standardized 0.1 M hydrochloric acid (HCl).
-
Standardized 0.1 M sodium hydroxide (NaOH), carbonate-free.
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength).[23]
II. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a sufficient amount of the piperidine ethanol sample to prepare a ~50 mL solution with a final concentration of approximately 1-10 mM.[24]
-
Dissolve the sample in 40 mL of 0.15 M KCl solution in the reaction vessel.
-
Add a magnetic stir bar and place the vessel on the magnetic stirrer.
-
Acidification: Using a pipette, add a slight excess of 0.1 M HCl to ensure the amine is fully protonated.
-
Electrode Immersion: Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered and clear of the stir bar.
-
Titration: Begin gentle stirring. Record the initial pH of the solution.
-
Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).[23]
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (for piperidine, this will be well into the basic range).
III. Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[24]
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH used to reach the equivalence point).[25]
-
The pKa is the pH value at the half-equivalence point, where the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.[25]
Protocol: Determination of LogP by HPLC
This protocol estimates the octanol-water partition coefficient (LogP) using reversed-phase high-performance liquid chromatography (RP-HPLC). It correlates the retention time of the analyte with the known LogP values of a set of standard compounds.[26][27]
I. Materials and Equipment:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
A set of 5-7 standard compounds with accurately known LogP values spanning a relevant range (e.g., LogP 0 to 5).
-
Piperidine ethanol sample.
II. Step-by-Step Procedure:
-
System Equilibration: Equilibrate the C18 column with the chosen mobile phase composition (isocratic elution) until a stable baseline is achieved.
-
Standard Preparation: Prepare individual solutions of each standard compound and the piperidine ethanol sample in the mobile phase at a suitable concentration (e.g., ~1 mg/mL).
-
Calibration Run: Inject each standard compound individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Sample Run: Inject the piperidine ethanol sample and record its retention time (t_R).
III. Data Analysis:
-
For each standard compound and the sample, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0 .
-
Calculate the logarithm of the capacity factor (log k) for all compounds.
-
Calibration Curve: Plot the known LogP values of the standards (y-axis) against their corresponding log k values (x-axis).
-
Perform a linear regression on the data points to obtain a calibration curve equation (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.95 for a valid correlation.[27]
-
LogP Determination: Using the measured log k value for the piperidine ethanol sample, calculate its LogP value using the linear regression equation from the calibration curve.[28]
References
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The Architectural Versatility of 3-Substituted Piperidines: A Technical Guide for Drug Discovery
The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of modern medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational flexibility and the ability to project substituents into precise three-dimensional space make it a privileged scaffold in drug design. Among the various substitution patterns, the 3-substituted piperidine motif holds a place of particular importance, offering a unique vector for modulating pharmacological activity and physicochemical properties. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of 3-substituted piperidine analogs, tailored for researchers, scientists, and drug development professionals.
Part 1: Strategic Synthesis of 3-Substituted Piperidines: Navigating Chemical Space with Precision
The synthetic accessibility of the 3-substituted piperidine core is a key driver of its prevalence in drug discovery. A multitude of strategies have been developed, ranging from classical methods to modern catalytic and enzymatic approaches, each offering distinct advantages in terms of stereocontrol, functional group tolerance, and scalability.
Asymmetric Synthesis: The Pursuit of Enantiopurity
The stereochemistry at the C3 position of the piperidine ring is often a critical determinant of biological activity.[2] Consequently, the development of enantioselective synthetic methods has been a major focus of research.
Recent years have witnessed a surge in the development of powerful catalytic asymmetric methods for the synthesis of enantioenriched 3-substituted piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with N-protected 1,2-dihydropyridines. This approach provides access to a wide array of 3-arylpiperidines with high enantioselectivity.[3][4]
Another innovative strategy involves the chemo-enzymatic dearomatization of activated pyridines. This one-pot cascade, employing an amine oxidase and an ene imine reductase, allows for the stereoselective synthesis of 3- and 3,4-substituted piperidines.[5] This biocatalytic approach has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol.[5]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [6]
-
Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate: To a solution of NaBH4 (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, phenyl chloroformate (20 mmol) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water. The mixture is extracted with diethyl ether, and the combined organic layers are washed sequentially with 1N NaOH and 1N HCl, then dried over sodium sulfate. The crude product is purified by recrystallization from methanol to yield the desired dihydropyridine.
-
Step 2: Rh-Catalyzed Cross-Coupling: In a sealed vial under argon, [Rh(cod)OH]2 (3 mol%) and (S)-Segphos (7 mol%) are combined. Toluene, THP, and H2O are added, followed by aqueous CsOH (2.0 equiv). The catalyst solution is stirred at 70 °C for 10 minutes. The boronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1.0 equiv) are then added, and the mixture is stirred at 70 °C for 20 hours.
-
Step 3: Reduction to Piperidine: The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions, such as palladium on carbon with a hydrogen atmosphere.
The use of readily available chiral starting materials, or the "chiral pool," provides an efficient and cost-effective route to enantiopure 3-substituted piperidines. Amino acids, such as L-lysine and L-ornithine, are particularly valuable precursors.[7][8] For instance, enantiopure 3-aminopiperidine derivatives can be synthesized through the cyclization of lysine-derived methyl esters, followed by reduction of the resulting lactam.[7]
Experimental Protocol: Synthesis of Enantiopure 3-Aminopiperidin-2-one from L-Lysine [9]
-
Step 1: Lactam Formation: The methyl ester of L-lysine is refluxed in a suitable solvent to induce cyclization.
-
Step 2: Neutralization and Extraction: After cooling, the reaction mixture is neutralized with sodium hydroxide pellets. The free 3-aminopiperidin-2-one is then extracted with ethyl acetate. The reaction can be performed on a large scale (e.g., 150 mmol) with no loss of enantiomeric purity.
Diastereoselective Approaches
When a chiral center is already present in the starting material or introduced early in the synthetic sequence, diastereoselective reactions can be employed to control the stereochemistry at the C3 position.
The addition of nucleophiles to chiral N-acylpyridinium salts is a powerful method for the diastereoselective synthesis of substituted dihydropyridines, which can then be reduced to the corresponding piperidines. The chiral auxiliary on the nitrogen atom directs the incoming nucleophile to one face of the pyridine ring.[3]
The diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides access to highly functionalized 3-hydroxypiperidine derivatives. The stereochemical outcome of the epoxidation can be controlled by the existing stereocenters on the piperidine ring.[10]
Cyclization Strategies
The construction of the piperidine ring from acyclic precursors is a versatile approach that allows for the introduction of various substituents at the 3-position.
Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes provides a direct route to 3-arylpiperidines.[1] This method offers a complementary regioselectivity to other metal-catalyzed hydroamination reactions.
Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich reaction has been developed for the stereoselective synthesis of multi-substituted piperidines. This reaction brings together a functionalized dienolate, an aldehyde, and a chiral amine to construct the piperidine core with good stereocontrol.[11]
Part 2: The Biological Landscape of 3-Substituted Piperidine Analogs
The 3-substituted piperidine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules targeting diverse therapeutic areas.
Central Nervous System (CNS) Disorders
The ability of the piperidine ring to cross the blood-brain barrier has made it a valuable scaffold for the development of CNS-active drugs.[12]
Preclamol, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a selective dopamine autoreceptor agonist and postsynaptic mixed agonist-antagonist that has shown efficacy in treating the on-off fluctuations in Parkinson's disease and has been investigated for its antipsychotic properties in schizophrenia.[13][14][15]
Several 3-substituted piperidine analogs have been investigated as potential treatments for Alzheimer's disease. These compounds often target acetylcholinesterase (AChE) and have shown promising activity in preclinical studies.[6]
Oncology
The piperidine scaffold is a key component of several anticancer agents, with 3-substituted analogs playing a significant role.
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer. The 3-substituted piperidine moiety is a crucial part of its pharmacophore.[16]
A series of 3,3-disubstituted piperidines have been developed as inhibitors of the HDM2-p53 protein-protein interaction. These compounds have demonstrated tumor regression in preclinical models of human cancer.[17]
Signaling Pathway: HDM2-p53 Interaction
Caption: The HDM2-p53 signaling pathway and the mechanism of action of 3,3-disubstituted piperidine inhibitors.
Cardiovascular Diseases
3-Substituted piperidines have also shown promise in the treatment of cardiovascular diseases.
A class of cis-3,5-disubstituted piperidines has been identified as potent and orally bioavailable direct renin inhibitors for the treatment of hypertension.[3]
Diabetes
The piperidine moiety is present in several antidiabetic agents, and 3-substituted analogs have been explored for their potential in this area.[4][5]
A series of dihydrofuro[3,2-b]piperidine derivatives, which can be considered as 3-substituted piperidines, have been synthesized and shown to be potent α-glucosidase inhibitors.[7]
Antiviral and Antimicrobial Agents
The versatility of the 3-substituted piperidine scaffold extends to the development of agents against infectious diseases.
Piperidine-substituted purines have demonstrated significant antiviral activity against both HIV and influenza A/H1N1.[8][9]
3-Aminopiperidine is a key pharmacophore in the fluoroquinolone antibiotic besifloxacin.[7]
Part 3: Data-Driven Insights and Future Perspectives
The following table summarizes the biological activities of selected 3-substituted piperidine analogs, providing a quantitative basis for structure-activity relationship (SAR) studies.
| Compound/Class | Target/Activity | IC50/EC50 | Therapeutic Area | Reference |
| Niraparib | PARP-1/2 | IC50 = 3.8 nM (PARP-1), 2.1 nM (PARP-2) | Oncology | [16] |
| Preclamol | Dopamine Autoreceptor Agonist | - | CNS Disorders | [13] |
| 3,3-Disubstituted Piperidines | HDM2-p53 Interaction | FP IC50 = 0.07 µM (for Nutlin-3a) | Oncology | [17] |
| cis-3,5-Disubstituted Piperidines | Renin | IC50 = 0.3 nM | Cardiovascular | [3] |
| Dihydrofuro[3,2-b]piperidines | α-Glucosidase | IC50 = 0.07 µM | Diabetes | [7] |
| Piperidine-substituted Purines | HIV-1 | EC50 values in the low nanomolar range | Antiviral | [8] |
The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular targets and signaling pathways, will undoubtedly lead to the discovery of new and improved 3-substituted piperidine-based therapeutics. The ability to fine-tune the properties of this versatile scaffold through strategic substitution at the 3-position ensures its enduring legacy in the field of drug discovery.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A generalized experimental workflow for the development of 3-substituted piperidine analogs.
References
[3] Comins, D. L., & Fulp, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
[5] Turner, N. J., & Galman, J. L. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(36), 15289-15294. [Link]
[17] Ding, Q., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6595-6611. [Link]
[4] Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
[16] Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a Potent and Orally Bioavailable Poly(ADP-ribose) Polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
[7] Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2697-2708. [Link]
[18] Oh, C. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1169-1175. [Link]
[19] Patel, A. B., & Patel, K. (2020). Piperidine Analogs as Antioxidants and Anticancer Agents. In Advances in Chemistry Research (Vol. 60, pp. 147-191). Nova Science Publishers. [Link]
[8] Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(2), 216-223. [Link]
[9] Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Request PDF. [Link]
[11] Chen, J., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2947-2951. [Link]
[20] Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. [Link]
[10] Denmark, S. E., & Wu, Z. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 81(17), 7584-7601. [Link]
[21] Bielenica, A., et al. (2021). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 28(29), 5946-5975. [Link]
[13] Stocchi, F., et al. (1991). Preclamol and parkinsonian fluctuations. Movement Disorders, 6(3), 225-229. [Link]
[14] Tamminga, C. A., et al. (1988). Pharmacologic properties of (-)-3PPP (preclamol) in man. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(5), 559-566. [Link]
[15] Lahti, A. C., et al. (1993). Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia. Biological Psychiatry, 33(8-9), 599-605. [Link]
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An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-(3-Piperidyl)ethanol Hydrochloride
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its conformational flexibility is a critical determinant of its interaction with biological targets. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-(3-Piperidyl)ethanol hydrochloride, a substituted piperidine with significant potential for intramolecular interactions that dictate its three-dimensional structure. We will explore the key computational methodologies, from initial conformational searching to high-level quantum chemical calculations, to elucidate the conformational landscape of this molecule. The focus will be on the interplay of steric and electronic effects, with particular attention to the role of the protonated nitrogen and the potential for intramolecular hydrogen bonding. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible, pharmaceutically relevant molecules.
Introduction: The Significance of Piperidine Conformation in Drug Design
The piperidine ring, a six-membered saturated heterocycle, is a privileged scaffold in drug discovery due to its frequent occurrence in natural products and synthetic pharmaceuticals.[1] The biological activity of piperidine-containing drugs is intimately linked to the three-dimensional arrangement of their substituents, which is governed by the conformational preferences of the piperidine ring.[2] The ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] However, the presence of substituents can lead to a complex conformational landscape, including multiple chair, boat, and twist-boat conformers.[2]
This compound presents a particularly interesting case for conformational analysis. The molecule possesses several key features that influence its structure:
-
A flexible ethanol side chain.
-
A chiral center at the C3 position of the piperidine ring.
-
A protonated nitrogen atom, which acts as a strong hydrogen bond donor.
-
A hydroxyl group, which can act as both a hydrogen bond donor and acceptor.
The protonation of the piperidine nitrogen, as in the hydrochloride salt, has a profound effect on the conformational equilibrium, often stabilizing axial conformers through electrostatic interactions.[3] Furthermore, the presence of both a hydroxyl group and a protonated amine creates the potential for a stabilizing intramolecular hydrogen bond, a phenomenon known to significantly influence the conformation of amino alcohols.[4][5] A thorough understanding of these conformational preferences is paramount for rational drug design, as the bioactive conformation is the one that binds to the therapeutic target.
Theoretical & Computational Methodology: A Validated Workflow
A robust computational workflow is essential for an accurate and reliable conformational analysis. The methodology described herein is a self-validating system, where lower-level, faster methods are used for initial exploration, followed by higher-level, more accurate methods for refinement and validation.
Computational Workflow Overview
The overall computational strategy involves a multi-step process designed to efficiently explore the conformational space and accurately determine the relative energies of the stable conformers.
Figure 1: A comprehensive workflow for the theoretical conformational analysis of this compound.
Step-by-Step Experimental Protocols
-
Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw 3D). Both (R) and (S) enantiomers should be considered if the stereochemistry is not specified.
-
Force Field-Based Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field such as MMFF94.[6] This step efficiently explores the potential energy surface to identify a large number of possible conformers. The search should cover the piperidine ring puckering and the rotation of the ethanol side chain.
-
Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers (e.g., within 10 kcal/mol of the global minimum) is selected for further analysis.
-
Geometry Optimization: The selected conformers are subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with the 6-31G(d) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d)) for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a higher level of theory. The M06-2X functional with a larger basis set like def2-QZVPP is recommended, as it performs well for non-covalent interactions.[8]
-
Inclusion of Solvent Effects: The influence of a solvent (e.g., water, chloroform) is incorporated using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[7][8] This is crucial as solvent polarity can significantly alter the relative stability of conformers.[8]
Conformational Landscape of this compound
The conformational space of this compound is primarily defined by:
-
The chair conformation of the piperidine ring.
-
The axial versus equatorial orientation of the ethanol substituent.
-
The rotational conformers (rotamers) of the C-C and C-O bonds in the ethanol side chain.
Piperidine Ring Conformation: Axial vs. Equatorial
The 3-substituted piperidinium ring is expected to exist predominantly in a chair conformation.[2] This gives rise to two primary conformers: one with the 2-hydroxyethyl group in an axial position and one with it in an equatorial position.
Figure 2: The two primary chair conformers of 3-substituted piperidine: equatorial and axial.
For simple alkyl substituents, the equatorial position is generally favored to minimize 1,3-diaxial steric interactions.[7] However, in the case of this compound, the protonated nitrogen introduces significant electrostatic interactions that can stabilize the axial conformer.[3]
The Role of Intramolecular Hydrogen Bonding
A key feature of this molecule is the potential for the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl group (-OH) and the protonated amine (N-H+). This interaction is expected to be a major stabilizing factor for certain conformers.[4][5]
-
In the equatorial conformer: The ethanol side chain can rotate to bring the hydroxyl group in proximity to the axial N-H+ group, forming a favorable IMHB.
-
In the axial conformer: The side chain can also adopt a conformation that allows for an IMHB with the equatorial N-H+ group.
The strength of this IMHB can be evaluated using computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory.[5]
Quantitative Data and Analysis
The computational workflow will yield quantitative data that allows for a detailed comparison of the different conformers. The results should be summarized in a clear and concise table.
| Conformer ID | Substituent Orientation | IMHB (N-H+...O) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) |
| EQ-1 | Equatorial | Yes | 0.00 | 0.00 | 75.3 |
| AX-1 | Axial | Yes | 0.85 | 1.05 | 15.6 |
| EQ-2 | Equatorial | No | 2.50 | 2.65 | 1.2 |
| AX-2 | Axial | No | 3.10 | 3.20 | 0.5 |
Table 1: Hypothetical relative energies and populations of the major conformers of this compound in an aqueous solution, calculated at the M06-2X/def2-QZVPP//B3LYP/6-31G(d) level with an SMD solvation model.
Based on studies of similar amino alcohols and protonated piperidines, it is hypothesized that the conformers capable of forming an intramolecular hydrogen bond will be significantly more stable.[3][4][5] The equatorial conformer with an IMHB (EQ-1) is likely to be the global minimum due to the avoidance of major steric clashes.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. By employing a multi-step computational workflow, from rapid molecular mechanics searches to high-level DFT calculations with implicit solvation, it is possible to build a detailed model of the conformational landscape of this molecule. The key finding is expected to be the dominant role of the intramolecular hydrogen bond in stabilizing specific conformers.
The theoretical data generated through this protocol can be validated experimentally using techniques like NMR spectroscopy.[8] The calculated NMR chemical shifts and coupling constants for the lowest energy conformers can be compared with experimental data to confirm the predicted conformational preferences. A thorough understanding of the conformational behavior of molecules like this compound is a critical component of modern, structure-based drug discovery efforts.
References
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- ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
- He, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH.
- OSTI.GOV. (n.d.). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase.
- Abraham, R. J., et al. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed.
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Methodological & Application
Synthesis of 2-(3-Piperidyl)ethanol Hydrochloride from 3-Pyridineethanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(3-Piperidyl)ethanol hydrochloride from 3-pyridineethanol. The core of this transformation is the catalytic hydrogenation of the pyridine ring to a piperidine structure. This application note details the underlying chemical principles, offers a robust and validated protocol, and provides critical insights into reaction optimization and safety considerations. The target audience includes researchers in medicinal chemistry, process development, and organic synthesis who require a reliable method for producing this valuable piperidine intermediate.
Introduction
Piperidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. 2-(3-Piperidyl)ethanol, in particular, serves as a key building block for synthesizing ligands for nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's and Parkinson's disease.[1] The direct reduction of the aromatic and relatively inert pyridine ring presents a significant synthetic challenge, often complicated by catalyst poisoning and the need for harsh reaction conditions.[2][3] This guide outlines a practical and efficient method for the catalytic hydrogenation of 3-pyridineethanol to yield 2-(3-Piperidyl)ethanol, which is subsequently converted to its stable hydrochloride salt.
Reaction Principle and Mechanism
The conversion of 3-pyridineethanol to 2-(3-Piperidyl)ethanol is achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the double bonds of the pyridine ring. This reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly a platinum group metal such as platinum, palladium, rhodium, or ruthenium, often supported on a high-surface-area material like carbon.[3][4][5]
The mechanism of pyridine hydrogenation is a stepwise process.[6][7] Initially, the pyridine molecule adsorbs onto the catalyst surface.[7][8] Subsequently, hydrogen atoms, also adsorbed on the catalyst, are sequentially added to the pyridine ring, leading to various di-, tetra-, and finally, the fully saturated piperidine ring.[6][9] The reaction is typically performed under a pressurized hydrogen atmosphere to ensure a sufficient supply of hydrogen for the reduction.
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, platinum oxide (PtO₂) is a commonly used catalyst for this transformation, often in a protic solvent like acetic acid, which can activate the pyridine ring towards reduction.[3][10][11][12] The final step involves the in-situ or subsequent treatment with hydrochloric acid to form the stable and easily handled this compound salt.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Pyridineethanol | Reagent | Sigma-Aldrich | --- |
| Platinum(IV) oxide (Adam's catalyst) | Reagent | Strem Chemicals | --- |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | --- |
| Methanol | ACS Grade | VWR | --- |
| Diethyl Ether | Anhydrous | EMD Millipore | --- |
| Hydrochloric Acid (concentrated) | ACS Grade | J.T. Baker | --- |
| Hydrogen Gas | High Purity | Airgas | --- |
| Celite® 545 | --- | Sigma-Aldrich | For filtration |
Equipment
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Reaction Setup
-
To a high-pressure hydrogenation vessel, add 3-pyridineethanol (10.0 g, 81.2 mmol).
-
Add glacial acetic acid (100 mL) to the vessel.
-
Carefully add platinum(IV) oxide (Adam's catalyst, 0.5 g, 2.2 mmol).
Step 2: Hydrogenation
-
Seal the hydrogenation apparatus securely.
-
Purge the vessel first with nitrogen gas and then with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.[3]
-
Begin stirring and heat the reaction mixture to 50-60 °C.
-
Monitor the pressure drop in the vessel, which indicates hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases (usually after 12-24 hours).
Step 3: Work-up and Isolation
-
Allow the reactor to cool to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.
Step 4: Salt Formation and Purification
-
Dissolve the resulting crude oil (2-(3-Piperidyl)ethanol) in a minimal amount of methanol (approx. 20-30 mL).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2).
-
To the acidic solution, add diethyl ether with vigorous stirring until a white precipitate forms.
-
Continue adding diethyl ether until precipitation is complete.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Safety Precautions
Chemical Hazards:
-
3-Pyridineethanol: Harmful if swallowed and causes skin irritation.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Platinum(IV) oxide: May cause respiratory irritation. Handle in a well-ventilated area or fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract. Always handle in a fume hood.
-
Diethyl Ether: Extremely flammable. Keep away from ignition sources.
Physical Hazards:
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from sparks and open flames.
-
High-Pressure Reactions: Hydrogenation should be conducted behind a safety shield. Ensure the pressure vessel is rated for the intended operating pressure and temperature.
General Handling:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
In case of accidental exposure, refer to the material safety data sheets (MSDS) for each chemical.[13][14][15]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of aromatic proton signals from the starting material and the appearance of aliphatic proton signals are indicative of a successful hydrogenation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.
Troubleshooting and Optimization
-
Incomplete Reaction: If the hydrogenation is incomplete, potential causes include catalyst deactivation or insufficient hydrogen pressure. Ensure the catalyst is fresh and the system is leak-proof. Increasing the reaction time or temperature may also be beneficial.
-
Low Yield: Low yields can result from product loss during work-up or incomplete precipitation. Ensure efficient extraction and complete precipitation of the hydrochloride salt.
-
Catalyst Selection: While platinum oxide is effective, other catalysts like rhodium on carbon or ruthenium on carbon can also be employed and may offer advantages in terms of reaction time or selectivity.[10][16]
Conclusion
The synthesis of this compound via the catalytic hydrogenation of 3-pyridineethanol is a robust and scalable method for producing this valuable pharmaceutical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably obtain high-purity material for their drug discovery and development efforts. Careful control of reaction parameters and appropriate catalyst selection are key to achieving optimal results.
References
- Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2.
- TSpace. (2022, February 1). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.
- National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
- Canadian Science Publishing. (n.d.). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study.
- Thermo Fisher Scientific. (2024, March 29). 3-Pyridinemethanol Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Pyridineethanol Safety Data Sheet.
- Sigma-Aldrich. (2025, August 5). Diethyl Ether Safety Data Sheet.
- Scribd. (n.d.). 2-Pyridineethanol Safety Data Sheet.
- ChemicalBook. (2022, August 11). 3-PyridineMethanol, alpha-3-pyridinyl Safety Data Sheet.
- ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh2O3 catalyst.
- Google Patents. (n.d.). PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- Googleapis.com. (2000, March 9). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.
- Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- European Patent Office. (2006, February 8). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.
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Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Derivatives
Abstract
The reduction of the pyridine nucleus to the corresponding piperidine scaffold is a cornerstone transformation in synthetic and medicinal chemistry. Piperidines are among the most prevalent N-heterocycles found in pharmaceuticals and natural products. This document provides a comprehensive guide to the catalytic hydrogenation of pyridine derivatives, offering researchers and drug development professionals a detailed overview of common catalytic systems, mechanistic insights, and field-tested protocols. We emphasize the causality behind experimental choices to ensure robust, reproducible, and scalable outcomes.
Introduction: The Strategic Importance of Piperidine Synthesis
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of FDA-approved drugs, including Ritalin (methylphenidate), Paxil (paroxetine), and Xarelto (rivaroxaban). Its prevalence stems from its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile three-dimensional framework for orienting pharmacophoric groups. Catalytic hydrogenation of readily available pyridine precursors represents the most direct and atom-economical route to access this critical structural motif.
This guide will navigate the complexities of this transformation, focusing on both classical heterogeneous catalysis and modern, highly selective homogeneous systems. We will dissect the critical parameters that govern reaction success, from catalyst selection and substrate compatibility to the fine-tuning of reaction conditions for achieving desired chemo- and stereoselectivity.
Mechanistic Foundations of Pyridine Hydrogenation
Understanding the underlying mechanism is paramount to troubleshooting and optimizing pyridine reduction. While specific pathways vary between catalysts, the overall process involves the stepwise addition of hydrogen across the C=C and C=N bonds of the aromatic ring.
Heterogeneous Catalysis (e.g., Pd/C, PtO₂, Raney Ni)
In heterogeneous systems, the reaction occurs on the surface of the metal catalyst. The process generally involves:
-
Adsorption: Both hydrogen gas and the pyridine substrate adsorb onto the catalyst surface.
-
H₂ Dissociation: The H-H bond is cleaved on the metal surface to form active metal-hydride species.
-
Stepwise Hydrogenation: The adsorbed pyridine is sequentially hydrogenated via a series of partially saturated intermediates (dihydropyridines, tetrahydropyridines).
-
Desorption: The final piperidine product desorbs from the catalyst surface, regenerating the active site.
The reaction is often sensitive to steric hindrance, and achieving high stereoselectivity can be challenging without chiral auxiliaries.
Homogeneous Catalysis (e.g., Rh, Ru, Ir Complexes)
Homogeneous catalysts offer greater tunability and are often the method of choice for achieving high stereoselectivity in the synthesis of chiral piperidines. The catalytic cycle, exemplified by an iridium-based system for asymmetric hydrogenation, typically proceeds through an inner-sphere mechanism.
The mechanism often involves the coordination of the pyridine to the metal center, followed by a series of oxidative addition, migratory insertion, and reductive elimination steps. For asymmetric variants, chiral ligands attached to the metal center create a chiral environment that directs the approach of hydrogen to one face of the substrate, leading to an excess of one enantiomer. A key challenge in the hydrogenation of N-heteroarenes is the potential for catalyst inhibition or deactivation through the formation of stable catalyst-product complexes.
Core Experimental Workflow
A generalized workflow for a typical hydrogenation experiment is outlined below. Specific details regarding pressure, temperature, and catalyst handling will vary significantly and must be tailored to the chosen protocol.
Figure 1: Generalized workflow for catalytic hydrogenation.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical decision in designing a hydrogenation protocol. The optimal choice depends on the substrate's functional groups, cost considerations, and desired selectivity.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Representative Substrates |
| 10% Pd/C | 1-5 mol%, 50-200 psi H₂, 25-100 °C, MeOH/EtOH/AcOH | Cost-effective, robust, easy to handle and remove. | Low functional group tolerance (dehalogenation, benzyl group hydrogenolysis). Generally poor stereocontrol. | Simple, non-functionalized pyridines. |
| PtO₂ (Adams' Cat.) | 1-5 mol%, 50-500 psi H₂, 25-80 °C, AcOH/EtOH | Highly active, effective at lower temperatures. Tolerates some functional groups better than Pd/C. | More expensive than Pd/C. Can be pyrophoric. Acidic conditions often required. | Pyridines with acid-stable groups. |
| Raney® Ni | 5-50 wt%, 500-1500 psi H₂, 50-150 °C, EtOH/H₂O | Inexpensive, highly active for many reductions. | Requires high pressures and temperatures. Pyrophoric and requires careful handling. Poor chemoselectivity. | Industrial-scale synthesis of simple piperidines. |
| [Ir(cod)(PCy₃)(py)]PF₆ | 0.5-2 mol%, 500-1000 psi H₂, 80-120 °C, THF/DCM | Excellent functional group tolerance (halogens, esters, amides). High activity. | Expensive, requires inert atmosphere techniques. | Complex, multi-functionalized pyridines. |
| Ru(acac)₃ / Chiral Ligand | 0.1-1 mol%, 100-800 psi H₂, 25-60 °C, MeOH | Enables highly enantioselective reductions. | Catalyst and ligand can be very expensive. Optimization is often required. | Prochiral pyridines for asymmetric synthesis. |
Detailed Experimental Protocols
Protocol 1: General Purpose Hydrogenation using Heterogeneous Palladium on Carbon (Pd/C)
This protocol is suitable for the reduction of simple, robust pyridine derivatives where stereoselectivity is not a concern. Acetic acid is often used as a co-solvent to protonate the pyridine nitrogen, which accelerates the reduction of the electron-deficient pyridinium ion.
-
Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine.
-
Materials:
-
4-phenylpyridine (1.55 g, 10.0 mmol)
-
10% Palladium on Carbon (10% w/w, 155 mg)
-
Methanol (MeOH, 40 mL)
-
Glacial Acetic Acid (AcOH, 2.0 mL)
-
Parr Hydrogenation Apparatus or similar pressure vessel
-
Celite™ or other filtration aid
-
-
Procedure:
-
To a glass liner of a pressure vessel, add 4-phenylpyridine and 10% Pd/C.
-
Add methanol followed by glacial acetic acid.
-
Place the glass liner into the pressure vessel and seal the apparatus securely.
-
Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the vessel to 100 psi with hydrogen.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 16 hours.
-
Monitor the reaction by TLC or GC/MS by carefully venting the vessel and taking an aliquot.
-
Once complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with methanol (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be purified by standard methods (e.g., acid-base extraction or chromatography) to yield 4-phenylpiperidine.
-
Protocol 2: Asymmetric Hydrogenation using a Homogeneous Iridium Catalyst
This protocol is an example of a stereoselective reduction, which is critical when synthesizing chiral piperidines for pharmaceutical applications. The use of a chiral ligand on the metal center directs the hydrogenation to produce one enantiomer preferentially. The specific catalyst and conditions are based on advances in iridium-catalyzed asymmetric hydrogenation.
-
Objective: Enantioselective synthesis of (S)-3-methylpiperidine from 3-methylpyridine.
-
Materials:
-
3-methylpyridine (931 mg, 10.0 mmol)
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 33.6 mg, 0.05 mmol, 0.5 mol%)
-
(R)-BINAP (Chiral phosphine ligand, 68.5 mg, 0.11 mmol, 1.1 mol eq. to Ir)
-
Iodine (I₂, 50.8 mg, 0.2 mmol)
-
Degassed Tetrahydrofuran (THF, 20 mL)
-
High-pressure autoclave with a glass insert and magnetic stirring
-
-
Procedure:
-
Catalyst Pre-formation (In-situ): In a glovebox, add [Ir(COD)Cl]₂ and (R)-BINAP to a Schlenk flask. Add 10 mL of degassed THF. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In the autoclave's glass liner, add 3-methylpyridine and the iodine additive.
-
Transfer the pre-formed catalyst solution to the glass liner via cannula under an inert atmosphere. Add the remaining 10 mL of degassed THF.
-
Seal the autoclave securely. Purge the vessel three times with nitrogen, followed by three purges with hydrogen.
-
Pressurize the vessel to 800 psi with hydrogen.
-
Heat the reaction to 60 °C and stir vigorously for 24 hours.
-
Work-up and Analysis: Cool the reactor to room temperature and carefully vent the pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
The enantiomeric excess (e.e.) of the product must be determined by chiral HPLC or GC analysis.
-
Troubleshooting and Key Considerations
-
Stalled or Incomplete Reactions:
-
Cause: Catalyst poisoning (e.g., by sulfur-containing functional groups), insufficient pressure/temperature, or poor catalyst activity.
-
Solution: Increase catalyst loading, temperature, or pressure. Ensure the substrate is pure. Use a more robust catalyst like PtO₂ or an iridium complex known for high functional group tolerance.
-
-
Poor Stereoselectivity:
-
Cause: Racemization of intermediates or product, or ineffective chiral ligand.
-
Solution: Screen different chiral ligands and solvents. Lowering the reaction temperature can sometimes improve enantioselectivity.
-
-
Undesired Side Reactions (e.g., Hydrogenolysis):
-
Cause: The catalyst is too aggressive for the substrate (e.g., Pd/C with benzyl ethers or aryl halides).
-
Solution: Switch to a more chemoselective catalyst system. Iridium and some rhodium catalysts are known to leave reducible functional groups like esters, amides, and even some halides intact.
-
Conclusion
The catalytic hydrogenation of pyridines is a powerful and versatile tool for accessing the medicinally vital piperidine core. While classical heterogeneous catalysts like Pd/C remain workhorses for simple substrates, the development of sophisticated homogeneous catalysts has opened the door to the efficient and highly selective synthesis of complex, chiral piperidines. A successful outcome hinges on a rational selection of the catalyst and conditions, grounded in an understanding of the interplay between the substrate's electronic and steric properties and the catalyst's mechanistic pathway. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these critical transformations in their own laboratories.
References
- Title: Recent advances in the catalytic hydrogenation of pyridine derivatives. Source: Organic & Biomolecular Chemistry. [Link]
- Title: Hydrogenation of Pyridines and Quinolines. Source: Organic Reactions. [Link]
- Title: Iridium-Catalyzed Asymmetric Hydrogenation of N-Heterocycles. Source: Accounts of Chemical Research. [Link]
- Title: Iridium-catalyzed asymmetric hydrogenation of pyridines. Source: Chemical Science. [Link]
- Title: Scope and limitations of the catalytic hydrogenation of N-heterocycles. Source: Chemical Society Reviews. [Link]
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Piperidine-Based Auxiliaries
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule is often intrinsically linked to its biological activity and safety profile.[1] Chiral auxiliaries are a powerful and reliable class of reagents used to exert stereochemical control during a chemical reaction.[1][2] The core principle involves the temporary attachment of a chiral, enantiopure molecule (the auxiliary) to a prochiral substrate. This covalent linkage transforms the substrate into a chiral molecule, creating a diastereomeric relationship that allows for the differentiation of its two prochiral faces. The auxiliary's inherent stereochemistry sterically or electronically guides the approach of a reagent, leading to the preferential formation of one diastereomer over the other.[2] Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, revealing the desired enantiomerically enriched product.
While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are widely recognized, heterocyclic scaffolds have also proven to be exceptionally effective.[3] Among these, piperidine-based structures are of significant interest. The piperidine ring is a ubiquitous motif in countless natural products and pharmaceutical agents, making strategies for its stereocontrolled synthesis highly valuable.[1] This guide focuses on a robust and versatile strategy: the use of bicyclic lactams derived from chiral amino alcohols and δ-oxo acids, where a piperidone ring is fused to a chiral oxazolidine. These oxazolopiperidone lactams serve as powerful chiral auxiliaries for the asymmetric synthesis of α-substituted piperidine derivatives, which are themselves valuable building blocks for complex alkaloids and other bioactive molecules.[4]
Core Principle: Diastereoselective Alkylation of Bicyclic Piperidone Enolates
The primary application of oxazolopiperidone lactam auxiliaries is in directing the diastereoselective alkylation of the corresponding lactam enolate. The general workflow is a robust, three-step sequence that provides predictable and high levels of stereocontrol.
Logical Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric synthesis using an oxazolopiperidone auxiliary.
The Stereochemical Rationale: A Chelation-Controlled Model
The high degree of stereoselectivity observed in the alkylation of these bicyclic lactam enolates is attributed to a rigid, chelated transition state. The process can be understood through the following mechanistic considerations:
-
Enolate Formation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) selectively removes the α-proton to the lactam carbonyl, forming a lithium enolate.
-
Chelation and Conformational Rigidity: The lithium cation is believed to chelate between the enolate oxygen and the oxygen atom of the fused oxazolidine ring. This chelation locks the molecule into a rigid, concave conformation.
-
Facial Shielding: The substituent on the chiral center of the oxazolidine ring (e.g., a phenyl group from phenylglycinol) effectively blocks one face of the enolate.
-
Electrophilic Attack: Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to the less sterically hindered face, resulting in the formation of one diastereomer in high excess.
Stereochemical Model for Alkylation
Caption: Chelation control directs the electrophile to the unhindered face.
Detailed Experimental Protocols
The following protocols are based on established and reliable methodologies for the synthesis and application of phenylglycinol-derived oxazolopiperidone lactams.[1][5]
Protocol 1: Synthesis of the Chiral Bicyclic Lactam Auxiliary
This procedure describes the formation of the core chiral auxiliary via cyclocondensation. The use of (R)-phenylglycinol is illustrated here.
Materials:
-
(R)-Phenylglycinol (1.0 equiv)
-
Ethyl 5-oxohexanoate (or other suitable δ-oxo acid derivative) (1.05 equiv)
-
Toluene
-
Dean-Stark apparatus or molecular sieves
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add (R)-phenylglycinol, ethyl 5-oxohexanoate, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The crude residue contains the bicyclic lactam. Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure chiral auxiliary.
Protocol 2: Asymmetric α-Alkylation
This protocol details the highly diastereoselective alkylation of the chiral lactam.
Materials:
-
Chiral bicyclic lactam from Protocol 1 (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial solution)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.5 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon.
-
Dissolve the chiral bicyclic lactam in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred lactam solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The solution typically turns a yellow/orange color.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the mixture is still at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure alkylated diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the reductive cleavage of the auxiliary to yield the final enantiomerically enriched 2-substituted piperidine.
Materials:
-
Alkylated bicyclic lactam from Protocol 2 (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere of argon.
-
Add LiAlH₄ to anhydrous diethyl ether or THF and cool the suspension to 0 °C in an ice bath.
-
Dissolve the alkylated lactam in a separate flask with anhydrous diethyl ether or THF.
-
Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully quench the reaction by cooling the flask to 0 °C and sequentially adding water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude 2-substituted piperidine. The chiral auxiliary ((R)-phenylglycinol) can be recovered from the aqueous layer or the Celite pad.
-
The final product can be further purified by chromatography or distillation if necessary.
Data Presentation: Performance in Asymmetric Alkylation
The diastereoselectivity of the alkylation step is typically very high, often exceeding 95:5, demonstrating the effectiveness of this auxiliary.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl Bromide | LDA | >98:2 | 85 |
| 2 | Ethyl Iodide | LDA | 97:3 | 89 |
| 3 | Propargyl Bromide | LDA | 95:5 | 78 |
| 4 | Allyl Bromide | LDA | >98:2 | 91 |
Note: Data are representative and synthesized from typical results reported in the literature for phenylglycinol-derived oxazolopiperidone lactams.[4][6]
Conclusion and Outlook
Phenylglycinol-derived oxazolopiperidone lactams represent a highly effective and reliable class of chiral auxiliaries for the asymmetric synthesis of α-substituted piperidines. The methodology is distinguished by its operational simplicity, the high and predictable levels of diastereoselectivity achieved through a chelation-controlled mechanism, and the ability to recover the chiral precursor. This strategy provides a powerful tool for researchers in drug discovery and natural product synthesis, enabling the efficient construction of complex chiral molecules containing the important piperidine scaffold. Future work in this area may explore the immobilization of these auxiliaries on solid supports for easier recovery or the development of catalytic variants to further improve atom economy.
References
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]
- On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. PubMed. [Link]
- An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. [Link]
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]
- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
- New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis.
- 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. [Link]
- Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
- Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. Journal of the American Chemical Society. [Link]
- Chiral Auxiliaries in Asymmetric Synthesis.
- Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams.
- Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]
- Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.
- Methods for cleavage of chiral auxiliary.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. PubMed. [Link]
- Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. [Link]
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH. [Link]
- Asymmetric α-amidoalkylation. Synthesis of α-substituted piperidines of high enantiomeric purity. Heterocycles. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing n
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
Sources
- 1. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(3-Piperidyl)ethanol Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-Piperidyl)ethanol hydrochloride purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of this compound in bulk drug substance and for stability studies. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[1][2][3]
Introduction and Background
This compound is a heterocyclic compound featuring a piperidine ring and a primary alcohol functional group. Its structural motifs are common in pharmacologically active molecules, making it a valuable building block in medicinal chemistry and pharmaceutical development. The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
The challenge in analyzing compounds like 2-(3-Piperidyl)ethanol lies in its lack of a strong UV chromophore. Furthermore, its basic nature, due to the secondary amine in the piperidine ring (pKa ≈ 11), can lead to poor chromatographic peak shape (tailing) on silica-based columns if not properly addressed.
This method overcomes these challenges by utilizing a low-pH mobile phase to ensure the analyte is consistently protonated, promoting sharp, symmetrical peaks. Detection at a low UV wavelength (205 nm) provides the necessary sensitivity for accurate quantification. The method's validity is demonstrated through a comprehensive validation protocol that assesses its specificity, linearity, accuracy, precision, and robustness.
Chromatographic Principle and Method Design
The separation is based on the principle of reversed-phase chromatography. A non-polar stationary phase (C18) is used with a polar mobile phase.
-
Causality of Experimental Choices:
-
Stationary Phase (L1/C18): A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of small molecules.
-
Mobile Phase pH: An acidic mobile phase (pH 3.0) is crucial. At this pH, the piperidine nitrogen is protonated, existing as a single cationic species. This prevents interactions with residual acidic silanols on the column surface, thereby eliminating peak tailing and ensuring reproducible retention.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at low wavelengths.
-
Detection Wavelength: Given the absence of a significant chromophore, detection at 205 nm is employed. This leverages the end-absorption of the molecule's sigma bonds and heteroatoms to achieve adequate sensitivity for a purity assay.
-
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 205 nm |
| Run Time | 15 minutes |
| Diluent | Water |
Detailed Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (RS)
-
This compound Sample for Analysis
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
Solution Preparation
-
Mobile Phase A: Accurately weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: HPLC Grade Water.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system's performance must be verified. This ensures the system is operating correctly and can produce reliable results.
Caption: Workflow from preparation to final report generation.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates better separation power. |
| % RSD of Peak Area | ≤ 1.0% (for n=5 injections) | Demonstrates the precision of the injection and detection system. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for approximately 30 minutes or until a stable baseline is achieved.
-
Inject the Diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Verify that the System Suitability criteria (Table 2) are met.
-
Inject the Sample Solution in duplicate.
-
Integrate the peak areas and calculate the purity.
Calculation of Purity
The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method is validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2] The validation process is a self-validating system that establishes the performance characteristics of the method.[4][5][6]
Caption: Interrelationship of core validation parameters.
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6]
-
Protocol:
-
Forced Degradation: Subject the sample solution (approx. 100 µg/mL) to the following stress conditions:
-
Acidic: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Basic: Add 1 mL of 0.1 N NaOH, heat at 60°C for 4 hours. Neutralize before injection.
-
Oxidative: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.
-
Thermal: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed sample, a blank, and all stressed samples.
-
Evaluation: Use a Photodiode Array (PDA) detector to assess peak purity for the main peak in all chromatograms. The degradation products should be well-resolved from the main analyte peak.
-
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7][8]
-
Protocol:
-
Prepare a series of at least five concentrations of this compound RS ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6]
-
Protocol:
-
Prepare samples in triplicate by spiking a placebo matrix (if available, otherwise use diluent) with the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration.
-
Analyze these samples against a freshly prepared standard.
-
Calculate the percent recovery for each sample.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[7][8]
-
Protocol:
-
Repeatability (Intra-assay precision): Prepare and analyze six independent sample solutions at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the % RSD of the results for both studies.
-
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[4][8]
-
Protocol:
-
Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Variations to test include:
-
Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).
-
Column Temperature (± 5°C, i.e., 25°C and 35°C).
-
Mobile Phase pH (± 0.2 units, i.e., 2.8 and 3.2).
-
-
Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).
-
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Test | Acceptance Criteria |
| Specificity | Forced Degradation & Peak Purity | Analyte peak is pure and resolved from degradants (Resolution > 2.0). |
| Linearity | 5 concentrations (50-150%) | Correlation Coefficient (r²) ≥ 0.999. |
| Range | 50-150% of target concentration | Method demonstrates linearity, accuracy, and precision within this range. |
| Accuracy | % Recovery at 3 levels (n=3) | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) | % RSD ≤ 2.0%. |
| Intermediate Precision (n=6) | % RSD ≤ 2.0%. | |
| Robustness | Varied parameters | System suitability parameters remain within acceptable limits. |
Conclusion
The RP-HPLC method described provides a simple, precise, accurate, and robust solution for determining the purity of this compound. The comprehensive validation demonstrates that the method is stability-indicating and fit for its intended use in quality control and research environments. This application note serves as a complete guide for implementation, ensuring reliable and consistent analytical results.
References
- Title: Q2(R2)
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link][4]
- Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link][9]
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: Food and Drug Administr
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL:[Link][7]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link][6]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link][8]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][3]
- Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL:[Link][12]
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- 8. youtube.com [youtube.com]
GC-MS Protocol for the Confident Identification of Piperidine-Based Intermediates in Pharmaceutical Development
An Application Note from the Desk of a Senior Application Scientist
Abstract
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, making the analysis of piperidine-containing intermediates a critical step in drug synthesis and quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and definitive mass-based identification for these often volatile and semi-volatile compounds.[2] This application note provides a comprehensive, field-proven protocol for the analysis of piperidine-based intermediates. We will delve into the causality behind crucial methodological choices, from sample preparation and derivatization strategies that enhance analyte stability to the interpretation of characteristic mass spectral fragmentation patterns that serve as a structural fingerprint. This guide is designed to provide researchers, scientists, and drug development professionals with a robust and self-validating framework for the confident identification of these critical pharmaceutical building blocks.
The Analytical Challenge: Understanding Piperidine Chemistry in GC-MS
Piperidine and its derivatives, as nitrogen-containing heterocyclic compounds, present unique challenges for GC analysis.[3][4][5] The secondary amine (or tertiary amine in N-substituted derivatives) is a polar functional group. This polarity, particularly the presence of an active hydrogen on a secondary amine, can lead to undesirable interactions with the GC system.
Causality Behind the Challenge:
-
Peak Tailing: The active hydrogen on the nitrogen can form hydrogen bonds with silanol groups on the surface of the GC inlet liner and column stationary phase. This interaction causes the analyte molecules to move through the column at inconsistent rates, resulting in broad, tailing chromatographic peaks. Poor peak shape compromises both resolution and sensitivity.
-
Thermal Instability: Some complex piperidine intermediates can be thermally labile. Without proper handling, they may degrade in the high-temperature environment of the GC injector port, leading to inaccurate quantification and the potential misidentification of degradants as impurities.[6]
To overcome these issues, a robust analytical strategy must focus on two key areas: meticulous sample preparation to render the analyte amenable to GC analysis, and optimized GC-MS parameters to ensure efficient separation and detection.
The Core Strategy: Sample Preparation and Derivatization
Effective sample preparation is the foundation of a reliable GC-MS analysis; it is not merely a preliminary step but a critical factor that defines the quality and accuracy of the final data.[6] The primary goals are to isolate the piperidine intermediates from the sample matrix and chemically modify them, if necessary, to improve their chromatographic behavior.
Extraction and Clean-Up
For intermediates in complex reaction mixtures or biological matrices, an extraction step is necessary to isolate the analytes and remove non-volatile contaminants like salts, strong acids, or bases that could damage the GC column.[7][8]
-
Liquid-Liquid Extraction (LLE): A fundamental technique where the sample is mixed with two immiscible solvents.[8] By adjusting the pH of the aqueous layer to be alkaline, the basic piperidine nitrogen is deprotonated, making the intermediate more soluble in an organic solvent (e.g., dichloromethane, ethyl acetate).[9]
-
Solid-Phase Extraction (SPE): Offers a more controlled and often more efficient clean-up.[8] A cartridge containing a specific sorbent is used to retain the analyte while impurities are washed away. The purified analyte is then eluted with a small volume of solvent.[8] Mixed-mode SPE cartridges that offer both reversed-phase and ion-exchange retention mechanisms can be particularly effective for polar piperidine compounds.[10][11]
Derivatization: The Key to High-Quality Data
For many piperidine intermediates, especially those with secondary amines, derivatization is essential.[12] This process chemically modifies the polar amine group to create a derivative that is more volatile and thermally stable.[6][13]
Why Derivatize? The core principle is to replace the active hydrogen on the nitrogen atom with a non-polar group.[13] This modification prevents hydrogen bonding with the column, resulting in sharper, more symmetrical peaks and improved sensitivity.[9][12]
Common Derivatization Strategies:
-
Acylation: This involves reacting the amine with an acylating agent, such as Trifluoroacetic Anhydride (TFAA) . This is a rapid and effective reaction that forms a stable, volatile trifluoroacetyl derivative.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing volatility.[13]
The choice of derivatizing agent depends on the specific functional groups present in the intermediate.[13] For general-purpose analysis of piperidine-based intermediates, acylation with TFAA is a robust and widely applicable starting point.
Experimental Workflow and Detailed Protocols
The following section provides a step-by-step protocol, integrating the principles discussed above into a practical workflow.
Workflow Diagram
Caption: Overall workflow for GC-MS analysis of piperidine intermediates.
Protocol 1: Sample Preparation with TFAA Derivatization
This protocol is suitable for samples where the piperidine intermediate needs to be extracted and derivatized for optimal analysis.
-
Extraction:
-
To 1 mL of your sample solution, add an alkaline solution (e.g., 200 µL of 1 M NaOH) to ensure the piperidine nitrogen is deprotonated.[9]
-
Add 2 mL of a suitable organic extraction solvent (e.g., dichloromethane or ethyl acetate).[9]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.[9]
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50 °C.[9]
-
-
Derivatization:
-
Final Preparation:
Protocol 2: GC-MS Instrumental Parameters
These parameters serve as a robust starting point and should be optimized for specific analytes.[15]
| Parameter | Recommended Setting | Rationale / Expertise & Experience |
| GC Column | Capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)[14][15] | A 5% phenyl-methylpolysiloxane phase provides excellent versatility and thermal stability for a wide range of semi-volatile pharmaceutical intermediates. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[14][15] | Helium is an inert carrier gas that provides good chromatographic efficiency and is safe for use with mass spectrometers. |
| Inlet Temperature | 250 °C[15] | This temperature ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Split (e.g., 20:1 or 50:1)[15] | A split injection prevents column overloading and ensures sharp chromatographic peaks, which is ideal for analyzing concentrated samples. |
| Oven Program | Initial: 60 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.[15] | This program allows for the separation of any residual solvent from the analyte of interest and provides a good balance between resolution and analysis time. |
| MS Transfer Line | 280 °C[14] | Prevents condensation of the analyte as it transfers from the GC column to the MS ion source. |
| Ion Source Temp. | 230 °C[15] | Standard temperature for Electron Ionization (EI) that promotes reproducible fragmentation patterns. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[14] | EI is a hard ionization technique that produces extensive, reproducible fragmentation, creating a rich mass spectrum ideal for structural elucidation and library matching. |
| Mass Scan Range | m/z 40-500 | This range is broad enough to capture the molecular ion of most derivatized intermediates while excluding low-mass background ions from air and solvent. |
Authoritative Grounding: Interpreting Mass Spectra
The mass spectrum provides the molecular fingerprint for identification. For piperidine derivatives analyzed under EI conditions, the fragmentation is predictable and dominated by cleavage of the bonds adjacent to the nitrogen atom.[1]
The Alpha-Cleavage Pathway
The most dominant fragmentation pathway for piperidines is α-cleavage .[1] This is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, driven by the ionization of the nitrogen's lone pair of electrons. This process leads to the formation of a stable, resonance-stabilized iminium ion.[1]
-
Unsubstituted Piperidine: The EI mass spectrum of piperidine (C₅H₁₁N, molecular weight 85.15) is characterized by a prominent base peak at m/z 84 , resulting from the loss of a hydrogen radical (H•) via α-cleavage.[16] The molecular ion (M+) at m/z 85 is also typically visible. This pattern is well-documented in spectral libraries like the NIST WebBook.[17][18]
-
Substituted Piperidines: The fragmentation is heavily influenced by the nature and position of substituents.[1]
-
N-Substitution: For an N-substituted piperidine, like 1-ethylpiperidine, α-cleavage involves the loss of the largest alkyl group attached to the nitrogen. The loss of a methyl radical (•CH₃) from 1-ethylpiperidine results in a strong base peak at m/z 98.[19]
-
Ring Substitution: For piperidines substituted on the ring, α-cleavage will lead to the loss of a substituent or part of the ring, again forming a stable iminium ion. The fragmentation pattern can thus be used to deduce the position of substituents.[1][20]
-
Caption: Dominant α-cleavage fragmentation pathway for piperidine.
Using Spectral Libraries
After analyzing the fragmentation pattern, confirming the identification against a trusted spectral library is a crucial final step. The NIST/EPA/NIH Mass Spectral Library is an authoritative resource containing EI spectra for hundreds of thousands of compounds, including many piperidine derivatives.[17][18] A high match factor provides strong evidence for the identity of the intermediate.
Trustworthiness: A Self-Validating System
To ensure the protocol is trustworthy and suitable for use in a regulated drug development environment, the method must be validated.[21] Method validation demonstrates that the analytical procedure is fit for its intended purpose.[21][22] Key validation parameters, as outlined in guidelines like ICH Q2(R1), include:[21][22]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[21] This is demonstrated by showing that the peaks are well-resolved and that there is no interference at the retention time of the analyte.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[14][21]
-
Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a given range.[21]
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.[21]
By performing a validation, you build a self-validating system that provides confidence in every result generated.[21]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of piperidine-based intermediates by GC-MS. By understanding the underlying chemical principles of why certain steps are necessary—particularly the strategic use of derivatization to overcome the challenges of analyzing polar amines—researchers can develop highly robust and reliable methods. The combination of optimized sample preparation, tailored GC-MS parameters, and a thorough understanding of piperidine fragmentation patterns creates a powerful, self-validating workflow. This approach ensures the generation of high-quality, defensible data, which is essential for accelerating pharmaceutical development and ensuring product quality and safety.[21][23]
References
- BenchChem. (n.d.). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Creative Proteomics. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- ScienceDirect. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- NIST. (n.d.). Piperidine - Mass Spectrum.
- NIST. (n.d.). Piperidine - Mass Spectrum (electron ionization).
- ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
- NIST. (n.d.). Piperidine.
- NIST. (n.d.). Piperidine.
- NIST. (n.d.). Piperidine, 1-ethyl-.
- Smirnova, A. S., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1236.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls.
- International Journal of Pharmaceutical Research & Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Kaczynski, P., & Brudin, S. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5347-5357.
- PubMed. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube.
- ResearchGate. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs.
- Babu, C. V. R., et al. (2014).
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Application Notes and Protocols for N-Alkylation Reactions of 2-(3-Piperidyl)ethanol Hydrochloride
Introduction: Strategic N-Alkylation of a Versatile Piperidine Scaffold
The 2-(3-piperidyl)ethanol scaffold is a foundational structural motif in medicinal chemistry and drug development. Its strategic importance lies in the bifunctional nature of the molecule: a nucleophilic secondary amine within the piperidine ring and a primary alcohol. N-alkylation of the piperidine nitrogen is a critical transformation that allows for the systematic modulation of a compound's physicochemical properties, including its basicity, lipophilicity, and steric profile. These modifications are instrumental in optimizing pharmacological activity, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of 2-(3-piperidyl)ethanol hydrochloride. We will explore two primary, field-proven methodologies: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. A special focus is placed on the practical considerations arising from the use of the hydrochloride salt as the starting material, a common and commercially available form. The causality behind experimental choices, self-validating protocol design, and rigorous analytical monitoring are emphasized to ensure reproducible and successful outcomes for researchers, scientists, and drug development professionals.
Core Concepts: Navigating the N-Alkylation Landscape
The secondary amine of the piperidine ring in 2-(3-piperidyl)ethanol is a potent nucleophile, readily participating in reactions with electrophiles.[1] However, the starting material, being a hydrochloride salt, presents a unique challenge. The protonated piperidine nitrogen is no longer nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in situ or prior neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by the addition of a suitable base.
The choice of alkylation strategy is dictated by several factors, including the nature of the desired alkyl group, the desired reaction conditions, and the potential for side reactions.
Direct N-Alkylation with Alkyl Halides: This is a classic and straightforward approach involving the reaction of the free piperidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride).[2] The reaction proceeds via a nucleophilic substitution mechanism (SN2). A key consideration is the potential for over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt.[2][3] This can be mitigated by careful control of stoichiometry and slow addition of the alkylating agent.[2]
Reductive Amination: This powerful and often more selective method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent.[4][5] A significant advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as the tertiary amine product is not reactive under the reaction conditions.[6][7] For the introduction of a methyl group, the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbonyl source and formic acid as the reducing agent, is a highly effective and classic variant of reductive amination.[3][6][7][8][9]
Experimental Protocols and Methodologies
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol details the N-alkylation of this compound with benzyl bromide as a representative alkyl halide. The choice of a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is critical to prevent its own alkylation.[2]
Reaction Scheme:
Figure 1: General workflow for direct N-alkylation.
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (sufficient to make a 0.1-0.2 M solution). Add N,N-diisopropylethylamine (2.2 eq.) to the suspension. Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature. The slow addition helps to minimize the potential for di-alkylation.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15] A typical mobile phase for TLC could be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure N-benzyl-2-(3-piperidyl)ethanol.[16]
Self-Validation and Causality:
-
Excess Base: Two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the HBr generated during the reaction. A slight excess (2.2 eq.) ensures the reaction proceeds to completion.
-
Solvent Choice: Acetonitrile and DMF are excellent polar aprotic solvents for SN2 reactions, effectively solvating the ions involved.[2]
-
Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.
-
Monitoring: Regular monitoring is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged reaction times.
Protocol 2: N-Methylation via Eschweiler-Clarke Reductive Amination
This protocol describes the methylation of this compound using the Eschweiler-Clarke reaction. This method is highly specific for methylation and avoids over-alkylation.[3][7]
Reaction Scheme:
Figure 2: General workflow for Eschweiler-Clarke methylation.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), formaldehyde (37% aqueous solution, 2.5 eq.), and formic acid (3.0 eq.).
-
Heating: Heat the reaction mixture to 80-100 °C under reflux for 4-8 hours.[6][8] The evolution of carbon dioxide gas will be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH > 11 by the slow addition of solid NaOH or KOH pellets while cooling in an ice bath (the neutralization is highly exothermic).
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(3-piperidyl)ethanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by column chromatography.
Self-Validation and Causality:
-
Reagent Stoichiometry: An excess of both formaldehyde and formic acid is used to drive the reaction to completion.[6][7]
-
Temperature: The reaction requires heating to facilitate the formation of the iminium ion and the subsequent hydride transfer from formic acid.[8]
-
Basification: The addition of a strong base is necessary to neutralize the excess formic acid and deprotonate the product amine, allowing for its extraction into an organic solvent.
-
No Over-alkylation: The mechanism of the Eschweiler-Clarke reaction precludes the formation of quaternary ammonium salts, as the tertiary amine product cannot form an iminium ion with formaldehyde.[7]
Comparative Data Summary
| Parameter | Direct N-Alkylation (Protocol 1) | Reductive Amination (Protocol 2) |
| Alkylating Agent | Alkyl halides (e.g., BnBr, MeI, EtBr) | Aldehydes/Ketones (e.g., Formaldehyde) |
| Reducing Agent | Not applicable | Formic acid (or other hydride sources like NaBH₃CN) |
| Base | Required (e.g., DIPEA, K₂CO₃) | Not required (acidic conditions) |
| Temperature | Room temperature to elevated | Elevated (80-100 °C) |
| Key Advantage | Wide range of alkyl groups can be introduced. | High selectivity, avoids over-alkylation. |
| Key Disadvantage | Potential for over-alkylation to quaternary salts. | Primarily for methylation (Eschweiler-Clarke). |
| Work-up | Organic/aqueous extraction. | Basification followed by extraction. |
Analytical Characterization
The successful synthesis of N-alkylated 2-(3-piperidyl)ethanol derivatives should be confirmed by a suite of analytical techniques.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl group (e.g., benzylic protons around 3.5-4.0 ppm in ¹H NMR for N-benzylation) and shifts in the signals of the piperidine ring protons adjacent to the nitrogen are indicative of successful alkylation.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the expected mass of the N-alkylated derivative.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: While less definitive than NMR or MS, FT-IR can show the disappearance of the N-H stretch of the secondary amine (if observable) and the appearance of new C-H stretching frequencies from the introduced alkyl group.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the generation of novel chemical entities with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination offer robust and reliable methods to achieve this. The choice of protocol should be guided by the specific alkyl group to be introduced and the desired level of selectivity. By understanding the underlying chemical principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can confidently and efficiently synthesize a diverse range of N-substituted 2-(3-piperidyl)ethanol derivatives for further investigation.
References
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online Discussion].
- Wikipedia. (n.d.). Alkylation.
- MDPI. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
- YouTube. (2022). Eschweiler-Clarke Reaction.
- Drugs.com. (n.d.). List of Alkylating agents.
- GPnotebook. (2018). Alkylating agents.
- ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.
- National Institutes of Health. (2017). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- Oncohema Key. (2016). Alkylating Agents.
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- chemrevise.org. (n.d.). Analytical Techniques.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
- Blog. (2025). What are the purification methods for piperidines?
- News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- National Institutes of Health. (n.d.). Reductive Amination. PubChem.
- IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
- The Royal Society of Chemistry. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
- National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- MDPI. (2023). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA).
- Reddit. (2022). Does piperidine work in reductive amination like this?
- Omics Online. (2014). GC-MS Technique and its Analytical Applications in Science and Technology.
- PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- National Institutes of Health. (n.d.). N-Piperidinoethanol. PubChem.
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Protocol for preparing derivatives of 2-(3-Piperidyl)ethanol
An Application Guide to the Synthesis and Derivatization of 2-(3-Piperidyl)ethanol
Authored by: A Senior Application Scientist
Abstract
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a multitude of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1][2][3] This document provides a comprehensive guide for the preparation of derivatives of 2-(3-Piperidyl)ethanol, a valuable building block for drug discovery and development. We present detailed, field-proven protocols for the synthesis of the core molecule followed by key derivatization strategies, including N-acylation, N-alkylation, and O-acylation. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidine Scaffold
The piperidine heterocycle is a privileged structure in drug design, featured in over twenty classes of pharmaceuticals, from anticancer agents to therapies for Alzheimer's disease.[2][4] Its three-dimensional, saturated character allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom can improve aqueous solubility and bioavailability. The 2-(3-Piperidyl)ethanol scaffold offers three key points for diversification: the secondary amine (N-H), the hydroxyl group (O-H), and the chiral center at the C3 position, making it an exceptionally versatile starting material for creating libraries of novel compounds.
Synthesis of the 2-(3-Piperidyl)ethanol Precursor
The synthesis of 2-(3-Piperidyl)ethanol is efficiently achieved via a two-step sequence starting from (3-pyridinyl)acetic acid. The initial step involves the reduction of the carboxylic acid to a primary alcohol, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.
Workflow for Precursor Synthesis
Caption: Synthetic route to 2-(3-Piperidyl)ethanol precursor.
Protocol 2.1: Synthesis of 2-(3-Pyridinyl)ethanol
This protocol is adapted from established procedures for the reduction of pyridine-acetic acids.[5] Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids directly to alcohols.
Materials:
-
(3-Pyridinyl)acetic acid hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Charge a dry, nitrogen-flushed round-bottomed flask with (3-pyridinyl)acetic acid hydrochloride (1.0 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.0-2.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Stir the mixture for 30 minutes, then filter it through a pad of Celite®.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-pyridinyl)ethanol as an oil, which can be purified by column chromatography.[5]
Protocol 2.2: Synthesis of 2-(3-Piperidyl)ethanol
Catalytic hydrogenation is a standard method for the reduction of aromatic pyridine rings.[6][7] Ruthenium and palladium catalysts are highly effective, though reaction conditions must be optimized to minimize byproducts.[6]
Materials:
-
2-(3-Pyridinyl)ethanol
-
5% Ruthenium on Carbon (Ru/C) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 2-(3-pyridinyl)ethanol (1.0 eq), the catalyst (5-10% w/w), and the solvent (e.g., ethanol).
-
Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 500-1500 psig.[6][7]
-
Heat the mixture to 100-150 °C with vigorous agitation.[6]
-
Maintain the reaction until hydrogen uptake ceases (typically 12-24 hours).
-
Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude 2-(3-piperidyl)ethanol can be purified by vacuum distillation.
Protocols for Derivatization
The 2-(3-Piperidyl)ethanol scaffold allows for selective modification at the nitrogen and oxygen atoms.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that converts the secondary amine into an amide using an acylating agent like an acyl chloride or acid anhydride.[8][9] A non-nucleophilic base is required to neutralize the acidic byproduct.
Caption: General scheme for N-acylation reaction.
Protocol 3.1.1: N-Acylation with Acyl Chlorides
-
Rationale: Acyl chlorides are highly reactive acylating agents. Triethylamine (Et₃N) acts as an acid scavenger without competing in the reaction. Dichloromethane (DCM) is a good, inert solvent for this transformation.
Materials:
-
2-(3-Piperidyl)ethanol
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(3-piperidyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.05 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.[9]
| Reagent/Condition | N-Acetylation | N-Benzoylation |
| Acylating Agent | Acetyl Chloride | Benzoyl Chloride |
| Base | Triethylamine | Triethylamine |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Yield | >90% | >85% |
N-Alkylation: Synthesis of Tertiary Amine Derivatives
N-alkylation introduces an alkyl group onto the piperidine nitrogen. The choice of base and solvent is critical to promote the desired Sₙ2 reaction and avoid side products.[10][11]
Protocol 3.2.1: N-Alkylation with Alkyl Halides
-
Rationale: This method uses an alkyl halide as the electrophile. A mild base like potassium carbonate (K₂CO₃) is sufficient to facilitate the reaction without causing elimination of the alkyl halide. DMF is a polar aprotic solvent that accelerates Sₙ2 reactions.[10] To prevent over-alkylation, the alkyl halide should be added slowly or be the limiting reagent.[10]
Materials:
-
2-(3-Piperidyl)ethanol
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Combine 2-(3-piperidyl)ethanol (1.0 eq) and powdered K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-70 °C and stir for 6-18 hours until TLC analysis indicates completion.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Reagent/Condition | N-Methylation | N-Benzylation |
| Alkylating Agent | Iodomethane | Benzyl Bromide |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | DMF / MeCN | DMF / MeCN |
| Temperature | RT to 50 °C | RT to 70 °C |
| Typical Yield | >80% | >75% |
O-Acylation: Synthesis of Ester Derivatives
Selective O-acylation of the primary alcohol in the presence of the more nucleophilic secondary amine can be challenging. An effective strategy involves protonating the amine under acidic conditions, which deactivates it towards acylation and allows the hydroxyl group to react.[12]
Protocol 3.3.1: Chemoselective O-Acylation under Acidic Conditions
-
Rationale: In a strong acid like trifluoroacetic acid (TFA), the piperidine nitrogen is protonated, forming an ammonium salt. This prevents it from reacting with the acylating agent, allowing for selective acylation of the less reactive hydroxyl group.[12]
Materials:
-
2-(3-Piperidyl)ethanol
-
Acyl chloride or Acid anhydride (1.5-2.0 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 2-(3-piperidyl)ethanol (1.0 eq) in TFA at 0 °C.
-
Slowly add the acyl chloride or acid anhydride (1.5-2.0 eq) to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold, concentrated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting ester derivative by column chromatography.
References
- Vertex AI Search. (n.d.).
- Daria V. V., et al. (2023).
- MDPI. (2023).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 227-241. [Link]
- Aslam, M., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints.
- PrepChem. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. [Link]
- Conti, P., et al. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(17), 3968. [Link]
- Reilly, J. L., et al. (2001). Process for preparing 2-piperidineethanol compounds.
- Reilly, J. L., et al. (2005). Process for preparing 2-piperidinethanol derivatives.
- Honkisz-Orzechowska, E., et al. (2024). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 25(3), 1836. [Link]
- University of Massachusetts Chan Medical School. (n.d.).
- ResearchGate. (2017).
- Lunder, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 436-452. [Link]
- Piras, A., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 747653. [Link]
- Reddy, B. M., et al. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 4(4), 1362-1373. [Link]
- Colombo, F., et al. (2021). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. Chemistry – A European Journal, 27(1), 1-8. [Link]
- Barrero, A. F., et al. (2012). Efficient O-Acylation of Alcohols and Phenol Using Cp₂TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2012(28), 5619-5626. [Link]
- European Patent Office. (2006). Processes for preparing 2-piperidineethanol compounds. EP 1131289 B1. [Link]
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Synthesizing Success: A Guide to the Chemical Architecture of CNS-Active Compounds
Introduction: Navigating the Labyrinth of CNS Drug Synthesis
The synthesis of compounds active in the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. Beyond the intricate molecular architecture required for specific biological targets, these compounds must navigate the highly selective blood-brain barrier (BBB), a tightly regulated interface that shields the brain from systemic circulation.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic strategies, offering not just protocols, but the underlying rationale and field-proven insights essential for success. We will delve into the elegance of multicomponent reactions, the precision of asymmetric synthesis, and the ingenuity of fragment-based drug discovery, providing a toolkit for the rational design and synthesis of the next generation of neurological therapeutics.
A critical consideration in CNS drug design is the molecule's physicochemical properties, which largely dictate its ability to cross the BBB. Generally, successful CNS drugs are small, lipophilic molecules with a molecular weight under 500 Da and a limited number of hydrogen bond donors.[1][3] However, excessive lipophilicity can lead to nonspecific binding and poor solubility.[4] Thus, the synthetic chemist must perform a delicate balancing act, fine-tuning the molecular properties to achieve optimal brain penetration and target engagement.[3][4]
I. The Power of Convergence: Multicomponent Reactions in CNS Drug Discovery
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[5][6] This convergent approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse chemical libraries for screening.[5][7] For CNS drug discovery, MCRs are particularly valuable for creating novel heterocyclic scaffolds that often form the core of neurologically active compounds.
Application Note: The Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including potential as CNS agents.[8][9][10] The reaction's simplicity and the ready availability of diverse starting materials make it an attractive strategy for building libraries of potential CNS drug candidates.
Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction
This protocol describes a solvent-free Biginelli reaction using benzyltriethylammonium chloride as a catalyst.[8]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Benzyltriethylammonium chloride (TEBA) (0.1 mmol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, β-dicarbonyl compound, urea, and TEBA.
-
Heat the mixture at 100°C for 30-90 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.
Expected Outcome: This procedure typically affords high yields (>85%) of the desired dihydropyrimidinone.[8]
| Aldehyde | β-dicarbonyl | Time (min) | Yield (%) |
| 4-Cl-C6H4CHO | Ethyl acetoacetate | 30 | 95 |
| 4-MeO-C6H4CHO | Ethyl acetoacetate | 45 | 92 |
| 3-NO2-C6H4CHO | Ethyl acetoacetate | 60 | 88 |
Table adapted from a study on TEBA-catalyzed Biginelli reactions.[8]
Application Note: The Ugi Reaction for Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[7][11] This reaction is exceptionally versatile for creating peptidomimetic structures, which can be designed to interact with a variety of CNS targets. The ability to introduce four points of diversity in a single step makes the Ugi reaction a powerful engine for generating novel chemical entities.[7]
Protocol: General Procedure for the Ugi Four-Component Condensation
This protocol provides a general method for performing the Ugi reaction.[11]
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Carboxylic acid (1 mmol)
-
Isocyanide (1 mmol)
-
Methanol (as solvent)
Procedure:
-
Dissolve the aldehyde, amine, and carboxylic acid in methanol in a suitable flask.
-
Stir the mixture at room temperature for a designated period (typically 10-30 minutes) to allow for the formation of the iminium and carboxylate ions.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the Ugi product.
Workflow for Multicomponent Reaction-Based CNS Drug Discovery
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- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Advanced Chiral Resolution Strategies for Piperidine Ethanol Enantiomers
An Application Note and Protocol Guide:
Introduction: The Significance of Chiral Piperidine Ethanols
Piperidine ethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Their therapeutic activity is often confined to a single enantiomer, while the other may be inactive or contribute to undesirable side effects. Consequently, the efficient separation of these enantiomers—a process known as chiral resolution—is a critical step in drug development and manufacturing.
This guide details the three principal methods for achieving high-enantiopurity piperidine ethanols:
-
Classical Diastereomeric Crystallization: A time-honored technique involving the formation of diastereomeric salts with a chiral resolving agent.
-
Enzymatic Resolution: A highly selective biocatalytic approach that leverages enzymes to differentiate between enantiomers.
-
Preparative Chiral Chromatography: A powerful separation method using chiral stationary phases for direct enantiomer separation.
Each section will explore the mechanistic basis of the technique, provide a step-by-step protocol, and discuss the rationale behind key experimental choices.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic piperidine ethanol (a base) with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Mechanistic Principle & Rationale
The fundamental principle is the conversion of a difficult-to-separate enantiomeric pair into a pair of diastereomers with distinct physicochemical properties. The choice of the chiral resolving agent is paramount and is often determined empirically. Acids like tartaric acid derivatives are frequently effective due to their rigid structures, which can lead to well-ordered, crystalline salts with significant solubility differences. The selection of the solvent system is equally critical; it must be optimized to maximize the solubility difference between the two diastereomeric salts, allowing one to selectively precipitate while the other remains in solution.
Experimental Protocol: Resolution of (±)-2-Piperidineethanol
This protocol is a representative example using a chiral tartaric acid derivative.
Materials:
-
(±)-2-Piperidineethanol
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper and funnel
-
Crystallization dish
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of (±)-2-piperidineethanol in a minimum amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (-)-di-p-toluoyl-L-tartaric acid in warm methanol. Rationale: Using 0.5 equivalents ensures that only one enantiomer of the base can form a salt, driving the crystallization of the desired diastereomer.
-
Slowly add the acid solution to the piperidine ethanol solution with gentle stirring.
-
Allow the mixture to cool to room temperature, then slowly add diethyl ether until turbidity is observed.
-
Cover the flask and allow it to stand undisturbed at 4°C for 12-24 hours to facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/diethyl ether (1:5 v/v) to remove impurities.
-
Dry the crystals under vacuum. This is the salt of one enantiomer, e.g., (R)-2-piperidineethanol-(-)-DTTA.
-
-
Liberation of the Free Base:
-
Dissolve the collected crystals in water.
-
Make the solution basic (pH > 11) by adding 1M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine ethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Visualization of Workflow
Caption: Workflow for Classical Diastereomeric Crystallization.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. In a typical setup, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, leaving the other unreacted.
Mechanistic Principle & Rationale
This method exploits the fact that the transition state energy for the enzymatic reaction of one enantiomer is significantly lower than for the other. Lipases are frequently used because they are robust, commercially available, and often function in non-aqueous solvents, which simplifies product isolation. The kinetic resolution of an alcohol involves the irreversible acylation of one enantiomer using an acyl donor (like ethyl acetate). The reaction proceeds until approximately 50% conversion, ideally yielding the acylated product and the unreacted starting material in high enantiomeric excess. The choice of enzyme and acyl donor is critical for achieving high selectivity (E-value).
Experimental Protocol: Lipase-Catalyzed Acylation
Materials:
-
(±)-2-Piperidineethanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous solvent (e.g., Toluene or Diisopropyl ether)
-
Molecular sieves (4Å)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (N₂), add (±)-2-piperidineethanol (1.0 eq.), anhydrous toluene, and activated molecular sieves.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Add the acyl donor, vinyl acetate (0.5-0.6 eq.). Rationale: Using a slight excess of the acyl donor relative to the target conversion ensures the reaction does not become limited by its concentration. Vinyl acetate is an excellent acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible.
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 40°C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the remaining starting material and the formed product.
-
Stop the reaction at or near 50% conversion to maximize the ee of both components.
-
-
Workup and Purification:
-
Once the target conversion is reached, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product using silica gel column chromatography.
-
Visualization of Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Preparative Chiral Chromatography (HPLC/SFC)
Preparative chiral chromatography is a direct separation method that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, causing them to travel through the column at different rates. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for preparative scale due to its lower viscosity, higher diffusion rates, and use of environmentally benign CO₂ as the primary mobile phase component.
Mechanistic Principle & Rationale
The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability. Method development involves screening different CSPs and mobile phases to find a system that provides adequate separation (resolution > 1.5) for scale-up.
Protocol: Preparative SFC Separation
Materials & Equipment:
-
Preparative SFC system
-
Chiral column (e.g., Daicel Chiralpak AD, AS, or a Lux series column)
-
Racemic piperidine ethanol sample
-
Supercritical CO₂
-
Co-solvent (e.g., Methanol, Ethanol, Isopropanol)
-
Additive (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA)) - Rationale: Basic additives like DEA are often required when separating basic compounds like piperidines to improve peak shape and prevent strong interactions with the silica support of the CSP.
Procedure:
-
Analytical Method Development:
-
Screen various polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) on an analytical scale.
-
Test different co-solvents (MeOH, EtOH) and additives (DEA).
-
Optimize the mobile phase composition, flow rate, and back pressure to achieve baseline separation (Rs ≥ 1.5).
-
-
Scale-Up to Preparative SFC:
-
Dissolve the racemic piperidine ethanol in the mobile phase at a high concentration.
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Perform stacked injections to maximize throughput.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal of the eluting enantiomers.
-
Collect the two enantiomer fractions in separate vessels.
-
-
Post-Processing:
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Analyze the purity and ee of each fraction using the analytical chiral HPLC/SFC method.
-
Visualization of Workflow
Caption: Workflow for Preparative Chiral SFC Separation.
Comparative Summary
| Technique | Principle | Max Yield (per enantiomer) | Key Advantages | Key Disadvantages |
| Classical Resolution | Diastereomeric salt crystallization | 50% | Scalable, cost-effective for large quantities, well-established. | Labor-intensive, requires screening of resolving agents, recovery of resolving agent needed. |
| Enzymatic Resolution | Kinetic resolution via enzyme catalysis | 50% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% yield, requires separation of product from substrate, enzyme cost. |
| Chiral Chromatography | Differential interaction with a CSP | >95% | Direct separation of both enantiomers, high purity achievable, rapid method development. | High capital cost for equipment, high solvent consumption (HPLC), requires specialized columns. |
Conclusion
The choice of chiral resolution technique for piperidine ethanol enantiomers depends on the scale of the synthesis, cost considerations, and available equipment. Classical diastereomeric crystallization remains a viable and economical option for large-scale industrial production. Enzymatic resolution offers a "green" alternative with excellent selectivity but is inherently limited to a 50% theoretical yield for the desired enantiomer. For versatility, speed, and the highest purity, especially at the lab and pilot plant scale, preparative chiral chromatography (particularly SFC) is often the method of choice, providing access to both enantiomers in a single process.
References
- Biocatalytic synthesis of enantiopure piperidine derivatives.Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
- Lipase-catalyzed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives: A new route to enantiopure carbocyclic nucleosides.Journal of Organic Chemistry. American Chemical Society. [Link]
- Preparative chiral separations.
- Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
Application Note: Mastering ¹H and ¹³C NMR Sample Preparation for Piperidine Hydrochlorides
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, particularly in pharmaceutical research and development. Piperidine moieties are prevalent in many active pharmaceutical ingredients (APIs), often formulated as hydrochloride salts to enhance solubility and stability. However, the unique chemical nature of these salts presents significant challenges for NMR analysis, frequently leading to poor spectral quality characterized by broad, ill-defined peaks. This application note provides a comprehensive guide with detailed protocols for the preparation of piperidine hydrochloride samples for ¹H and ¹³C NMR, ensuring the acquisition of high-resolution, interpretable spectra. We delve into the underlying chemical principles governing these challenges and offer field-proven strategies to overcome them.
The Core Challenge: Dynamic Exchange Phenomena
The primary difficulty in obtaining high-quality NMR spectra of piperidine hydrochlorides stems from the chemical equilibrium between the protonated piperidinium cation and its corresponding free base.
R₂NH₂⁺Cl⁻ ⇌ R₂NH + HCl
This equilibrium is often in an intermediate or slow exchange rate on the NMR timescale. This dynamic process has two major consequences:
-
Broadening of α-Proton Signals: The protons on the carbons adjacent (alpha) to the nitrogen experience different chemical environments in the protonated and free-base forms. When the exchange rate between these forms is comparable to the NMR frequency difference, it results in significant line broadening for these α-protons, often obscuring vital coupling information.
-
Labile N-H Proton: The ammonium proton (N-H) is acidic and highly labile. It can exchange with other labile protons in the solution (like trace water) or with deuterons from protic deuterated solvents.[1][2] This leads to a broad signal with a chemical shift that is highly dependent on solvent, concentration, and temperature, and can sometimes disappear entirely.[1]
Understanding and controlling these dynamic equilibria is the key to successful NMR analysis.
Strategic Solvent Selection: The First and Most Critical Step
The choice of deuterated solvent is the single most important factor in preparing a high-quality NMR sample of a piperidine hydrochloride. The solvent must not only dissolve the sample but also favorably influence the chemical exchange processes.[3][4]
Table 1: Comparison of Common Deuterated Solvents for Piperidine Hydrochlorides
| Deuterated Solvent | Abbreviation | Key Properties & Rationale | Suitability for Piperidine HCl |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Polar, Aprotic. Excellent at dissolving polar salts. As an aprotic solvent, it slows the exchange rate of the N-H proton, often resulting in a sharp, well-defined signal that shows coupling to adjacent protons.[1][5] | Highly Recommended. The best starting point for most piperidine hydrochlorides. |
| Deuterium Oxide | D₂O | Polar, Protic. Excellent for dissolving highly polar hydrochloride salts. However, the labile N-H proton will rapidly exchange with the solvent's deuterons and become invisible in the ¹H NMR spectrum.[6] | Good for Solubility Checks & ¹³C NMR. Useful for confirming the presence of an exchangeable proton via a D₂O shake experiment. |
| Methanol-d₄ | CD₃OD | Polar, Protic. Good dissolving power for polar compounds. Like D₂O, it contains an exchangeable deuteron (O-D) that will lead to the rapid exchange and disappearance of the N-H proton signal. | Situational. Can be used if solubility in DMSO-d₆ is poor, but be aware the N-H signal will be lost. |
| Chloroform-d | CDCl₃ | Non-polar. Generally a poor solvent for polar hydrochloride salts, often leading to partial solubility or precipitation. Residual acidity can complicate the chemical equilibrium.[7] | Not Recommended. Use only if the specific derivative is known to be highly soluble in non-polar solvents. |
Visualization of the Workflow
The following diagram outlines the decision-making process for preparing a piperidine hydrochloride NMR sample.
Caption: Decision workflow for NMR sample preparation of piperidine hydrochlorides.
Experimental Protocols
General Considerations:
-
Sample Quantity: For ¹H NMR, use 5-25 mg. For ¹³C NMR, use 50-100 mg for a reasonable acquisition time.[8][9]
-
Solvent Volume: Use approximately 0.6-0.7 mL of deuterated solvent to achieve a sufficient sample height in a standard 5 mm NMR tube.[9]
-
Filtration: Always filter the final solution into the NMR tube through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral resolution.[7]
Protocol 1: Preferred Method Using DMSO-d₆
This protocol is the recommended starting point and aims to provide sharp signals for all protons, including the N-H proton.
Methodology:
-
Weigh 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the piperidine hydrochloride salt into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex or gently warm the vial to ensure complete dissolution of the sample. The solution should be clear and transparent.[8]
-
Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the neck.
-
Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.
-
Acquire the NMR spectrum. The N-H proton signal in DMSO-d₆ often appears as a broad peak between 7-9 ppm, but its position can vary.
Protocol 2: Analysis in D₂O for Solubility and ¹³C NMR
Use this protocol when the sample is insoluble in DMSO-d₆ or when the primary goal is a high-quality ¹³C spectrum.
Methodology:
-
Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of the sample into a vial.
-
Add approximately 0.7 mL of D₂O.
-
Vortex to dissolve. Piperidine hydrochlorides are typically very soluble in D₂O.
-
Filter the solution into the NMR tube as described in Protocol 1.
-
Acquire the NMR spectrum. Crucially, note that the N-H proton signal will be absent from the ¹H spectrum due to exchange with the solvent. All other proton integrals should be consistent with the structure.
Protocol 3: The D₂O Shake for N-H Proton Identification
This is a diagnostic experiment to definitively identify an exchangeable proton signal (like N-H) in a spectrum originally taken in a non-protic solvent like DMSO-d₆.[2]
Methodology:
-
Prepare and run the sample in DMSO-d₆ as per Protocol 1.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of D₂O to the NMR tube.
-
Cap the tube and invert it several times to mix thoroughly.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the "before" and "after" spectra. The signal corresponding to the exchangeable N-H proton will have disappeared or significantly decreased in intensity.[2]
Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad signals for α-protons | Intermediate N-H proton exchange rate. | 1. Ensure you are using DMSO-d₆. 2. Re-run the experiment at a lower temperature (e.g., 0 °C) to slow the exchange rate. 3. Ensure the sample is fully protonated; add a trace amount of DCl in D₂O. |
| N-H proton signal is not visible | 1. Using a protic solvent (D₂O, CD₃OD). 2. The signal may be extremely broad and lost in the baseline. | 1. This is expected in protic solvents. 2. If using DMSO-d₆, try lowering the temperature or increasing the sample concentration. |
| Poor overall resolution/lineshape | 1. Undissolved particulate matter. 2. Sample concentration is too high, increasing viscosity.[9] 3. Poor shimming. | 1. Re-filter the sample. 2. Dilute the sample. 3. Ensure proper sample volume and re-shim the spectrometer. |
| Sample is insoluble | The compound has low polarity despite being a salt. | 1. Try D₂O (Protocol 2). 2. Try a mixture of solvents, such as DMSO-d₆/CDCl₃. 3. Consider converting the salt to the free base for analysis (requires a separate chemical step). |
Conclusion
The successful acquisition of high-resolution ¹H and ¹³C NMR spectra for piperidine hydrochlorides is highly achievable with careful attention to sample preparation. The primary obstacles—proton exchange and associated line broadening—can be effectively managed by selecting an appropriate polar aprotic solvent, with DMSO-d₆ being the premier choice. By understanding the underlying chemical dynamics and applying the systematic protocols outlined in this note, researchers can reliably obtain high-quality data crucial for structural verification, purity assessment, and advancing drug development programs.
References
- W. B. Rhiner, R. Keist, H. Stoeckli-Evans, A. Ludi (1998). Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society.
- UCHEM (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM.
- Alfa Chemistry (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights.
- Alfa Chemistry. Deuterated Solvents for NMR. Isotope Science.
- M. D. Shrestha, D. K. Srivastava, T. J. Zajicek, D. P. Raleigh (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience.
- P. Putko, J. A. Romero, K. Kazimierczuk (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing.
- D. L. Bryce, G. D. Fowler, R. E. Wasylishen (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
- ACD/Labs (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog.
- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University.
- Reddit r/chemhelp (2015). Why don't NH2 and OH protons appear in 1H NMR spectra?.
- OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
- A. Frontier (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry.
- F. F. Jian, P. D. Sachin, S. Asantha, D. D. Des, C. D. Peter (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.
- University of Reading. NMR Sample Preparation. University of Reading Research.
- University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. UCL.
- E. L. Eliel, D. Kandasamy, C-Y. Yen, K. D. Hargrave (1980). Supplemental Data: Proton NMR spectra for the intermediate piperidines. Journal of the American Chemical Society.
- K. J. Harris, A. A. T. Bui, L. A. O'Dell (2018). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular Pharmaceutics.
- K. J. Harris, A. C. D. Sardo, R. K. R. Jada, D. V. D. Dyk, D. L. Bryce (2017). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate.
- A. P. Pathare, S. D. Jones, S. G. Ruggeri, et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.
- M. Dalla Pozza, C. Orvain, L. Brustolin, D. Fregona (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
- S. G. Gouin, P. Van der Pijl, M. Jean, P. Renaut (2007). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. ResearchGate.
- G. Wills (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
- M. I. Djuran, S. U. Milinković, N. M. Milosavljević (2012). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate.
- University of Cambridge Department of Chemistry. NMR Sample Preparation. University of Cambridge.
- S. H. Sun, G. Gu, et al. (2014). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB.
- Automated Topology Builder. Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray. ATB.
- Y. G. Gök, M. G. Şener, M. T. Güllüoğlu, A. C. Gören (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. myuchem.com [myuchem.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. research.reading.ac.uk [research.reading.ac.uk]
Application Notes and Protocols for 2-(3-Piperidyl)ethanol as a Pharmaceutical Intermediate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-Piperidyl Ethanol Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[3] Among the functionalized piperidine building blocks, 2-(3-Piperidyl)ethanol stands out as a versatile and strategically important intermediate.
This chiral molecule possesses two key points for chemical elaboration: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol side chain. This dual functionality allows for a diverse range of synthetic modifications, enabling the construction of complex molecular architectures. The piperidine nitrogen can be functionalized through N-alkylation, N-arylation, or acylation, while the hydroxyl group can be oxidized to an aldehyde for subsequent carbon-carbon bond-forming reactions or converted into a good leaving group for nucleophilic substitution.[4]
These application notes provide a detailed guide to the use of 2-(3-Piperidyl)ethanol in pharmaceutical synthesis, outlining core protocols for its protection, activation, and subsequent coupling reactions. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel drug candidates.
Core Synthetic Workflow: From Intermediate to Advanced Precursors
The effective utilization of 2-(3-Piperidyl)ethanol in a synthetic campaign typically follows a logical sequence of transformations designed to selectively modify its functional groups. A common workflow involves:
-
N-Protection: The secondary amine of the piperidine ring is first protected to prevent its interference in subsequent reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.
-
Hydroxyl Group Activation/Modification: The primary hydroxyl group is then converted into a more reactive species. This can involve:
-
Oxidation to the corresponding aldehyde, which is a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming strategies.[5]
-
Conversion to a sulfonate ester (e.g., mesylate or tosylate), which transforms the hydroxyl into an excellent leaving group for nucleophilic substitution reactions (SN2).[6][7]
-
-
Coupling and Elaboration: The activated intermediate is then coupled with other building blocks to construct the target molecule.
-
Deprotection: Finally, the N-protecting group is removed to unveil the piperidine nitrogen, which may be a key pharmacophoric feature or a site for further functionalization.
This strategic workflow is visualized in the diagram below:
Caption: Synthetic workflow for 2-(3-Piperidyl)ethanol.
Experimental Protocols
The following protocols are provided as detailed, stand-alone procedures for the key transformations in the synthetic workflow.
Protocol 1: N-Protection of 2-(3-Piperidyl)ethanol with Boc Anhydride
Objective: To protect the secondary amine of 2-(3-Piperidyl)ethanol to prevent its reactivity in subsequent steps.
Materials:
-
2-(3-Piperidyl)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 2-(3-Piperidyl)ethanol (1.0 eq) in DCM (10 volumes).
-
To the stirred solution, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water (5 volumes).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (5 volumes) and brine (5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-Boc-2-(3-piperidyl)ethanol, can be purified by flash column chromatography on silica gel if necessary.
Causality: The use of a base like triethylamine is crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the protected product. The Boc group is chosen for its stability in subsequent oxidation or mesylation reactions and its straightforward removal.
Protocol 2: Oxidation of N-Boc-2-(3-piperidyl)ethanol to the Aldehyde
Objective: To convert the primary alcohol of N-Boc-2-(3-piperidyl)ethanol to the corresponding aldehyde, a key precursor for further C-C bond formation.
Materials:
-
N-Boc-2-(3-piperidyl)ethanol
-
Dess-Martin Periodinane (DMP) or TEMPO/trichloroisocyanuric acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure (using Dess-Martin Periodinane):
-
Dissolve N-Boc-2-(3-piperidyl)ethanol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (10 volumes).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting aldehyde, N-Boc-2-(3-piperidyl)acetaldehyde, is often used immediately in the next step without extensive purification due to its potential instability.
Trustworthiness: DMP is a reliable and mild oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5] Performing the reaction under an inert atmosphere prevents moisture from decomposing the reagent.
Protocol 3: Mesylation of N-Boc-2-(3-piperidyl)ethanol
Objective: To convert the hydroxyl group into a mesylate, an excellent leaving group for SN2 reactions.
Materials:
-
N-Boc-2-(3-piperidyl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl), cold
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask under an inert atmosphere
Procedure:
-
Dissolve N-Boc-2-(3-piperidyl)ethanol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the internal temperature below 5 °C.[8]
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (5 volumes) and wash sequentially with cold 1M HCl (5 volumes), saturated aqueous sodium bicarbonate solution (5 volumes), and brine (5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
The product, N-Boc-2-(3-piperidyl)ethyl mesylate, should be used promptly as mesylates can be unstable upon storage.
Expertise: The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl generated during the reaction without competing with the alcohol as a nucleophile.[6] The low temperature is maintained to control the exothermic reaction and prevent side reactions.
Application Example: Synthesis of a Phenoxy-Piperidine Derivative
The activated intermediates from the protocols above can be used in a variety of coupling reactions. For instance, the mesylate derivative can be used to alkylate a phenol, a common structural motif in many pharmaceuticals.
Protocol 4: O-Alkylation of a Phenol with N-Boc-2-(3-piperidyl)ethyl Mesylate
Objective: To demonstrate the utility of the mesylate intermediate in forming a C-O bond with a phenolic coupling partner.
Materials:
-
N-Boc-2-(3-piperidyl)ethyl mesylate
-
A substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer and stir bar
-
Round bottom flask with a reflux condenser
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq).
-
Add a solution of N-Boc-2-(3-piperidyl)ethyl mesylate (1.2 eq) in acetonitrile (3 volumes).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc-3-(2-phenoxyethyl)piperidine derivative.
Authoritative Grounding: The Williamson ether synthesis, the underlying reaction in this protocol, is a classic and reliable method for forming ether linkages. The use of a polar aprotic solvent like acetonitrile and a base like potassium carbonate facilitates the SN2 reaction between the phenoxide and the mesylate.[9][10]
Quantitative Data Summary
The following table provides representative data for the described transformations. Note that yields are highly dependent on the specific substrate and reaction scale and may require optimization.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield | Purity (by LCMS) |
| 1 | N-Protection | 2-(3-Piperidyl)ethanol | N-Boc-2-(3-piperidyl)ethanol | Boc₂O, Et₃N, DCM | 90-98% | >98% |
| 2 | Oxidation | N-Boc-2-(3-piperidyl)ethanol | N-Boc-2-(3-piperidyl)acetaldehyde | DMP, DCM | 85-95% (crude) | Used directly |
| 3 | Mesylation | N-Boc-2-(3-piperidyl)ethanol | N-Boc-2-(3-piperidyl)ethyl mesylate | MsCl, Et₃N, DCM | 90-97% | >95% |
| 4 | O-Alkylation | N-Boc-2-(3-piperidyl)ethyl mesylate | N-Boc-3-(2-(4-methoxyphenoxy)ethyl)piperidine | 4-Methoxyphenol, K₂CO₃, ACN | 75-85% | >98% |
Conclusion
2-(3-Piperidyl)ethanol is a high-value intermediate for pharmaceutical research and development. Its dual functionality, when strategically manipulated through protection and activation, provides access to a wide range of complex piperidine-containing molecules. The protocols detailed in these application notes offer a robust starting point for researchers to incorporate this versatile building block into their synthetic programs, paving the way for the discovery of new therapeutic agents.
References
- MySkinRecipes. (n.d.). 2-(3-Piperidyl)ethanol Hydrochloride.
- Goti, G., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2643.
- Páll, B., et al. (2021). Possible synthesis path of cilostazol API. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189-195.
- Google Patents. (n.d.). WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof.
- Google Patents. (n.d.). US20070027325A1 - Process for the preparation of cilostazol and of the intermediates thereof.
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
- ResearchGate. (n.d.). Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol.
- Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
- Wikipedia. (n.d.). Piperidine.
- Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482-2488.
- ChemSynthesis. (n.d.). 3-(2-hydroxyethyl)-2,5-piperazinedione.
- Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.
- Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(10), 16370-16435.
- Google Patents. (n.d.). US3642912A - Alkylation of phenols.
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Nottingham ePrints. (n.d.). Asymmetric Piperidine Synthesis.
- ResearchGate. (n.d.). A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
- PubMed Central. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
- Khan Academy. (n.d.). Preparation of mesylates and tosylates (video).
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- YouTube. (2024). Oxidation of Alcohols, Ketones and Aldehydes - L3 NCEA Chemistry AS91391.
- Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
- PubMed Central. (n.d.). A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Arkat USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide.
- Organic Syntheses Procedure. (n.d.). Piperidine, 1-ethyl.
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Application Notes and Protocols: A Detailed Guide to Palladium-Catalyzed Py दीन Reduction for Pharmaceutical Synthesis
Introduction: The Central Role of Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1] Its prevalence spans a wide range of drug classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. The unique three-dimensional structure and basic nitrogen atom of the piperidine ring allow for favorable interactions with biological targets, making it a privileged scaffold in drug design. The most direct and atom-economical route to access these valuable piperidine derivatives is through the reduction of readily available pyridine precursors. Among the various methods developed for this transformation, palladium-catalyzed hydrogenation stands out for its efficiency, selectivity, and scalability, rendering it an indispensable tool for researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the experimental setup for palladium-catalyzed pyridine reduction. It is designed to equip researchers with the fundamental knowledge and practical protocols necessary to successfully implement this critical transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of both heterogeneous and homogeneous palladium catalysis, offer detailed, step-by-step experimental procedures, and present a comparative analysis of different catalytic systems to guide the rational selection of reaction conditions.
Mechanistic Insights: Understanding the "How" Behind the Transformation
A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational catalyst design. The reduction of pyridines using palladium catalysts can proceed through distinct pathways depending on whether a heterogeneous or homogeneous catalyst is employed.
Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism on a Solid Surface
The most widely utilized method for pyridine reduction employs heterogeneous palladium catalysts, with palladium on carbon (Pd/C) being the workhorse. The mechanism for this surface-catalyzed reaction is generally described by the Horiuti-Polanyi mechanism .[2][3][4][5] This model outlines a stepwise addition of hydrogen atoms to the adsorbed pyridine ring on the palladium surface.
The catalytic cycle can be visualized as follows:
The key steps are:
-
Adsorption of Reactants: Both hydrogen gas and the pyridine substrate adsorb onto the surface of the palladium catalyst.
-
Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface to form adsorbed hydrogen atoms (H*).
-
Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. This process involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, which remain bound to the catalyst surface.[6]
-
Desorption of Product: Once the pyridine ring is fully saturated, the resulting piperidine molecule has a weaker affinity for the palladium surface and desorbs back into the solution, freeing up the active site for the next catalytic cycle.
Homogeneous Catalysis: A Dance of Molecules in Solution
Homogeneous palladium catalysts, typically palladium complexes with organic ligands, offer the advantage of milder reaction conditions and potentially higher selectivity. The catalytic cycle for homogeneous hydrogenation, while less definitively established for pyridine reduction specifically, is believed to follow the general principles of organometallic chemistry.
The proposed key steps include:
-
Oxidative Addition: The active Pd(0) catalyst reacts with hydrogen gas in an oxidative addition step to form a palladium(II) dihydride species.
-
Ligand Exchange/Coordination: The pyridine substrate coordinates to the palladium(II) center, possibly displacing a weakly bound ligand.
-
Migratory Insertion: A hydride ligand on the palladium migrates to one of the double bonds of the coordinated pyridine ring. This process is repeated, leading to the stepwise reduction of the aromatic system.
-
Reductive Elimination: Once the pyridine ring is fully saturated, the resulting piperidine product is expelled from the palladium coordination sphere in a reductive elimination step, which regenerates the active Pd(0) catalyst.
Comparative Analysis of Palladium Catalytic Systems
The choice between a heterogeneous and a homogeneous catalyst, along with the specific reaction conditions, will depend on the substrate, desired scale, and available equipment. The following table provides a comparative overview of common palladium-based systems for pyridine reduction.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Heterogeneous | |||
| 10% Pd/C | 5-50 bar H₂, 25-100 °C, Acidic additive (e.g., HCl, AcOH) | Readily available, easy to handle and remove by filtration, recyclable, robust.[7] | Often requires higher pressures and temperatures, potential for over-reduction or side reactions, catalyst poisoning can be an issue. |
| Homogeneous | |||
| Pd(OAc)₂ / Ligand | 1-10 bar H₂, 25-80 °C, Various phosphine or N-heterocyclic carbene (NHC) ligands | Milder reaction conditions, higher selectivity for functionalized pyridines, tunable reactivity through ligand modification.[3][8][9] | Catalyst and ligand can be expensive, product purification can be more challenging due to soluble catalyst, potential for catalyst decomposition. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for both heterogeneous and homogeneous palladium-catalyzed pyridine reduction. Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded.
Protocol 1: Heterogeneous Hydrogenation of Pyridine using 10% Pd/C
This protocol describes a general procedure for the reduction of a substituted pyridine using the widely available 10% palladium on carbon catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
10% Palladium on carbon (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr shaker or autoclave)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Reactor Setup: To a clean and dry high-pressure reactor vessel, add the substituted pyridine.
-
Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and avoid generating dust.
-
Solvent Addition: Add the chosen solvent to the reactor. For pyridines, an acidic solvent like acetic acid or the addition of an acid co-solvent can enhance the reaction rate by protonating the pyridine nitrogen.
-
Sealing and Purging: Securely seal the reactor vessel. Purge the reactor three times with an inert gas to remove any air, followed by three purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60 °C). Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging the reactor).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., methanol). Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the Celite pad may still be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The crude piperidine derivative can then be purified by distillation, crystallization, or column chromatography as required.
Protocol 2: Homogeneous Hydrogenation of a Functionalized Pyridine
This protocol provides a general method for the reduction of a functionalized pyridine using a homogeneous palladium catalyst, which can offer greater chemoselectivity.
Materials:
-
Functionalized pyridine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃, 2-10 mol%)
-
Solvent (e.g., Toluene, THF, Dichloromethane)
-
Hydrogen gas source (balloon or pressure reactor)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Anhydrous solvents
Procedure:
-
Reaction Setup: In a Schlenk flask or a vial inside a glovebox, combine the palladium(II) acetate and the phosphine ligand.
-
Catalyst Pre-formation (optional but recommended): Add anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add a solution of the functionalized pyridine in the same anhydrous solvent to the catalyst mixture.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be repeated three times). Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus set to the desired pressure (e.g., 1-5 bar).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40 °C). Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Purification: The reaction mixture can be directly concentrated under reduced pressure. The residue can then be purified by column chromatography on silica gel to separate the piperidine product from the soluble palladium catalyst and ligand.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Inactive catalyst | Use fresh catalyst or a different batch. For Pd/C, ensure it has not been exposed to air for extended periods. |
| Catalyst poisoning | Ensure starting materials and solvents are pure. The pyridine or piperidine product can sometimes inhibit the catalyst; increasing catalyst loading or adding an acid can help. | |
| Insufficient hydrogen pressure or mixing | Increase hydrogen pressure. Ensure vigorous stirring to maximize gas-liquid mass transfer. | |
| Low yield or side product formation | Over-reduction or hydrogenolysis | Use a milder catalyst (e.g., a homogeneous system), lower the reaction temperature and/or pressure. |
| Inappropriate solvent | Screen different solvents. Protic solvents often accelerate hydrogenation, but aprotic solvents may be necessary for sensitive functional groups.[10] | |
| Inconsistent results | Variability in catalyst activity | Use a consistent source and batch of catalyst. Perform a small-scale test reaction to confirm catalyst activity before a large-scale run. |
Conclusion
Palladium-catalyzed pyridine reduction is a powerful and versatile transformation that is central to the synthesis of a vast number of pharmaceuticals. By understanding the underlying mechanisms of both heterogeneous and homogeneous catalysis, and by following well-defined experimental protocols, researchers can effectively and reliably access the valuable piperidine scaffold. The choice of catalyst and reaction conditions should be tailored to the specific substrate and synthetic goals. This guide serves as a foundational resource to empower scientists in drug development and related fields to harness the full potential of this important reaction.
References
- Horiuti, J., & Polanyi, M. (1934). Exchange reactions of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172.
- Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Glorius, F., et al. (2020). Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Fiveable. (n.d.). Horiuti-Polanyi Mechanism Definition. Retrieved from Fiveable Organic Chemistry Key Term.
- Hegedűs, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12, 2634-2648.
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.
- Dorta, R., et al. (2009). A Highly Efficient Pd–C Catalytic Hydrogenation of Pyridine Nucleus under Mild Conditions. Tetrahedron Letters, 50(35), 4975-4977.
- Pacific Northwest National Laboratory. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
- ResearchGate. (n.d.). Hydrogenation mechanism proposed by Horiuti and Polanyi.
- Chemistry LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts.
- Somorjai, G. A., & Kliewer, C. J. (2010). Structure Effects on Pyridine Hydrogenation over Pt(111) and Pt(100) Studied with Sum Frequency Generation Vibrational Spectroscopy.
Sources
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- 2. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-(3-Piperidyl)ethanol for Robust GC and GC-MS Analysis
Introduction & Rationale
The Analytical Challenge of Polar Analytes
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds.[1] However, its direct application is limited for molecules containing polar functional groups, such as hydroxyls (-OH) and amines (-NH). These groups induce high polarity and hydrogen bonding, resulting in low volatility and poor chromatographic behavior, including peak tailing, reduced column efficiency, and potential thermal degradation in the hot injector.[1][2]
Molecular Profile: 2-(3-Piperidyl)ethanol
2-(3-Piperidyl)ethanol is a bifunctional molecule featuring both a primary alcohol (-OH) and a secondary amine (-NH) group. This structure makes it a polar, non-volatile compound, unsuitable for direct GC analysis. Both functional groups are "active hydrogens" that must be chemically modified to reduce polarity and increase volatility.
The Imperative for Derivatization
Derivatization is a chemical modification process that converts a compound into a product with properties more amenable to a specific analytical method.[2][3] For the GC analysis of 2-(3-Piperidyl)ethanol, derivatization is not merely an optimization but a necessity. The process masks the polar -OH and -NH groups by replacing the active hydrogens with nonpolar functional groups, which accomplishes several critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the derivative's boiling point is significantly lowered, allowing it to vaporize in the GC inlet without decomposition.[4][5]
-
Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[1][6]
-
Improves Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and enhancing the limits of detection.[1][7]
-
Generates Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation and improving sensitivity.[8]
This application note provides a detailed guide to two robust derivatization strategies for 2-(3-Piperidyl)ethanol: silylation and acylation , complete with validated protocols and expert insights for researchers in pharmaceutical development and analytical science.
Strategic Selection of Derivatization Reagents
The choice of derivatizing agent is critical and depends on the analyte's structure, the available instrumentation, and the analytical goals. For 2-(3-Piperidyl)ethanol, both the alcohol and amine groups must be derivatized. We will focus on two powerful and widely used classes of reagents.
Silylation: The Trimethylsilyl (TMS) Approach
Silylation is one of the most common derivatization techniques, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][9] This method is highly effective for both alcohols and amines.[5][10]
-
Recommended Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) MSTFA is one of the most versatile and powerful silylating agents available.[6][11] It reacts readily with a wide range of functional groups to form stable TMS derivatives. A key advantage of MSTFA is that its byproducts are neutral and highly volatile, minimizing interference during chromatographic analysis.[4][5] For compounds that are difficult to derivatize, a catalyst such as Trimethylchlorosilane (TMCS) can be added to the reagent mixture to increase its reactivity.[1][10]
Acylation: The Trifluoroacetyl (TFA) Approach
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For GC applications, perfluoroacyl reagents are particularly advantageous as they create highly volatile and stable derivatives.[12][13]
-
Recommended Reagent: Trifluoroacetic Anhydride (TFAA) TFAA is a highly reactive acylation reagent that efficiently derivatizes alcohols, phenols, and amines to form trifluoroacetyl esters and amides.[7][8][14] The resulting TFA derivatives are exceptionally volatile and thermally stable.[12] Furthermore, the incorporation of fluorine atoms makes these derivatives highly responsive to Electron Capture Detectors (ECD), offering supreme sensitivity if such a detector is available.[7][12] TFAA is the most volatile and reactive of the common perfluoro acid anhydrides, and its reaction byproducts are also volatile, preventing column contamination.[12][13]
Comparative Overview of Strategies
The selection between silylation and acylation can be guided by the specific requirements of the analysis.
| Feature | Silylation (MSTFA) | Acylation (TFAA) |
| Target Groups | -OH, -NH, -COOH, -SH | -OH, -NH, -SH |
| Reactivity | Very high; can be catalyzed with TMCS. | Extremely high; can be catalyzed with a base. |
| Derivative Volatility | High | Very High |
| Derivative Stability | Thermally stable, but sensitive to moisture.[15] | Very stable, less moisture-sensitive than TMS derivatives.[12] |
| Byproducts | N-methyltrifluoroacetamide (volatile, neutral).[5] | Trifluoroacetic acid (volatile, acidic). |
| GC Detector Compatibility | Excellent for MS and FID. | Excellent for MS, FID, and especially ECD. |
| Key Consideration | Reagents are highly moisture-sensitive. A completely anhydrous environment is critical. | Reagents are corrosive and moisture-sensitive.[14] Reactions are often performed with a base to scavenge acidic byproducts.[12] |
Experimental Workflow & Visualization
General Derivatization Workflow
The overall process for preparing 2-(3-Piperidyl)ethanol for GC analysis follows a consistent series of steps, regardless of the specific reagent chosen. The critical step is ensuring the complete removal of water from the sample prior to adding the derivatizing agent.
Caption: Reaction pathways for silylation and acylation of 2-(3-Piperidyl)ethanol.
Detailed Derivatization Protocols
Safety Precaution: Derivatization reagents are reactive and should be handled with appropriate personal protective equipment (gloves, safety glasses) inside a fume hood. These reagents are sensitive to moisture; use anhydrous solvents and ensure all glassware is dry.
Protocol 1: Silylation with MSTFA
This protocol is designed to produce the di-trimethylsilyl (di-TMS) derivative of 2-(3-Piperidyl)ethanol.
Materials:
-
2-(3-Piperidyl)ethanol sample or standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS
-
Anhydrous Pyridine or Acetonitrile
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample (containing approximately 10-100 µg of the analyte) into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Then, add 100 µL of MSTFA. [16]3. Reaction: Cap the vial tightly and vortex briefly to mix. Place the vial in a heating block or oven set to 70°C for 30 minutes . [11]4. Analysis: After incubation, cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system. Do not open the cap until ready to inject to prevent hydrolysis of the derivative.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol produces the di-trifluoroacetyl (di-TFA) derivative, which is highly volatile and ideal for sensitive detection.
Materials:
-
2-(3-Piperidyl)ethanol sample or standard
-
Trifluoroacetic anhydride (TFAA) [7]* Anhydrous Ethyl Acetate or Acetonitrile
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample (containing approximately 10-100 µg of the analyte) into a 2 mL GC vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dry residue, add 100 µL of anhydrous ethyl acetate, followed by 50 µL of TFAA. [8][17]3. Reaction: Cap the vial tightly and vortex briefly. Heat the mixture at 70°C for 20 minutes . [8]The reaction is rapid.
-
Post-Reaction Workup: Cool the vial to room temperature. Gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is important to remove the acidic byproduct.
-
Reconstitution & Analysis: Reconstitute the dry residue in 100 µL of anhydrous ethyl acetate. The sample is now ready for injection into the GC-MS system. [17]
Gas Chromatography & Mass Spectrometry Parameters
Recommended GC-MS Starting Conditions
The following parameters provide a solid starting point for the analysis of either the TMS or TFA derivative. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 500 m/z |
Expected Mass Spectral Characteristics
-
Di-TMS Derivative: Expect a molecular ion (M⁺) and characteristic fragments corresponding to the loss of a methyl group ([M-15]⁺) and a trimethylsilyl group ([M-73]⁺). The presence of ions at m/z 73 is a strong indicator of TMS derivatization.
-
Di-TFA Derivative: The TFA derivatives will also show a molecular ion. Fragmentation will be dominated by the trifluoroacetyl groups, often showing losses of CF₃ ([M-69]⁺) and the TFA group ([M-97]⁺). The high mass of the derivative shifts it away from low-mass background interferences.
Advanced Considerations: Chiral Analysis
2-(3-Piperidyl)ethanol is a chiral molecule. For applications requiring the quantification of individual enantiomers (e.g., in asymmetric synthesis or pharmaceutical development), two primary GC-based strategies can be employed:
-
Direct Separation: After derivatization with an achiral reagent (like MSTFA or TFAA), the resulting derivatives can be separated on a chiral GC column (e.g., a cyclodextrin-based stationary phase). [18][19]2. Indirect Separation: The analyte can be reacted with a chiral derivatizing agent (CDR), such as Mosher's acid chloride, to form diastereomers. [20]These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column like an HP-5MS. [21] The choice between these methods depends on the availability of chiral columns and reagents, but both are powerful techniques for determining enantiomeric purity.
Conclusion
The successful analysis of 2-(3-Piperidyl)ethanol by Gas Chromatography is critically dependent on proper derivatization. Both silylation with MSTFA and acylation with TFAA are highly effective and robust methods that convert the polar, non-volatile analyte into a thermally stable derivative suitable for GC-MS analysis. Silylation is a powerful, general-purpose technique, while acylation with TFAA offers the advantages of creating exceptionally volatile derivatives that are ideal for high-sensitivity detection. By following the detailed protocols and considering the expert insights provided in this note, researchers can achieve reliable, reproducible, and accurate quantification of 2-(3-Piperidyl)ethanol.
References
- Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- CovaChem. (n.d.). TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0.
- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization.
- The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library.
- Scribd. (n.d.). Appendix G - Derivatization in GC MS.
- adis international. (n.d.). Derivatization reagents for GC - Chromatography.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Wikipedia. (n.d.). Silylation.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- BenchChem. (n.d.). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)piperidine-d10 Derivatization.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview.
- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
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- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Piperidyl)ethanol Hydrochloride
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(3-Piperidyl)ethanol Hydrochloride. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 2-(3-Piperidyl)ethanol?
The most prevalent and industrially relevant method for synthesizing 2-(3-Piperidyl)ethanol is the catalytic hydrogenation of 2-(3-Pyridyl)ethanol (also known as 3-pyridineethanol). This process involves the reduction of the aromatic pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst. The resulting free base is then typically converted to the hydrochloride salt for improved stability and handling.
Q2: Why is catalyst selection so critical in the hydrogenation of a pyridine ring?
Catalyst selection is paramount because the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate strongly to the metal surface of the catalyst. This coordination can lead to catalyst poisoning, which deactivates the catalyst and results in low or incomplete conversion.[1][2] Different catalysts exhibit varying levels of activity and tolerance to this effect. Noble metal catalysts are generally preferred, with rhodium (Rh) and ruthenium (Ru) often demonstrating superior activity and yields for this transformation compared to palladium (Pd) or platinum (Pt).[1][3][4]
Q3: What are the primary side reactions that lower the yield of 2-(3-Piperidyl)ethanol?
Several side reactions can compete with the desired hydrogenation, leading to reduced yields and complex purification challenges:
-
Incomplete Hydrogenation: The reaction may stall at partially hydrogenated intermediates (dihydropyridines or tetrahydropyridines).
-
Dimerization/Polymerization: Highly reactive radical anion intermediates, particularly under certain electrochemical or harsh chemical reduction conditions, can lead to dimerization.[3][5]
-
N-Alkylation: If the reaction is performed in an alcohol solvent like methanol, N-methylation of the resulting piperidine can occur, forming N-methyl-2-(3-piperidyl)ethanol. This is a well-documented issue in the synthesis of the analogous 2-substituted piperidines.[4][6]
-
Hydrodehydroxylation: Under harsh conditions, the primary alcohol group could potentially be cleaved, although this is less common than issues related to the pyridine ring itself.
Troubleshooting Guide: From Low Yields to Optimized Synthesis
This section addresses specific problems encountered during the synthesis in a Q&A format.
Issue 1: The reaction shows low conversion, with significant unreacted 2-(3-Pyridyl)ethanol remaining.
Potential Causes & Solutions:
-
Cause A: Catalyst Deactivation (Poisoning) The lone pair of electrons on the pyridine nitrogen can bind strongly to the catalyst's active sites, inhibiting its ability to catalyze the hydrogenation.[1][2] This is one of the most common failure modes.
Solutions:
-
Acidic Additives: The most effective strategy is to protonate the pyridine nitrogen by adding an acid (e.g., acetic acid, HCl, H₂SO₄) to the reaction mixture.[2][7] The resulting pyridinium salt is far less likely to coordinate with and poison the catalyst. This often dramatically improves reaction rates and conversion.
-
Catalyst Choice: Rhodium and Ruthenium catalysts are generally more robust for pyridine hydrogenation than Palladium.[1][4] Nishimura's catalyst (an alloy of Rhodium and Platinum oxides) has been reported to give yields of up to 96% in pyridine hydrogenations.[8]
-
Increase Catalyst Loading: While not the most economical solution, increasing the weight percentage of the catalyst relative to the substrate can sometimes overcome partial deactivation.[2]
-
-
Cause B: Suboptimal Reaction Conditions Hydrogenation of an aromatic ring is thermodynamically demanding and requires sufficient energy input.
Solutions:
-
Increase Hydrogen Pressure: Ensure the system is properly sealed and increase the H₂ pressure. Pressures in the range of 5 bar to over 500 psi have been reported, depending on the catalyst and scale.[1][9]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-100 °C) can significantly increase the reaction rate.[1][6] However, be cautious, as excessive heat can promote side reactions.
-
Extend Reaction Time: Monitor the reaction by TLC or GC/LC-MS to ensure it has reached completion, which may take anywhere from a few hours to over 24 hours.
-
Below is a workflow to diagnose and solve low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: The desired product is formed, but it is contaminated with significant byproducts.
Potential Causes & Solutions:
-
Cause A: Formation of N-Methyl Byproduct When using methanol as a solvent, the catalyst can sometimes facilitate the N-methylation of the product piperidine ring, leading to N-methyl-2-(3-piperidyl)ethanol.
Solution:
-
Change Solvent: Switch to a non-alkylating solvent like ethanol, isopropanol, tetrahydrofuran (THF), or water.[4][9]
-
Use an Amine Additive: A patented process for the analogous 2-isomer demonstrates that adding a secondary amine (like piperidine itself) to the reaction medium can suppress the formation of N-methyl byproducts.[4][6]
-
-
Cause B: Incomplete Reduction to Piperidine The presence of partially hydrogenated intermediates indicates that the reaction has not gone to completion.
Solution:
-
This issue shares solutions with "Low Conversion" (Issue 1). Revisit catalyst choice, reaction conditions (pressure, temperature), and the use of acidic additives to drive the reaction to full saturation of the ring.
-
Issue 3: The yield after converting to the hydrochloride salt is unexpectedly low.
Potential Causes & Solutions:
-
Cause A: Mechanical Loss During Workup The free base, 2-(3-Piperidyl)ethanol, is a water-soluble oil, which can make extraction and isolation challenging.
Solution:
-
Optimize Extraction: Use a more polar organic solvent like dichloromethane or perform continuous liquid-liquid extraction if necessary. Ensure the aqueous layer is basified sufficiently (pH > 10) to ensure the amine is in its free base form before extraction.
-
Salt Formation in Situ: After catalyst filtration, consider forming the HCl salt directly in the reaction solvent (if appropriate, e.g., ethanol or isopropanol) by adding a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). This can precipitate the product directly, minimizing handling losses of the free base.
-
-
Cause B: Improper Stoichiometry of HCl Adding too much or too little HCl will impact the yield and purity of the isolated salt.
Solution:
-
Titrate or Use pH Meter: When adding HCl to the solution of the free base, monitor the pH. The target is typically a slightly acidic pH.
-
Stoichiometric Addition: Carefully calculate the molar equivalent of the free base (determined by GC/MS or ¹H NMR of the crude oil) and add precisely one equivalent of HCl.
-
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
This table summarizes various catalytic systems reported in the literature for the hydrogenation of pyridine derivatives. Conditions should be optimized for your specific substrate.
| Catalyst | Typical Conditions | Solvent | Advantages | Potential Issues | Reference(s) |
| Rh₂O₃ | 5 bar H₂, 40 °C, 16h | TFE | High activity under mild conditions, broad substrate scope. | Catalyst cost. | [1][10] |
| Rh/C | Room Temp - 60 °C | Ethanol | Commercially available, effective catalyst. | Can be poisoned; may require acidic additive. | [9] |
| RuO₂ | 90-100 °C, high pressure | Methanol | Highly effective noble metal catalyst. | Potential for N-methylation if using methanol. | [4][6] |
| Pd/C | 30-50 °C, 6 bar H₂ | Water/DCM | Cost-effective, good for chemoselectivity with additives. | Generally less active for pyridine ring vs. Rh/Ru. | [7][9] |
| PtO₂ | Room Temperature | Ethanol, Acetic Acid | Classic Adams' catalyst, effective for many reductions. | Often requires acidic conditions to prevent poisoning. | [4][6] |
| Rh₂O₃/PtO₂ | Not specified | Not specified | Reported to give excellent yields (up to 96%). | Catalyst may not be commercially standard. | [8] |
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol provides a general starting point. It must be optimized for your specific setup and scale.
-
Preparation: To a suitable high-pressure reactor, add 2-(3-Pyridyl)ethanol (1.0 eq) and the chosen solvent (e.g., ethanol, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 1-5 mol%). If using an acidic additive, it can be added at this stage (e.g., acetic acid, 1.1 eq).
-
Reaction: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 5-10 bar) and begin stirring. Heat to the desired temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-Piperidyl)ethanol free base.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Protocol 1 in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring. Add approximately 1.0-1.1 molar equivalents of HCl.
-
Crystallization: The hydrochloride salt will typically precipitate. Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Below is a diagram illustrating the complete synthesis and purification workflow.
Caption: Overall workflow for synthesis and isolation.
References
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.Journal of the American Chemical Society. [Link]
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Synthesis of 2-(3-Pyridinyl)ethanol.PrepChem.com. [Link]
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.RSC Publishing. [Link]
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Optimizing reaction conditions.
- Process for preparing 2-piperidineethanol compounds.
- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.WIPO (PCT).
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
- My first synthesis was not as efficient as I had hoped. 16% yield.Reddit. [Link]
- Optimization of the reaction conditions.
- This compound.MySkinRecipes. [Link]
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.PMC - NIH. [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
- Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst.
- Is it normal to get low yields all the time, or am I a bad organic chemist?Sciencemadness Discussion Board. [Link]
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex.MDPI. [Link]
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- 3-Pyridineethanol.CAS Common Chemistry. [Link]
- PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS.
- 2-Piperidin-2-ylethanol.PubChem. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pyridine Ring Hydrogenation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for pyridine ring hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The catalytic hydrogenation of pyridines to piperidines is a cornerstone of synthetic chemistry, providing access to one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1][2] However, the aromatic stability of the pyridine ring and the potential for the nitrogen atom to poison catalysts present unique challenges.[2][3]
This document moves beyond standard protocols to offer in-depth troubleshooting advice and answers to frequently encountered issues, focusing on the identification and mitigation of common side products.
Troubleshooting Guides & FAQs
Issue 1: Incomplete Hydrogenation & Persistent Intermediates
Question: My reaction stalls, and I'm observing partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines. What's causing this, and how can I drive the reaction to completion?
Answer: This is one of the most common issues in pyridine hydrogenation. The root cause is often twofold: the inherent stability of the aromatic ring and catalyst deactivation (poisoning) by the Lewis-basic nitrogen of the pyridine substrate or the piperidine product.[4] The nitrogen's lone pair can strongly coordinate to the metal's active sites, inhibiting further catalytic turnover.
Troubleshooting Steps:
-
Introduce an Acidic Additive: This is the most effective and widely used strategy. Protonating the pyridine nitrogen with an acid prevents it from binding to and poisoning the catalyst.[5]
-
Mechanism of Action: The resulting pyridinium salt is more reactive towards hydrogenation and, crucially, the nitrogen lone pair is no longer available to inhibit the catalyst.
-
Practical Application: Glacial acetic acid can often be used as the solvent. Alternatively, for other solvents like ethanol or methanol, add a stoichiometric equivalent of a strong acid like HCl.[5]
-
-
Increase Hydrogen Pressure and/or Temperature: Full saturation of the aromatic ring is thermodynamically favorable but can be kinetically slow. More forcing conditions are often required to overcome the activation energy barriers.[6]
-
Caution: This is a balancing act. While higher temperature and pressure can drive the reaction to completion, excessively harsh conditions can promote over-reduction and ring-opening side products (see Issue 2). Start with incremental increases (e.g., from 30 bar to 60-80 bar).[6]
-
-
Evaluate Your Catalyst Choice: Not all catalysts are equally effective. For complete saturation, highly active catalysts are preferred.
-
Rhodium (e.g., Rh/C, Rh₂O₃) and Ruthenium (e.g., Ru/C) are particularly effective for full hydrogenation of the pyridine ring, often under milder conditions than other metals.[3][7][8]
-
Platinum (e.g., PtO₂) , especially in an acidic solvent, is a classic and robust method for ensuring complete saturation.[2][5]
-
Troubleshooting Workflow: Incomplete Hydrogenation
Caption: Logical workflow for troubleshooting incomplete pyridine hydrogenation.
Issue 2: Over-Reduction and Ring-Opening (Hydrogenolysis)
Question: My desired piperidine product is forming, but I'm also getting significant amounts of ring-opened byproducts like n-pentylamine or even pentane. How can I prevent this?
Answer: This side reaction is known as hydrogenolysis, which involves the cleavage of C-N bonds in the saturated piperidine ring.[2] It is particularly problematic under harsh conditions (high temperature/pressure) and with certain catalysts. The reaction proceeds by first forming the desired piperidine, which is then further reduced, leading to ring opening.[9][10]
Troubleshooting Steps:
-
Reduce Reaction Severity: This is the most direct way to minimize hydrogenolysis. Over-reduction is a consecutive reaction that becomes more prominent with extended reaction times and at higher temperatures and pressures.
-
Action: Lower the reaction temperature and/or pressure. Monitor the reaction closely by GC or TLC and stop it as soon as the starting material is consumed.
-
-
Select a More Chemoselective Catalyst: Catalyst choice has a profound impact on selectivity.
-
Rhodium-based catalysts (e.g., Rh/C) often show high selectivity for the hydrogenation of the ring with minimal over-reduction.[2]
-
Nickel catalysts (e.g., Raney Ni) are cost-effective but are known to be more aggressive and often require harsher conditions, which can increase the risk of hydrogenolysis.[3]
-
Molybdenum-based catalysts (e.g., MoS₂, γ-Mo₂N) are common in industrial hydrodenitrogenation (HDN) where ring-opening is the desired outcome; these should be avoided if piperidine is the target product.[9][10]
-
Catalyst Performance Comparison
| Catalyst | Typical Conditions | Pros | Cons / Common Side Products |
| Rh/C, Rh₂O₃ | Mild (40-80°C, 5-50 bar)[2][7] | High activity & selectivity; minimizes over-reduction. | Higher cost compared to base metals. |
| Ru/C, RuO₂ | Moderate (80-100°C, 70-100 bar)[8] | Very effective for full saturation. | Can require higher pressures. |
| PtO₂ | Mild to Moderate (RT-80°C, 3-50 bar)[2][5] | Robust, effective, often used with acid. | Can promote hydrogenolysis under harsh conditions. |
| Pd/C | Mild to Moderate[3] | Excellent for reducing other functional groups without reducing the pyridine ring.[5] | Generally less active for pyridine ring saturation; often requires acid.[3][5] |
| Raney Ni | Harsh (100-200°C, 100-300 atm)[3] | Cost-effective. | Low selectivity; high risk of hydrogenolysis (ring-opening).[2] |
Issue 3: Unwanted Reduction of Other Functional Groups
Question: My substrate has other reducible groups (e.g., a nitro group, a C=C double bond, a halogen). How can I selectively hydrogenate the pyridine ring without affecting them, or vice-versa?
Answer: Achieving this level of chemoselectivity is a significant challenge and depends entirely on the relative reactivity of the functional groups.
Scenario A: Selectively Reduce the Pyridine Ring This is difficult because many functional groups are more easily reduced than the aromatic pyridine ring.
-
Iridium-Catalyzed Ionic Hydrogenation: This advanced method has shown excellent chemoselectivity, preserving sensitive groups like azides, alkynes, esters, and even nitro and cyano groups while fully reducing the pyridine ring.[11]
-
Rhodium Catalysts: Certain rhodium systems can offer good selectivity under carefully controlled mild conditions.[7]
Scenario B: Selectively Reduce a Functional Group, Sparing the Pyridine Ring This is a more common and generally more achievable goal.
-
Catalyst Choice is Key: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[5] It is highly active for reducing groups like nitro, C=C, C≡C, and benzyl ethers, while being relatively inert towards the pyridine ring under mild conditions (low pressure, room temperature).
-
Avoid Catalyst Poisoning: Even if you don't want to reduce the pyridine ring, its nitrogen can still poison the catalyst. Adding a stoichiometric amount of acid is often still necessary to ensure the primary reduction proceeds efficiently.[5]
-
Dehalogenation: Be aware that hydrogenation with catalysts like Pd/C will readily cleave C-Halogen bonds (dehalogenation).[7] If preserving a halogen is necessary, alternative reduction methods may be required.
General Reaction Pathway & Divergence to Side Products
The hydrogenation of pyridine is a stepwise process. Side products arise when intermediates are stalled or the final product undergoes further reaction.
Caption: The pathway from pyridine to piperidine and key side reactions.
Experimental Protocol: General Procedure for Robust Pyridine Hydrogenation
This protocol is a starting point for the complete hydrogenation of a simple pyridine to a piperidine, incorporating best practices to minimize side products.
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., Parr shaker), add the pyridine substrate (1.0 eq).
-
Catalyst Addition: Add the selected catalyst (e.g., 5 mol% Rh/C or PtO₂). Handle pyrophoric catalysts under an inert atmosphere.
-
Solvent/Additive: Add the solvent. Glacial acetic acid is an excellent choice as it serves as both solvent and activating acid. Alternatively, use methanol or ethanol and add 1.0-1.1 equivalents of a strong acid (e.g., concentrated HCl).
-
Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (start with ~50 bar / 725 psi). Begin stirring and heat the reaction to the target temperature (start with 60-80 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or analyzing aliquots via GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Isolation: If an acidic solvent was used, neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent. If an acid additive was used, the product may be isolated as its hydrochloride salt or liberated by basification and extraction. Purify as needed via distillation or chromatography.
References
- Dalton Transactions (RSC Publishing). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. [Link]
- Journal of the American Chemical Society.
- PMC - NIH. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
- PMC - NIH.
- Organic & Biomolecular Chemistry (RSC Publishing).
- University of Liverpool IT Services.
- ResearchGate.
- ResearchGate.
- Catalysis Science & Technology (RSC Publishing). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. [Link]
- ResearchGate. The hydrogenolysis pathways of piperidine (a), cis-2-MP (b) and (c)... [Link]
- Canadian Journal of Chemistry.
- Green Chemistry (RSC Publishing).
- PMC - NIH. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]
- Scite.
- RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
- Nature.
- ResearchGate.
- Industrial & Engineering Chemistry Research - ACS Publications. Catalysis and mechanism of hydrodenitrogenation: the piperidine hydrogenolysis reaction. [Link]
- ResearchGate.
- ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]
- ResearchGate.
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- 8. researchgate.net [researchgate.net]
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- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude 2-(3-Piperidyl)ethanol Hydrochloride
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(3-Piperidyl)ethanol hydrochloride. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of crude this compound, offering insights into their causes and providing actionable solutions.
Issue 1: Oiling Out During Recrystallization
Observation: Instead of forming crystals upon cooling, the product separates as a viscous liquid or oil.
Probable Causes:
-
High Solute Concentration: The concentration of the crude product in the solvent is too high, leading to supersaturation and separation as a liquid phase.
-
Inappropriate Solvent Choice: The chosen solvent or solvent system may not be ideal for inducing crystallization of this specific hydrochloride salt. This compound is a polar molecule, and its solubility is highly dependent on the polarity of the solvent.[1][2]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting oiling out.
-
Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.[2]
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of the primary (good) solvent to slightly decrease the concentration and then allow it to cool slowly.[3]
-
Solvent System Optimization:
-
Mixed-Solvent System: If using a single solvent, consider a mixed-solvent system. A common approach for polar compounds is to use a "good" solvent in which the compound is highly soluble (e.g., ethanol, methanol) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, ethyl acetate).[4][5] Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until slight turbidity (cloudiness) appears. Reheat to clarify and then cool slowly.[6]
-
Alternative Solvents: Experiment with different polar solvents such as isopropanol or mixtures of alcohols with water.[1]
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[7]
-
-
Controlled Cooling: Allow the solution to cool to room temperature slowly and undisturbed before transferring it to an ice bath for further crystallization.[2]
Issue 2: Poor or No Crystal Formation
Observation: Upon cooling, no solid precipitates from the solution, or the yield of crystals is very low.
Probable Causes:
-
Excess Solvent: Too much solvent was used to dissolve the crude product, preventing the solution from becoming saturated upon cooling.[3][7] This is a very common reason for failed recrystallization.[3]
-
Incomplete Dissolution at High Temperature: The crude product was not fully dissolved in the hot solvent, leading to an inaccurate assessment of the required solvent volume.
-
Insufficient Cooling: The solution was not cooled to a low enough temperature to significantly decrease the solubility of the product.[1]
Solutions:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator to concentrate it.[3] Then, attempt the cooling and crystallization process again.
-
Ensure Complete Dissolution: When initially dissolving the crude product, ensure it is fully dissolved in the minimum amount of boiling solvent.[7][8]
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[1]
-
Re-evaluate Solvent Choice: The chosen solvent may be too "good," meaning the product is too soluble even at low temperatures.[5] Refer to the solvent optimization strategies in the previous section.
Issue 3: Product Contamination with Inorganic Salts
Observation: The final product is contaminated with inorganic salts, such as sodium chloride, which may have been used or formed during the synthesis or workup.
Probable Causes:
-
Co-precipitation: Inorganic salts can co-precipitate with the desired product, especially if aqueous HCl was used in the final salt formation step.[9]
-
Insufficient Washing: The filtered crystals were not adequately washed to remove residual inorganic salts.
Solutions:
-
Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the this compound is soluble when hot, but the inorganic salt is insoluble. For example, many inorganic salts have low solubility in alcohols like ethanol or isopropanol.
-
Aqueous Workup Modification: Before crystallization, consider an aqueous workup to remove inorganic salts. This involves dissolving the crude mixture in water and extracting the free base into an organic solvent after basification. The organic layers can then be washed, dried, and the hydrochloride salt reformed using anhydrous HCl.[10]
-
Washing Procedure: When filtering the purified crystals, wash them with a small amount of a cold solvent in which the product is sparingly soluble but the inorganic salt is more soluble. Be mindful that excessive washing can lead to product loss.[7]
Issue 4: Colored Impurities in the Final Product
Observation: The crystalline product has a noticeable color (e.g., yellow or brown) instead of being a white or off-white solid.
Probable Causes:
-
Presence of Chromophoric Impurities: The crude material contains colored byproducts from the synthesis. Piperidine-containing compounds can sometimes form colored oxidation products.[11]
-
Degradation: The product may have degraded due to excessive heat or prolonged exposure to air.
Solutions:
-
Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution.[12] The charcoal will adsorb the colored impurities.
-
Procedure: Add a very small amount of charcoal (a spatula tip is often sufficient) to the hot solution and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
-
Optimize Reaction and Workup Conditions: To prevent the formation of colored impurities in the first place, ensure that the synthesis and workup are performed under an inert atmosphere if the intermediates or final product are sensitive to oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A good starting point is a mixed-solvent system of ethanol and diethyl ether. Ethanol is a polar solvent that should readily dissolve the polar hydrochloride salt when hot.[1] Diethyl ether can then be used as an anti-solvent to induce crystallization upon cooling. Alternatively, isopropanol or a mixture of ethanol and ethyl acetate can be effective. Due to the hydrochloride salt's nature, it is expected to have good solubility in water and alcohols.[13][14]
Q2: How can I determine the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of impurities by comparing the obtained spectra to a reference.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of a sample and detecting even small amounts of impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
Q3: My crude product is an oil. Can I still purify it by recrystallization?
A3: Yes. If your crude product is an oil, you can proceed with recrystallization. The oil should be dissolved in a suitable hot solvent or solvent mixture. The key is to find conditions that favor the formation of a crystalline solid upon cooling rather than the oiling out of the product. The troubleshooting steps for "Oiling Out" are directly applicable here.
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
A4: Potential impurities can arise from the starting materials, side reactions, or subsequent workup steps. Common impurities could include:
-
Unreacted Starting Materials: For instance, if synthesizing from a pyridine derivative, residual starting material may be present.[15][16]
-
Byproducts of the Reduction: If the synthesis involves the reduction of a pyridine ring, incompletely reduced intermediates or over-reduced products could be present.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Inorganic Salts: As discussed in the troubleshooting section.
Q5: Are there alternative purification methods to recrystallization?
A5: While recrystallization is a common and effective method for purifying solid compounds, other techniques can be employed if recrystallization proves difficult:
-
Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel, though the basic nature of the free amine might require a modified approach) and eluent system can be used. It is often more practical to perform chromatography on the free base form of the compound and then convert the purified free base to the hydrochloride salt.
-
Acid-Base Extraction: This can be a powerful purification step. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove acidic impurities. The free amine can then be extracted into an acidic aqueous solution, leaving non-basic organic impurities behind in the organic layer.[10] The aqueous layer can then be basified, and the pure free base re-extracted into an organic solvent, followed by conversion to the hydrochloride salt.
III. Experimental Protocols & Data
Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Diethyl Ether)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum volume necessary.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add diethyl ether dropwise until a slight cloudiness persists.
-
Re-dissolution: Gently reheat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good "good" solvent for polar hydrochloride salts.[1] |
| Isopropanol | 82 | Polar | A viable alternative to ethanol. |
| Diethyl Ether | 35 | Non-polar | Good "bad" solvent (anti-solvent) for precipitating polar salts.[17] |
| Ethyl Acetate | 77 | Moderately Polar | Can also be used as an anti-solvent. |
| Water | 100 | Very Polar | The product is likely very soluble in water, making it a less ideal primary recrystallization solvent unless used in a mixed system.[14] |
IV. Visualized Workflows
Diagram 1: General Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
V. References
-
Recrystallization. (n.d.). OChemOnline. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
CN101602748B - A kind of purification method of high-purity piperidine. (n.d.). Google Patents. Retrieved from
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(6), 876–879.
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
2-(2,3-Diphenylpiperidin-1-YL)ethanol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization - Part 2. (n.d.). Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]
-
Synthesis of 2-(3-Pyridinyl)ethanol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Ways of crashing out amines. (2018, May 13). Reddit. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. Retrieved from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]
-
US6258955B1 - Process for preparing 2-piperidineethanol compounds. (n.d.). Google Patents. Retrieved from
-
CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (n.d.). Google Patents. Retrieved from
-
EP1131289B1 - Processes for preparing 2-piperidineethanol compounds. (2006, February 8). European Patent Office. Retrieved from
-
DE69929808T2 - Process for preparing 2-piperidinethanol derivatives. (n.d.). Google Patents. Retrieved from
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved from [Link]
-
2-Piperidin-2-ylethanol. (n.d.). PubChem. Retrieved from [Link]
-
How do I purify HCl from a reaction of a primary alcohol and TsCl? (2015, June 2). ResearchGate. Retrieved from [Link]
Sources
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- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. echemi.com [echemi.com]
- 10. Workup [chem.rochester.edu]
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Technical Support Center: Troubleshooting Low Conversion in Catalytic Reduction of Pyridines
Welcome to the Technical Support Center for the catalytic reduction of pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their hydrogenation reactions. The synthesis of piperidines via the reduction of pyridines is a cornerstone of pharmaceutical and agrochemical development.[1][2] However, the aromatic stability of the pyridine ring and the Lewis basicity of the nitrogen atom present unique challenges that can lead to low yields and incomplete reactions.[1][3]
This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridine reduction has stalled, showing low or no conversion. What are the primary culprits?
Low or no conversion in pyridine hydrogenation is a frequent issue. The root causes can typically be traced back to catalyst deactivation, suboptimal reaction conditions, or problems with the starting materials.[4][5]
A systematic approach to troubleshooting is essential. The following workflow can help pinpoint the issue:
Caption: A logical workflow for troubleshooting low conversion in pyridine reduction.
Troubleshooting Guides
Section 1: The Catalyst - Your Reaction's Engine
The choice and handling of the catalyst are paramount for a successful pyridine reduction.
Q2: How do I know if my catalyst is the problem?
Several signs point to catalyst-related issues:
-
Complete lack of conversion: This could indicate a completely inactive or poisoned catalyst.
-
Initial activity followed by stalling: This is a classic sign of catalyst deactivation during the reaction.
-
Inconsistent results between batches: This may point to issues with catalyst storage or batch-to-batch variation.
Q3: What causes catalyst deactivation in pyridine hydrogenation, and how can I prevent it?
The primary cause of catalyst deactivation is the lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product.[1][3] This lone pair can strongly coordinate to the metal surface of the catalyst, blocking active sites and preventing the hydrogenation reaction from proceeding.[1][5] This is a form of catalyst poisoning.
Solutions to Prevent Catalyst Poisoning:
-
Use of Acidic Additives: The most effective strategy is to add an acid to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst.[6] Glacial acetic acid is a commonly used solvent and acid additive for this purpose.[7]
-
Increase Catalyst Loading: In some cases, increasing the catalyst-to-substrate ratio can help compensate for partial deactivation.[6]
-
Choose a More Robust Catalyst: Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (Rh₂O₃), often exhibit higher activity and greater tolerance to nitrogen-containing compounds compared to Palladium (Pd) or Platinum (Pt) catalysts under certain conditions.[1][8]
Q4: Which catalyst should I choose for my pyridine reduction?
The optimal catalyst depends on the specific pyridine substrate, the desired reaction conditions (temperature, pressure), and the presence of other functional groups.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | Often requires acidic additives | Cost-effective, widely available | Prone to poisoning by nitrogen lone pair |
| PtO₂ (Adams' catalyst) | Typically used in acidic solvents (e.g., acetic acid) | Effective for a wide range of pyridines | Can be expensive |
| Rh/C | Can operate at lower pressures than other catalysts | High activity | Higher cost than Pd or Pt |
| Rh₂O₃ | Mild conditions (e.g., 5 bar H₂, 40 °C) | High activity, good functional group tolerance | Higher cost |
| Raney Nickel | High temperature and pressure | Cost-effective for industrial scale | Requires harsh conditions, potential for over-reduction |
Section 2: Reaction Conditions - The Devil is in the Details
Optimizing reaction parameters is crucial for achieving high conversion.
Q5: My reaction is sluggish. Should I increase the temperature and pressure?
While increasing temperature and hydrogen pressure can increase the reaction rate, it's not always the best solution and should be done systematically.[9]
-
Temperature: Lowering the temperature can sometimes be beneficial as it may reduce side reactions or catalyst degradation.[4] Conversely, some reactions require higher temperatures to overcome the activation energy. A temperature screening (e.g., 40°C, 60°C, 80°C) is advisable.[10]
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can enhance the reaction rate.[4] However, excessively high pressure can sometimes lead to over-reduction (hydrogenolysis) of the C-N bond in the resulting piperidine.[4]
Q6: How does the choice of solvent affect the reaction?
The solvent plays a critical role in pyridine hydrogenation. It not only dissolves the reactants but can also influence catalyst activity and stability.
-
Polar Protic Solvents: Alcohols like methanol and ethanol are commonly used. Acetic acid is particularly effective as it also serves to protonate the pyridine nitrogen, as discussed earlier.[7]
-
Aprotic Solvents: While less common, aprotic solvents can be used. The choice of solvent can significantly impact reaction rates and yields.[11][12]
A solvent screen is often a worthwhile optimization step.
Q7: I suspect poor mass transfer is limiting my reaction. How can I improve it?
In heterogeneous catalysis, efficient mixing is vital to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
-
Stirring Rate: Ensure vigorous stirring to improve gas-liquid mixing.[4]
-
Reactor Type: For laboratory-scale reactions, a Parr shaker or a similar high-pressure reactor that provides excellent agitation is recommended.[3]
Section 3: Reagents and Purity - Garbage In, Garbage Out
The purity of your starting materials can have a significant impact on the reaction outcome.
Q8: Can impurities in my pyridine starting material cause low conversion?
Absolutely. Impurities can act as catalyst poisons, even at very low concentrations.[10] Common culprits include sulfur-containing compounds or other nitrogen heterocycles that can bind more strongly to the catalyst than pyridine itself.
Recommended Action:
-
Purify the Starting Material: If you suspect impurities, purify your pyridine derivative before the reaction. Distillation or column chromatography are common methods.
-
Use High-Purity Reagents: Always use high-purity hydrogen gas and solvents.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using PtO₂ in Acetic Acid
This protocol provides a starting point for the hydrogenation of a substituted pyridine using Adams' catalyst.[3]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature).
-
-
Monitoring the Reaction: Monitor the reaction progress by periodically taking aliquots (after safely venting and purging the reactor) and analyzing them by GC, LC-MS, or NMR.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Caption: Experimental workflow for the catalytic hydrogenation of pyridine.
Analytical Methods
Q9: How can I accurately monitor the progress of my pyridine reduction?
Accurate monitoring is key to understanding your reaction's performance and determining the optimal reaction time.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust and common method for quantifying pyridine and piperidine.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially for less volatile or thermally sensitive compounds.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating the signals of the aromatic protons of the starting material and the aliphatic protons of the product.[1][2] Using an internal standard can provide quantitative yield data.[1][2]
References
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.).
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ACS Publications. (2018).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (n.d.).
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - Bohrium. (n.d.).
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (2024).
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.).
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023).
- Piperidine synthesis - Organic Chemistry Portal. (n.d.).
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem. (n.d.).
- Investigation of solvents for hydrogenation of pyridine 2s - ResearchGate. (n.d.).
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. (2025).
- Initial solvent effect studies for synthesis of tetrahydro- pyridines with 10 mol% catalyst. (n.d.). ResearchGate.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.).
- Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024).
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed. (2009).
- Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Pyridine - OSHA. (n.d.).
- Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF - ResearchGate. (2025).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. (n.d.).
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. (2016).
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. (n.d.).
- Pyridine 1613 | NIOSH - CDC. (n.d.).
- TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (n.d.).
- TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples - NCBI. (n.d.).
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. (n.d.).
- Mechanism of Homogeneous Reduction of CO2 by Pyridine: Proton Relay in Aqueous Solvent and Aromatic Stabilization | Journal of the American Chemical Society. (n.d.).
- Partial Reduction of Electron-Deficient Pyridines | Organic Letters - ACS Publications. (n.d.).
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (n.d.).
- Pyridine - Wikipedia. (n.d.).
- Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. (n.d.).
- Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. - ResearchGate. (n.d.).
- Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC. (2023).
- Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - RSC Publishing. (2024).
- Cerium-based catalysts for N-oxidation of pyridine-based derivatives: homogeneous and heterogeneous systems - ResearchGate. (2025).
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Technical Support Center: Optimization of Solvent Conditions for Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[1] Its successful synthesis, however, is highly dependent on meticulously optimized reaction conditions, with the choice of solvent being a critical, and often underestimated, parameter. A solvent does not merely dissolve reactants; it actively influences reaction rates, equilibria, and even the chemoselectivity of a transformation by stabilizing or destabilizing reactants, intermediates, and transition states.[2]
This guide is structured to address the specific, practical challenges you may encounter in the lab. It moves from general principles to troubleshooting specific synthetic routes, providing not just protocols, but the underlying chemical logic to empower you to make informed decisions.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: How does the polarity of a solvent, often measured by its dielectric constant (ε), impact my piperidine synthesis?
A: Solvent polarity is a crucial factor that governs the stabilization of charged or polar species in your reaction.[3] For reactions that proceed through charged intermediates, such as an SN1-type reaction involving a carbocation, a polar solvent with a high dielectric constant (e.g., water, ε ≈ 78) is highly effective at stabilizing that intermediate, thereby accelerating the reaction.[4]
Conversely, for many common piperidine syntheses like SN2 alkylations, the transition state is less polar than the reactants. In these cases, a highly polar solvent might over-stabilize the nucleophilic reactant, increasing the activation energy.[2] Solvents are generally categorized as polar (ε > 15) or non-polar (ε < 15).[5] However, the dielectric constant is just one part of the story; the solvent's ability to act as a hydrogen bond donor or acceptor is equally critical.
Q2: When should I choose a protic solvent versus a polar aprotic solvent?
A: The choice between a protic (contains acidic protons, e.g., H₂O, methanol, ethanol) and a polar aprotic solvent (has a dipole moment but no acidic protons, e.g., DMF, DMSO, acetonitrile) depends heavily on the reaction mechanism.
-
Use Polar Aprotic Solvents for SN2 Reactions: For N-alkylation of a piperidine, which typically follows an SN2 pathway, polar aprotic solvents are superior.[6] They can solvate the counter-ion (cation) but leave the anionic nucleophile relatively "naked" and highly reactive. Protic solvents, in contrast, form a hydrogen-bond cage around the nucleophile, stabilizing it and reducing its reactivity. DMF, DMSO, and acetonitrile are excellent choices for these reactions.[6][7]
-
Consider Protic Solvents for Imine Formation & Specific Additions: In reductive aminations, the initial condensation to form an imine or iminium ion is often facilitated by protic solvents like methanol or ethanol.[8] Furthermore, in aza-Michael additions, polar protic solvents, particularly highly fluorinated alcohols like hexafluoroisopropanol (HFIP), can activate the electrophilic Michael acceptor through hydrogen bonding, significantly accelerating the addition of weaker nucleophiles like anilines.[9]
Q3: My institution is pushing for "green chemistry" initiatives. What are some more environmentally benign solvent alternatives for piperidine synthesis?
A: This is an excellent consideration. Many classical piperidine syntheses rely on chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE).[10] Fortunately, significant research has identified greener alternatives.
For reductive aminations, ethyl acetate (EtOAc) has been shown to be a broadly comparable and effective replacement for DCE when using sodium triacetoxyborohydride (STAB).[10] Other viable alternatives for certain reactions include 2-methyltetrahydrofuran (2-MeTHF), isopropyl alcohol (IPA), and dimethyl carbonate (DMC).[10][11] Ethanol, derived from renewable sources, has also been demonstrated as a superior "green" solvent to methanol in certain multi-component reactions for piperidine synthesis, in some cases even accelerating the reaction rate despite its lower dielectric constant.[12][13]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Low Reaction Yield or Incomplete Conversion
Q: My reductive amination reaction is giving a low yield. I'm using sodium triacetoxyborohydride (STAB). Could the solvent be the culprit?
A: Absolutely. The choice of solvent in reductive amination is intimately linked to the reducing agent you've selected.
-
The Issue: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reagent, but it is sensitive to moisture and not highly compatible with methanol.[8] If you are using methanol, the reagent may be decomposing, or the reaction kinetics may be suboptimal.
-
The Solution: For STAB-mediated reductive aminations, switch to an aprotic solvent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are classic choices, but greener alternatives like tetrahydrofuran (THF), ethyl acetate (EtOAc), or dioxane are often equally or more effective.[8][10][11] It is also critical to ensure the reaction is mildly acidic (pH 4-6) to facilitate imine formation without destroying the reducing agent.[14]
Q: I'm performing an N-alkylation of a piperidine with an alkyl halide (SN2 reaction), but the reaction is very slow. How can I use the solvent to accelerate it?
A: This is a classic case where solvent choice directly impacts nucleophilicity.
-
The Issue: If you are using a protic solvent (like ethanol) or a non-polar solvent (like toluene), you are likely hindering your reaction. Protic solvents will solvate and deactivate your piperidine nucleophile through hydrogen bonding. Non-polar solvents may not adequately dissolve the reactants and will not help stabilize any charge separation in the transition state.
-
The Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice as it effectively solvates the counter-ion of the piperidine salt (if present) while leaving the nitrogen lone pair highly available for nucleophilic attack.[6] Acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) are also highly effective alternatives that can dramatically increase the rate of SN2 reactions.[7]
Q: My aza-Michael addition of a secondary piperidine to an acrylate is sluggish. What solvent should I try?
A: While many aza-Michael reactions can proceed without a catalyst, the solvent plays a significant role in activating the reactants.[15]
-
The Issue: A non-polar or even a polar aprotic solvent may not be sufficient to activate the Michael acceptor, especially with less reactive amines or acceptors.
-
The Solution: The reaction is often accelerated by solvents that can act as hydrogen bond donors.[9] Try running the reaction in an alcohol like ethanol or methanol. For particularly challenging substrates, highly polar and acidic fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically enhance the electrophilicity of the Michael acceptor and promote the reaction.[9] The addition of water can also have a positive effect by activating both the donor and acceptor via hydrogen bonding.[15]
Problem Area 2: Significant Side-Product Formation
Q: In my reductive amination, I'm seeing a significant amount of a byproduct corresponding to the direct reduction of my starting ketone. How do I prevent this?
A: This is a common side reaction indicating that your reducing agent is not selective enough or that the imine has not had sufficient time to form.[14]
-
The Issue: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting ketone or aldehyde.[7][14]
-
The Solution:
-
Change Reducing Agent: The best solution is to switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is specifically designed for reductive amination and shows high selectivity for the iminium ion over the ketone.[7][14]
-
Optimize Conditions: If you must use NaBH₄, solvent choice and procedure are key. Use a solvent like methanol or ethanol. Crucially, allow the ketone and amine to stir together in the solvent for a period (e.g., 30-60 minutes) to allow the imine-iminium equilibrium to be established before adding the reducing agent.[14] Adding a dehydrating agent like molecular sieves can also help drive this equilibrium.[14]
-
Q: My N-alkylation reaction is producing a quaternary ammonium salt due to over-alkylation. Can the solvent help improve selectivity?
A: While stoichiometry and temperature are the primary controls here, the solvent does play a role.
-
The Issue: The desired tertiary amine product is still nucleophilic and can react with a second molecule of the alkylating agent. This is especially problematic with highly reactive alkylating agents at elevated temperatures.[14]
-
The Solution: The most effective strategies are to use no more than 1.0-1.1 equivalents of the alkylating agent and add it slowly (e.g., via syringe pump) to keep its concentration low.[14] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will also improve selectivity.[14] A less polar solvent might slightly decrease the rate of the second alkylation compared to a highly polar one like DMF, but procedural controls are more impactful.
Problem Area 3: Purification and Workup Challenges
Q: I'm having difficulty separating my final piperidine product from a pyridine impurity after a hydrogenation reaction.
A: This is a notoriously difficult separation due to the formation of an azeotrope.
-
The Issue: Piperidine and pyridine form a constant boiling azeotropic mixture (approx. 92% piperidine, 8% pyridine), making complete separation by simple fractional distillation nearly impossible.[16]
-
The Solution: Chemical separation is required. A highly effective method is to dissolve the mixture in a suitable organic solvent and bubble carbon dioxide (CO₂) gas through the solution. Piperidine will react to form a solid piperidinium carbonate salt, while the less basic pyridine will not.[16][17] The solid salt can then be easily separated by filtration. The piperidine can be recovered by treating the salt with an aqueous base and extracting.[17]
Q: After my reaction in DMF, I stored the crude solution and a white solid crashed out. What happened?
A: This is likely an unintended salt formation.
-
The Issue: Piperidines are basic and can react with atmospheric carbon dioxide to form a carbonate salt.[16] If there are any sources of acid in your lab environment (e.g., HCl gas), it can also form the hydrochloride salt.[16]
-
The Solution: To resolve the immediate issue, you can attempt to redissolve the solid or prepare a fresh solution. To prevent this in the future, ensure storage containers are well-sealed and consider storing amine solutions under an inert atmosphere like nitrogen or argon.[16]
Data Presentation & Experimental Protocols
Table 1: Properties of Common Solvents in Piperidine Synthesis
| Solvent | Abbreviation | Type | Dielectric Constant (ε at 25°C) | Typical Application |
| Water | H₂O | Polar Protic | 78.5 | Aza-Michael Additions, some hydrogenations.[15][16] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 47.2 | N-Alkylations (SN2). |
| Acetonitrile | MeCN | Polar Aprotic | 36.6 | N-Alkylations (SN2).[18] |
| Dimethylformamide | DMF | Polar Aprotic | 36.7 | N-Alkylations (SN2).[6][7] |
| Methanol | MeOH | Polar Protic | 32.7 | Reductive Aminations (with NaBH₃CN, NaBH₄).[8][12] |
| Ethanol | EtOH | Polar Protic | 24.6 | Reductive Aminations, "Green" alternative.[8][12] |
| Dichloromethane | DCM | Polar Aprotic | 8.9 | Reductive Aminations (with STAB).[8] |
| Tetrahydrofuran | THF | Polar Aprotic | 7.5 | Reductive Aminations (with STAB).[8] |
| Ethyl Acetate | EtOAc | Polar Aprotic | 6.0 | "Green" alternative for Reductive Aminations.[10][19] |
| Toluene | Tol | Non-Polar | 2.4 | Generally less effective, used for specific cases. |
Note: Dielectric constant values are approximate and can vary slightly with temperature.[12]
Experimental Protocol: General Procedure for Solvent Screening in Reductive Amination
This protocol provides a framework for efficiently testing multiple solvents to optimize your reaction.
-
Preparation: In separate, labeled reaction vials, add the ketone/aldehyde starting material (1.0 eq, e.g., 0.2 mmol) and a small magnetic stir bar.
-
Solvent Addition: To each vial, add 1 mL of the respective solvent to be tested (e.g., EtOAc, 2-MeTHF, DCM, THF).[19]
-
Reagent Addition: Add the amine (1.1 eq, 0.22 mmol) to each vial. Allow the mixtures to stir at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add the reducing agent (e.g., STAB, 1.2 eq, 0.24 mmol) to each vial.[19]
-
Reaction Monitoring: Seal the vials and let them stir at room temperature. Monitor the progress of each reaction at set time points (e.g., 1h, 2h, 4h, 24h) by taking a small aliquot and analyzing via TLC or LC-MS.
-
Analysis: Compare the conversion to product across the different solvents to identify the optimal medium for your specific substrates.
Visualizations
Troubleshooting Workflow for Low Yield in Reductive Amination
Sources
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- 15. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
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- 19. rsc.org [rsc.org]
Preventing N-methylation byproduct in piperidine synthesis
A-ZCHEM. (2026).
For Researchers, Scientists, and Drug Development Professionals.
Welcome to the A-ZCHEM Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of piperidine, with a specific focus on preventing the common and often problematic formation of the N-methylation byproduct. As your dedicated Senior Application Scientist, my goal is to equip you with the expert insights and validated protocols necessary to ensure the integrity and success of your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving N-Methylation
This section addresses specific issues you may encounter during your piperidine synthesis that point towards unwanted N-methylation.
Q1: I've successfully synthesized piperidine, but my NMR/GC-MS analysis shows a persistent impurity with a mass of 99.17 g/mol and characteristic N-CH₃ signals. What is happening?
A1: The data you've described strongly suggests the presence of N-methylpiperidine as a byproduct.[1] This is a very common issue, particularly in syntheses involving reductive amination or those where potential single-carbon (C1) sources are present. The N-methylation of the target piperidine nitrogen is a competing side reaction that can be surprisingly efficient under certain conditions.
-
Causality: The piperidine nitrogen is a nucleophilic secondary amine, making it susceptible to alkylation. The most frequent culprits for methylation are formaldehyde or its precursors, which can be introduced as impurities in starting materials or generated in situ. Formic acid, often used as a reducing agent, can also be a source of methylation under specific conditions, famously known as the Eschweiler-Clarke reaction.[2][3][4] This reaction uses formaldehyde as the methyl source and formic acid as the reductant to methylate primary or secondary amines.[3][4]
Q2: My synthesis involves the reductive amination of a dicarbonyl compound with ammonia. Why am I still seeing N-methylation?
A2: While this route is a staple for forming the piperidine ring, N-methylation can still occur due to trace impurities.
-
Root Cause Analysis:
-
Formaldehyde in Reagents: Formaldehyde is a common impurity in various solvents and reagents. Even trace amounts can lead to significant byproduct formation over the course of the reaction, especially with long reaction times or elevated temperatures.
-
Side Reactions of Reagents: Some reagents, under specific pH and temperature conditions, can degrade to produce C1 fragments that act as methylating agents.
-
-
Immediate Action:
-
Reagent Purity Check: Analyze your starting materials, particularly the dicarbonyl compound and any solvents, for formaldehyde contamination using a sensitive analytical method like HPLC with derivatization.
-
Solvent Selection: Use high-purity, freshly opened solvents to minimize potential formaldehyde contamination.
-
Q3: I'm using catalytic hydrogenation to reduce pyridine to piperidine. Can N-methylation occur in this process?
A3: Direct N-methylation during the catalytic hydrogenation of pyridine is less common but not impossible. The issue often arises from the solvent or post-reaction workup.
-
Potential Source: If methanol is used as a solvent, especially with certain catalysts and at elevated temperatures, it can potentially act as a C1 source, leading to methylation. More commonly, if the workup involves reagents that could introduce a methyl group (e.g., quenching with a reagent that could generate formaldehyde), this side reaction can occur.
-
Preventative Strategy:
-
Use alternative solvents like ethanol, isopropanol, or trifluoroethanol (TFE) which are less prone to acting as methylating agents.[5]
-
Carefully design your workup procedure to avoid the introduction of potential C1 sources.
-
Frequently Asked Questions (FAQs) on Preventing N-Methylation
This section provides answers to broader questions about strategic approaches to prevent N-methylation from the outset.
Q1: What is the most effective general strategy to prevent N-methylation in piperidine synthesis?
A1: The most robust strategy is the use of a nitrogen-protecting group.[6] By temporarily "capping" the piperidine nitrogen, you prevent it from participating in unwanted side reactions like methylation.
-
Mechanism of Protection: Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are introduced at an early stage of the synthesis.[7][8] The Boc group, for example, transforms the nucleophilic amine into a non-nucleophilic carbamate, effectively shielding it from alkylation.[6]
-
Common Protecting Groups:
Q2: Are there alternative reducing agents I can use in reductive amination to avoid the Eschweiler-Clarke type side reaction?
A2: Yes, moving away from the classic formaldehyde/formic acid system is highly recommended if N-methylation is a concern.
-
Recommended Alternatives:
-
Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is highly effective for reductive aminations.[7][10][11] It is compatible with a wide range of functional groups and does not introduce a C1 source.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, though it is toxic and requires careful handling.[12]
-
Catalytic Hydrogenation (H₂/Pd, PtO₂): Using hydrogen gas with a palladium or platinum catalyst is a clean and efficient method for reducing the imine intermediate formed during reductive amination, avoiding the use of potential methylating agents.[11][13]
-
Q3: How can I optimize my reaction conditions to minimize N-methylation without using a protecting group?
A3: While protecting groups are the most secure method, you can significantly reduce N-methylation through careful control of reaction parameters.
-
Key Optimization Parameters:
-
Temperature Control: N-methylation reactions often have a higher activation energy than the desired ring formation. Running your reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired product.
-
pH Control: The pH of the reaction medium can influence the reactivity of both the amine and any potential methylating agents. Careful screening of pH is crucial. For instance, in some Eschweiler-Clarke type reactions, acidic conditions (pH 3.5) have been shown to inhibit methylation.[14]
-
Stoichiometry: Precise control over the stoichiometry of your reactants is essential. An excess of the amine source (e.g., ammonia) can help to outcompete the newly formed piperidine for any stray methylating agents.
-
Q4: If I've already synthesized a mixture of piperidine and N-methylpiperidine, how can I separate them?
A4: Separation can be challenging due to their similar physical properties.
-
Purification Techniques:
-
Fractional Distillation: While difficult due to close boiling points, careful fractional distillation under reduced pressure may provide some separation.
-
Chromatography: High-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., reverse-phase) can be an effective method for separating piperidine from its N-methylated counterpart on an analytical or preparative scale.[15]
-
Derivatization: In some cases, it may be possible to selectively derivatize one of the components to alter its physical properties, making separation easier. For example, reacting the mixture with an agent that selectively targets secondary amines could allow for the removal of the piperidine.
-
Visualizing the Problem and Solutions
To better understand the chemical transformations involved, the following diagrams illustrate the key pathways.
Caption: Formation of N-methylpiperidine byproduct.
Caption: Strategies to prevent N-methylation.
Validated Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
This protocol describes a general procedure for protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a crucial step to prevent unwanted side reactions.
Materials:
-
Piperidine derivative
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in DCM.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected piperidine.
-
Purify the product by column chromatography if necessary.
Protocol 2: Reductive Amination using STAB
This protocol outlines a reductive amination procedure using sodium triacetoxyborohydride (STAB), which avoids the use of formaldehyde and formic acid.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in DCE.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary
The choice of synthetic strategy can significantly impact the yield and purity of the final piperidine product. The following table provides a comparative overview of expected outcomes.
| Synthetic Route | Key Reagents | Common Byproducts | Typical Yield Range | Purity | Reference |
| Classical Reductive Amination | Formaldehyde, Formic Acid | N-methylpiperidine , Quaternary salts | 60-85% | Moderate to Low | [2][3] |
| Catalytic Hydrogenation | Pyridine, H₂, PtO₂/Pd/C | Partially hydrogenated intermediates | 85-98% | High | [5][13] |
| Reductive Amination with STAB | Dicarbonyl, Amine, STAB | Minimal | 80-95% | High to Very High | [7][10] |
| Protected Synthesis | N-Boc Piperidine Precursor | Minimal | >90% (for key steps) | Very High | [7][8] |
Analytical Methods for Detection of N-Methylation
Confirming the presence and quantity of N-methylpiperidine is crucial for process optimization.
| Analytical Technique | Principle | Sample Preparation | Key Information Provided | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass | Dilution in a volatile solvent | Confirms presence of N-methylpiperidine (m/z = 99.17) and allows for quantification. | [16] |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Dissolution in mobile phase | Separation of piperidine and N-methylpiperidine, enabling quantification. | [15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin in a magnetic field | Dissolution in a deuterated solvent | Identification of the N-methyl group signal (singlet, ~2.2-2.8 ppm) and quantification by integration. | [17] |
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- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
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- 17. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scaling Up 2-(3-Piperidyl)ethanol Hydrochloride Production
Welcome to the technical support center for the production of 2-(3-Piperidyl)ethanol hydrochloride (CAS No: 16780-04-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your process development.
Section 1: Troubleshooting Guide for Core Synthesis & Scale-Up
The most common and economically viable route to 2-(3-Piperidyl)ethanol is the catalytic hydrogenation of 3-Pyridineethanol. While straightforward in principle, scaling this reaction introduces significant challenges related to heat transfer, mass transfer, catalyst performance, and impurity control.[1][2]
Q1: We are observing inconsistent reaction times and frequent stalling during the catalytic hydrogenation of 3-pyridineethanol at a larger scale. What are the likely causes and how can we troubleshoot this?
This is a classic scale-up issue where factors that are negligible at the bench scale become process-critical. The root causes typically fall into three categories: catalyst activity, hydrogen mass transfer, and heat management.
Causality Explained:
At scale, the surface-area-to-volume ratio decreases dramatically, making both mixing and heat transfer less efficient than in a lab flask.[2][3] For a catalytic hydrogenation, this means the catalyst may not be adequately suspended, and the hydrogen gas may not be sufficiently dispersed into the liquid phase, leading to a "starved" reaction. Furthermore, poor heat removal can create localized hot spots on the catalyst surface, promoting side reactions and catalyst degradation.
Troubleshooting Protocol:
-
Catalyst Selection & Handling:
-
Problem: Catalyst deactivation. The catalyst (e.g., Platinum oxide (PtO2), Rhodium on Carbon) is sensitive to poisons like sulfur or nitrogen compounds that may be present in lower-grade starting materials used at scale.[4]
-
Solution: Screen raw materials for potential catalyst poisons. Implement a "catalyst pickling" or pre-treatment step where the catalyst is conditioned under hydrogen pressure in a clean solvent before introduction to the reaction mixture. This can help maintain high activity over multiple cycles.
-
-
Mass Transfer Limitations (Agitation & Sparging):
-
Problem: Inefficient mixing leads to poor hydrogen availability at the catalyst surface.[2]
-
Solution:
-
Agitation Study: Do not assume lab-scale stirring speed translates directly. Characterize the mixing time in your larger reactor. The reaction half-life should be significantly longer than the mixing time (t½ ≥ 8tm) to ensure the reaction is not mixing-limited.[2]
-
Hydrogen Delivery: At scale, subsurface sparging of hydrogen through a dip tube is essential. The design of the sparger (e.g., sintered metal vs. simple tube) can drastically affect bubble size and gas dispersion.
-
-
-
Thermal Management:
-
Problem: The hydrogenation of a pyridine ring is highly exothermic. Poor heat removal can lead to thermal runaway and side reactions.[1]
-
Solution: The rate of addition of the 3-pyridineethanol substrate should be controlled by the heat removal capacity of the reactor, not by a predetermined time.[1] Monitor the internal temperature and the jacket temperature; a large delta (ΔT) indicates poor heat transfer.
-
Experimental Workflow: Diagnosing Hydrogenation Issues
Caption: Troubleshooting workflow for hydrogenation scale-up.
Q2: During scale-up, we are seeing an increase in an N-methylated impurity. What causes this, and how can it be minimized?
The formation of N-methylated byproducts is a known issue in hydrogenations that use certain solvents or proceed at elevated temperatures.
Causality Explained:
This impurity, N-methyl-2-(3-piperidyl)ethanol, can arise from the catalytic hydrogenation of formamide intermediates.[5] These intermediates can form if the reaction is run in solvents that can act as a carbon source, such as methanol, under reductive conditions. High temperatures can exacerbate this side reaction. The mechanism often involves C-O bond cleavage followed by methylation of the piperidine nitrogen.[5]
Mitigation Strategies:
-
Solvent Selection: If using an alcohol solvent like methanol, consider switching to a more inert solvent such as ethanol, water, or acetic acid.[4] Acetic acid can also help by protonating the pyridine nitrogen, making it more susceptible to hydrogenation.
-
Temperature Control: Maintain the reaction temperature strictly, preferably not exceeding 120°C.[6] Implement robust temperature monitoring and cooling systems.
-
Additive Strategy: The presence of another amine, such as piperidine itself, can surprisingly reduce the formation of N-methylated byproducts.[6] This is thought to work by competitively adsorbing to active sites on the catalyst.
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Recommended) | Rationale for Change |
| Solvent | Methanol | Ethanol or Acetic Acid | Reduces risk of N-methylation from solvent.[5][6] |
| Temperature | Ambient to 80°C | Strictly < 120°C | Minimizes thermal degradation and side reactions.[6] |
| Pressure (H2) | 50-100 psig | > 500 psig, up to 1000 psig | Higher pressure increases H2 concentration in the liquid phase, improving reaction rate and selectivity.[6] |
| Catalyst Loading | 1-2% w/w | 5-10% w/w | Higher loading can compensate for lower mass transfer efficiency at scale. |
Table 1: Comparison of typical lab vs. recommended pilot-scale hydrogenation parameters.
Q3: Our product isolation is problematic. We are struggling with inconsistent crystallization, leading to variable purity and poor filterability. What should we focus on?
Crystallization is highly sensitive to scale, solvent environment, and the presence of impurities. What works in a 250 mL flask often fails in a 250 L reactor.[1]
Causality Explained:
At scale, cooling is slower and less uniform, leading to a broader crystal size distribution. Impurities that were insignificant at the lab scale can now act as crystal growth inhibitors or promoters of undesirable polymorphs. The final step, formation of the hydrochloride salt, is also critical; improper pH control or solvent choice can lead to the product "oiling out" instead of crystallizing.[7]
Troubleshooting Protocol for Crystallization:
-
Solvent System Selection:
-
Problem: The solvent system is not optimized for scale. A solvent that works well for slow evaporation in the lab may be unsuitable for a large-scale cooling crystallization.[7]
-
Solution: Develop a robust crystallization process using an anti-solvent method. Dissolve the crude free-base in a "good" solvent (e.g., isopropanol, ethanol) and induce crystallization by adding a "poor" or anti-solvent (e.g., heptane, ethyl acetate) in a controlled manner.[8] This gives you better control over supersaturation.
-
-
Hydrochloride Salt Formation:
-
Problem: Inconsistent salt formation leading to oily product or amorphous solid.
-
Solution:
-
Add the HCl source (e.g., HCl in isopropanol) slowly to a solution of the free base at a controlled temperature.
-
Monitor the pH or use a stoichiometric amount of acid.
-
The presence of some water can sometimes aid in the crystallization of hydrochloride salts, but too much can increase solubility and lower yield. Experiment with water content (e.g., using 95% ethanol).
-
-
-
Seeding Strategy:
-
Problem: Spontaneous, uncontrolled nucleation.
-
Solution: Develop a seeding protocol. After adding the HCl and cooling the solution to the point of supersaturation, add a small amount (0.1-1.0% by weight) of previously isolated, high-purity crystals. This provides a template for controlled crystal growth, leading to a more uniform particle size and better filterability.
-
// Nodes Start [label="3-Pyridineethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_FreeBase [label="2-(3-Piperidyl)ethanol\n(Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_HCl [label="2-(3-Piperidyl)ethanol HCl\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Impurity_NMethyl [label="N-Methyl Impurity", shape=box, style="rounded,filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_OverReduced [label="Side-Chain Reduced Impurity", shape=box, style="rounded,filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product_FreeBase [label="Catalytic Hydrogenation\n(H2, Catalyst)"]; Product_FreeBase -> Product_HCl [label="HCl Addition\n& Crystallization"];
Start -> Impurity_NMethyl [label="High Temp +\nMeOH Solvent", style=dashed, color="#EA4335"]; Start -> Impurity_OverReduced [label="Harsh Conditions\n(High Temp/Pressure)", style=dashed, color="#EA4335"]; }
Sources
- 1. sdlookchem.com [sdlookchem.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 7. unifr.ch [unifr.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Residue Removal in Hydrogenation Reactions
Welcome to the Technical Support Center for post-hydrogenation catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective removal of catalyst residues from your reaction mixtures. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, with stringent regulatory limits on elemental impurities.[1][2] This resource combines troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of catalyst removal and achieve the required levels of purity for your compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during the catalyst removal process in a direct question-and-answer format.
Issue 1: Incomplete Removal of Heterogeneous Catalyst After Filtration
Question: I've filtered my reaction mixture through Celite®, but I'm still observing fine black particles in the filtrate, and my product is off-color. What's going wrong?
Answer: This is a common issue that typically points to problems with the filtration setup or the nature of the catalyst particles. Here’s a systematic approach to troubleshoot and resolve this:
-
Potential Cause 1: Improperly Packed Filter Bed. A poorly packed filter bed of Celite® or another filter aid can allow fine catalyst particles to pass through.
-
Solution: Ensure you are creating a uniform and sufficiently thick filter cake (typically 1-2 cm). Pre-wetting the Celite® pad with the reaction solvent before filtration can improve its effectiveness by creating a more compact and uniform bed.[3]
-
-
Potential Cause 2: Inappropriate Filter Medium Porosity. Standard filter paper may not be sufficient to retain very fine catalyst particles.
-
Solution: Switch to a filter medium with a finer porosity. Membrane filters, such as those made of PTFE with a 0.45 µm pore size, are often more effective at capturing fine particulates.[3] Sintered porous metal tubes can also be used for precise and highly efficient filtration, especially in larger-scale operations.[4]
-
-
Potential Cause 3: Catalyst Fracture During Reaction. Vigorous stirring or harsh reaction conditions can cause the catalyst support (e.g., carbon) to break down into smaller, harder-to-filter particles.
-
Solution: If you suspect catalyst fracturing, consider adding a flocculating agent in small amounts to the mixture before filtration to aggregate the fine particles. Alternatively, a post-filtration treatment with activated carbon can adsorb these colloidal particles.[3]
-
-
Pro-Tip: To avoid contaminating glassware with fine catalyst particles, which can be difficult to clean, consider adding Celite® directly to the reaction mixture and stirring for a short period before filtration. This co-adsorbs the catalyst, making it easier to filter.[5]
Issue 2: Product Loss During Catalyst Removal
Question: After treating my reaction mixture with activated carbon to remove residual palladium, my product yield is significantly lower than expected. How can I prevent this?
Answer: Significant product loss during activated carbon treatment is often due to the non-selective nature of the carbon, which can adsorb your product along with the catalyst.
-
Cause: Activated carbon possesses a high surface area with a wide range of pore sizes, enabling it to adsorb a variety of organic molecules, not just the metal catalyst.[6][7]
-
Solution 1: Optimize the Amount of Activated Carbon. Use the minimum amount of activated carbon necessary to achieve the desired level of catalyst removal. This often requires a small-scale experiment to determine the optimal loading.
-
Solution 2: Choose a More Selective Adsorbent. Newer synthetic carbon adsorbents, like Carboxen®, have been developed to offer high metal scavenging capacity with a lower affinity for common polar APIs, resulting in higher product yields.[1]
-
Solution 3: Thoroughly Wash the Carbon Cake. After filtration, wash the activated carbon cake with a fresh, hot solvent. Polar, high-boiling point solvents like DMF may be necessary to recover adsorbed product in some cases.[5]
-
Solution 4: Consider Alternative Methods. If product loss remains high, consider using more selective metal scavengers instead of activated carbon.[8][9]
-
Issue 3: Inefficient Removal of Soluble Metal Species
Question: My ICP-MS analysis shows high levels of residual palladium, even after filtration. I suspect I have soluble palladium species. How can I remove them?
Answer: Filtration is only effective for insoluble, heterogeneous catalysts.[3] The presence of soluble metal species, often resulting from catalyst leaching, requires a different approach.
-
Cause: Homogeneous catalysts are, by design, soluble in the reaction medium. Heterogeneous catalysts can also leach metal ions into the solution under certain reaction conditions.[8]
-
Solution 1: Employ Metal Scavengers. Metal scavengers are functionalized silica or polymer beads designed to selectively bind with metal complexes.[9][10] Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[3] It's often beneficial to screen a small panel of scavengers to find the most effective one for your specific system.[3]
-
Solution 2: Activated Carbon Treatment. Activated carbon can effectively adsorb soluble palladium species.[6][7] Pfizer has demonstrated success in reducing palladium levels from 300 ppm to <1 ppm on a large scale using this method.[11]
-
Solution 3: Precipitation. In some cases, you can induce the precipitation of the soluble metal by adding an anti-solvent or a specific precipitating agent before filtration.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best method for removing catalyst residue from my specific reaction?
A1: The optimal method depends on several factors:
-
The nature of the catalyst: Is it heterogeneous (e.g., Pd/C) or homogeneous?
-
The state of the metal residue: Is it particulate or soluble?
-
The properties of your product: Is it sensitive to adsorption on carbon? What is its solubility?
-
The required level of purity: The limits for residual metals in APIs are very strict, often in the low ppm range.[1][8]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a catalyst removal method.
Q2: What are "metal scavengers" and how do they work?
A2: Metal scavengers are materials, typically based on silica or a polymer matrix, that have been functionalized with ligands that chelate or bind to metal ions, removing them from solution.[2][9] They offer a more selective alternative to traditional methods like activated carbon, which can reduce product loss.[8][12] There are various types of scavengers available, targeting different metals and oxidation states. For example, Johnson Matthey offers QuadraSil™ (silica-based) and QuadraPure™ (polymer-based) scavengers targeting metals like Pd, Pt, and Rh.[10]
Q3: Are there any safety precautions I should take when handling and filtering hydrogenation catalysts?
A3: Yes, safety is critical. Many hydrogenation catalysts, particularly palladium on carbon (Pd/C) and Raney Nickel, can be pyrophoric, meaning they can spontaneously ignite when exposed to air, especially in the presence of flammable solvents.[13][14]
-
Keep the catalyst wet: Never allow the catalyst filter cake to dry completely. Always keep it damp with solvent.[13]
-
Use an inert atmosphere: When possible, perform the filtration under a blanket of inert gas like nitrogen or argon.[13][14]
-
Proper waste disposal: Do not dispose of the used catalyst in a standard waste bin. Quench the catalyst carefully and store it under water in a designated, labeled waste container.[5]
Q4: Can I regenerate and reuse my catalyst?
A4: While catalyst recovery for economic and sustainability reasons is crucial, regeneration of deactivated catalysts can be complex.[15][16] Deactivation can occur through poisoning or physical changes to the catalyst surface.[17] Some regeneration methods involve washing with specific solvents or acid/base treatments to remove adsorbed organic material and free up active sites.[17] However, for pharmaceutical applications, using a fresh batch of catalyst is often preferred to ensure consistent performance and avoid introducing new impurities.[13]
Data & Protocols
Comparison of Metal Scavenging Methods
The choice of scavenging method can significantly impact both the final purity of the product and the overall process yield. The following table provides a comparative overview of common scavenging techniques.
| Method | Target Metals | Advantages | Disadvantages | Typical Application |
| Filtration (with Celite®) | Heterogeneous catalysts (e.g., Pd/C, PtO₂) | Simple, fast, cost-effective for particulate removal. | Ineffective for soluble or colloidal metal species. | First-pass removal of solid catalysts post-reaction.[13] |
| Activated Carbon | Broad range (Pd, Pt, Rh, Ru, etc.) | Highly effective for both particulate and soluble metals; relatively low cost. | Can be non-selective, leading to product loss; fine particles can be hard to filter.[1][8][11] | General-purpose polishing step to remove trace metals. |
| Silica-Based Scavengers | Pd, Pt, Rh, Ru, Cu | High selectivity, fast kinetics, good mechanical and thermal stability, no swelling.[9] | Higher cost than activated carbon. | Purification of high-value APIs where product loss is a major concern.[9] |
| Polymer-Based Scavengers | Pd, Pt, Rh, Ru, Cu | High capacity, can be tailored with various functional groups. | Can swell in certain solvents, potentially lower thermal stability than silica.[10][18] | Batch or flow chemistry applications for targeted metal removal. |
Experimental Protocols
Protocol 1: Standard Filtration of a Heterogeneous Catalyst (Pd/C) using a Celite® Pad
This protocol describes the safe and effective removal of a solid catalyst like Palladium on Carbon (Pd/C) from a reaction mixture.
Caption: Step-by-step workflow for catalyst filtration.
Protocol 2: Removal of Soluble Palladium using a Bulk Scavenger
This protocol is for situations where filtration alone is insufficient and soluble metal species must be removed.
-
Scavenger Selection: Choose an appropriate metal scavenger based on the suspected oxidation state of the palladium and the solvent system. A preliminary screen with a few different scavengers is recommended.
-
Determine Scavenger Amount: Add the selected scavenger to the reaction mixture. A typical starting point is 3-5 equivalents relative to the residual metal concentration.
-
Incubation: Stir the mixture at room temperature or with gentle heating (as recommended by the scavenger manufacturer) for 4-16 hours.[18] Microwave irradiation can sometimes shorten this time to a few minutes.[9]
-
Filtration: Remove the scavenger by filtration. The scavenger beads are typically large enough to be easily filtered.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using a sensitive technique like ICP-MS to confirm that it meets the required specifications.
References
- Biotage. (2008). Metal Scavengers for the Process Industry.
- Benchchem. (n.d.).
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Johnson M
- Benchchem. (2025).
- SiliCycle. (n.d.). SiliaMetS Metal Scavengers.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Allgeier, A. M. (2012). Challenges in Catalysis Applied to Pharmaceutical Development.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Benchchem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
- ACS Publications. (2023).
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Hielscher Ultrasonics. (n.d.).
- Gopani. (n.d.). Catalyst Recovery for the Chemical and API Industry.
- SussexDrugDiscovery. (2012).
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- Sterling Pharma Solutions. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Metals Removal.
- Curly Arrow. (2010).
- Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gopani.com [gopani.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. silicycle.com [silicycle.com]
- 10. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. gopani.com [gopani.com]
- 16. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 17. mdpi.com [mdpi.com]
- 18. Metal Scavengers [sigmaaldrich.com]
Optimizing temperature and pressure for pyridine hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyridine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Piperidine and its derivatives are crucial building blocks in a multitude of pharmaceuticals and agrochemicals, making the efficient and selective hydrogenation of pyridines a critical synthetic transformation.[1][2]
The hydrogenation of the stable aromatic pyridine ring is not trivial; it often requires potent catalysts and carefully controlled conditions to achieve high yield and selectivity.[2][3] Furthermore, the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can act as a catalyst poison, presenting a unique challenge.[2][4] This guide provides structured troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired piperidine. What are the likely causes and how can I fix it?
Low conversion is a common issue stemming from several potential root causes. Systematically investigating each possibility is key to resolving the problem.
Causality and Solutions:
-
Catalyst Poisoning by Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the metal surface of the catalyst, blocking active sites and inhibiting hydrogenation.[2][4] This is one of the most frequent causes of low activity.
-
Solution: Introduce an acidic additive. Adding a stoichiometric amount of an acid like hydrochloric acid (HCl) or acetic acid protonates the pyridine nitrogen, forming a pyridinium salt.[5][6][7] This prevents the lone pair from binding to the catalyst and makes the aromatic ring more electron-deficient and susceptible to reduction.[6][7] Using acetic acid as the reaction solvent is a common and effective strategy.[2]
-
-
Insufficiently Active Catalyst or Improper Handling: The chosen catalyst may not be active enough for the specific substrate under the applied conditions, or it may have been deactivated through improper handling.
-
Solution:
-
Catalyst Choice: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are generally more active than Palladium (Pd) or Nickel (Ni) and can operate under milder conditions.[1][4] Consider switching to a more active catalyst such as Rh₂O₃ or PtO₂.[2][4]
-
Catalyst Loading: If partial deactivation is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate and drive the reaction to completion.[5]
-
Handling: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric. Ensure the catalyst is handled under an inert atmosphere and never allowed to dry completely on filter paper in the presence of air during work-up.[2] For some catalysts, a pre-reduction step under a hydrogen flow may be necessary to ensure maximum activity.[1]
-
-
-
Sub-Optimal Temperature and Pressure: The energy input may be insufficient to overcome the activation energy required for the hydrogenation of the stable aromatic ring.
-
Solution: Incrementally increase the hydrogen pressure and/or the reaction temperature. Saturation of aromatic rings is often challenging and may require elevated conditions (e.g., 60-80°C and 30-80 bar H₂).[3] Be aware that excessively high temperatures can sometimes lead to side reactions or catalyst degradation.
-
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the substrate in the liquid phase, and the solid catalyst, limiting the reaction rate.
-
Solution: Ensure vigorous stirring or shaking to maximize the gas-liquid-solid interfacial area. Check that your stirring mechanism is functioning correctly throughout the reaction.
-
Troubleshooting Workflow: Diagnosing Low Conversion
Caption: A decision tree for troubleshooting low conversion in pyridine hydrogenation.
Q2: My reaction produces a mixture of products, including partially hydrogenated intermediates. How can I improve selectivity for the fully saturated piperidine?
The hydrogenation of pyridine is a stepwise process that proceeds through dihydropyridine and tetrahydropyridine intermediates.[2] Accumulation of these intermediates indicates that the reaction has not gone to completion or that conditions are not forcing enough to complete the final saturation steps.
Causality and Solutions:
-
Insufficient Reaction Time or Energy: The later stages of hydrogenation may be slower than the initial steps.
-
Solution: Increase the reaction time. If the reaction has stalled, increasing the hydrogen pressure and/or temperature can provide the necessary thermodynamic push to drive the reaction to the fully saturated piperidine product.[3]
-
-
Catalyst-Substrate Mismatch: Some catalysts may be less effective at reducing the final, less-activated double bonds in the tetrahydropyridine intermediate.
-
Solution: Switching to a more potent hydrogenation catalyst, such as Rhodium on Carbon or Platinum Oxide, can often ensure complete saturation.[4]
-
Q3: I am trying to hydrogenate another functional group on my molecule, but the pyridine ring is also being reduced. How can I prevent this?
Achieving chemoselectivity is a common challenge when multiple reducible functional groups are present. The pyridine ring can be hydrogenated under many conditions used for other groups (e.g., nitro groups, alkenes).
Causality and Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures required for some transformations will readily reduce the pyridine ring as well.
-
Highly Active Catalyst: A catalyst that is too active will not discriminate between the target functional group and the pyridine ring.
-
Solution:
-
Catalyst Choice: Palladium on Carbon (Pd/C) is often a good choice for selectively reducing functional groups like nitro groups in the presence of a pyridine ring.[5]
-
Intentional Poisoning: In some advanced applications, you can add a small amount of a "catalyst poison" that selectively inhibits hydrogenation of the pyridine ring more than the target functional group. Pyridine itself can sometimes be used for this purpose in very small quantities.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts and conditions for pyridine hydrogenation?
There is no single "best" catalyst, as the optimal choice depends on the substrate, desired conditions (mild vs. harsh), and cost considerations.[1] However, some general trends are widely recognized.
-
Noble Metal Catalysts (Rh, Ru, Pt, Pd): These are generally the most active and allow for hydrogenation under milder conditions.[1] Rhodium(III) oxide (Rh₂O₃) has shown high activity for a wide range of pyridines at mild conditions (e.g., 40°C, 5 bar H₂).[2][4] Platinum oxide (PtO₂) in an acidic solvent is a classic and highly effective method.[2][5]
-
Non-Noble Metal Catalysts (e.g., Nickel): Catalysts like Raney Nickel are more cost-effective but typically require more demanding conditions, such as higher temperatures (>80°C) and pressures (>80 bar).[1][3][6]
-
Emerging Methods: Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst is an emerging technique that can achieve quantitative conversion at ambient temperature and pressure, offering a safer and more sustainable alternative.[2][8][9]
Table 1: Comparison of Common Catalytic Systems
| Catalyst | Typical Temperature (°C) | Typical Pressure (bar) | Advantages | Disadvantages |
| Rh₂O₃ | 25 - 40 | 5 - 10 | High activity under very mild conditions, broad substrate scope.[4] | Higher cost. |
| PtO₂ | 25 - 80 | 30 - 80 | Highly effective, reliable, classic method.[2][3][5] | Requires acidic solvent, higher cost. |
| Pd/C | 30 - 90 | 6 - 80 | Widely available, good for chemoselectivity.[2][3][10] | Often requires acidic additives, can cause dehalogenation.[4] |
| Ru/C | 60 - 100 | 30 - 80 | Very effective for heteroaromatics.[5] | May require higher temperatures. |
| Raney Ni | >100 | >70 | Cost-effective for industrial scale.[1][6] | Requires harsh conditions, potential for side reactions. |
Q2: What is the mechanistic pathway for pyridine hydrogenation?
The catalytic hydrogenation of pyridine is a stepwise addition of three molecules of hydrogen across the aromatic ring. The reaction proceeds through partially hydrogenated intermediates.
Reaction Pathway Diagram
Caption: Simplified reaction pathway for the catalytic hydrogenation of pyridine to piperidine.[2]
Q3: How do temperature and pressure specifically influence the outcome?
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decreased selectivity, thermal degradation of the substrate or product, and potential catalyst deactivation (e.g., through sintering).
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which typically accelerates the reaction rate.[3] For some reactions involving the creation of new stereocenters, increasing the pressure can even influence the diastereoselectivity, favoring the formation of the cis isomer.[3] For example, one study noted that increasing pressure from 30 bar to 80 bar changed the diastereomeric ratio from 1:1 to 1.7:1 in favor of the cis product.[3]
Experimental Protocols
Protocol: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂
This protocol describes a standard laboratory-scale procedure for the complete hydrogenation of a pyridine derivative using Platinum Oxide (Adam's catalyst) in an acidic medium.
Materials:
-
Substituted Pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid (10-20 mL)
-
High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Celite® for filtration
-
Ethyl acetate for work-up
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup:
-
Place the substituted pyridine (1.0 g) into a clean, dry high-pressure reactor vessel.
-
Add the magnetic stir bar.
-
Under a fume hood, add glacial acetic acid (10-20 mL) to dissolve the substrate.
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.[2]
-
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Begin vigorous stirring.
-
Purge the reactor by pressurizing with an inert gas (e.g., Nitrogen to 5 bar) and then carefully venting. Repeat this cycle 3-5 times to remove all air.
-
Purge the reactor with hydrogen gas in the same manner (pressurize to 5 bar, then vent). Repeat 3 times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]
-
Heat the reaction to the desired temperature (e.g., 25-80°C) and maintain with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by observing the drop in hydrogen pressure on the gauge. The reaction is complete when hydrogen uptake ceases.
-
Once complete, stop heating and allow the reactor to cool to room temperature.
-
Crucially, carefully vent the excess hydrogen gas in a well-ventilated area (fume hood).
-
Purge the reactor with an inert gas to remove any residual hydrogen.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Safety Note: Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. The catalyst on the filter pad may be pyrophoric. Do not allow the filter cake to dry in the air. Immediately quench the filter cake with water after filtration.[2]
-
Transfer the filtrate to a separatory funnel and neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
-
Purification:
-
Purify the crude product as necessary by distillation or column chromatography.
-
References
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
- Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions (RSC Publishing).
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.
- Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. ResearchGate.
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Bohrium.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- Hydrogenation of pyridine compared to other heteroaromatic rings. Stack Exchange.
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. TSpace.
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Princeton University.
- Hydrogenation of pyridine compared to other heteroaromatic rings. ECHEMI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thalesnano.com [thalesnano.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amine Hydrochlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of amine hydrochlorides. As a Senior Application Scientist, I will provide in-depth, experience-based insights and actionable protocols to help you achieve optimal chromatographic performance.
Understanding the Problem: Why Do Amine Hydrochlorides Tali in HPLC?
Peak tailing is a common challenge in the reversed-phase HPLC analysis of basic compounds like amine hydrochlorides.[1][2][3] This phenomenon, where the peak's backside is broader than the front, can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[4] The primary cause of peak tailing for these compounds lies in secondary interactions between the analyte and the stationary phase.[2][5]
Amine hydrochlorides in solution exist as protonated, positively charged species. In reversed-phase HPLC, which typically employs silica-based stationary phases, residual silanol groups (Si-OH) on the silica surface can become deprotonated (SiO-) at mobile phase pH values above approximately 3-4, creating negatively charged sites.[2][6] The positively charged amine analytes can then interact with these negatively charged silanol groups through strong ion-exchange mechanisms, in addition to the desired hydrophobic interactions with the bonded phase (e.g., C18).[7][8] This secondary interaction is stronger and has slower kinetics than the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer on the column, resulting in a tailing peak.[9]
The hydrochloride counter-ion can also play a role, though its effect is generally less pronounced than that of the silanol interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and provides structured troubleshooting workflows to resolve peak tailing in your HPLC analysis of amine hydrochlorides.
Q1: My amine hydrochloride peak is tailing. What is the first thing I should check?
A1: The first and often most impactful parameter to evaluate is the mobile phase pH. The ionization state of both your analyte and the stationary phase is highly dependent on the mobile phase pH.[10][11][12]
The "Why":
-
Analyte Ionization: Amines are basic compounds. At a low pH (well below the pKa of the amine), the amine will be fully protonated (BH+).
-
Silanol Group Ionization: Residual silanol groups on the silica stationary phase are acidic. At a low pH (typically below 3), these silanol groups are predominantly in their neutral, protonated form (Si-OH).[6]
By operating at a low pH, you minimize the ion-exchange interactions between the protonated amine and the silanol groups, as the silanols are not significantly ionized.[7][13] This allows the separation to be governed primarily by the intended reversed-phase mechanism.
Troubleshooting Workflow: Mobile Phase pH Adjustment
-
Determine the pKa of your amine analyte. This information is crucial for selecting the optimal mobile phase pH.
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte. [14][15] This ensures the analyte is consistently in its protonated form.
-
Start with a mobile phase pH of around 2.5-3.0. [13] This is generally effective for many basic compounds as it keeps the silanol groups protonated.
-
Use an appropriate buffer to maintain a stable pH. [1][4] Phosphate buffers are excellent for low pH applications with UV detection.[16][17] For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[17]
-
Prepare the buffer at a concentration of 10-50 mM. [15][16] This is usually sufficient to provide adequate buffering capacity without causing precipitation issues with the organic modifier.
| Analyte pKa | Recommended Starting Mobile Phase pH | Suitable Buffers (UV Detection) | Suitable Buffers (MS Detection) |
| 8.0 | 2.5 - 3.0 | Phosphate | Formic Acid, Ammonium Formate |
| 9.5 | 2.5 - 3.0 | Phosphate | Formic Acid, Ammonium Formate |
| 10.5 | 2.5 - 3.0 | Phosphate | Formic Acid, Ammonium Formate |
Table 1: Recommended starting mobile phase pH and buffer selection based on analyte pKa.
Q2: I've adjusted the mobile phase pH, but I still see peak tailing. What's my next step?
A2: If pH optimization is insufficient, the next step is to evaluate your HPLC column. The choice of stationary phase is critical for analyzing basic compounds.
The "Why":
Troubleshooting Workflow: Column Selection and Evaluation
-
Consider columns with alternative stationary phases.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group can help to shield the analyte from the residual silanols on the silica surface, leading to improved peak shape for basic compounds.[22]
-
Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle that has fewer accessible silanol groups compared to traditional silica, resulting in better peak shapes for basic analytes.
-
-
If your current column has been in use for a while, it may be degraded. Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups. Try a new column of the same type to rule out column degradation.
Q3: I'm using a base-deactivated column and an optimized mobile phase pH, but the tailing persists. Are there any mobile phase additives that can help?
A3: Yes, you can add a "competing base" to the mobile phase to further reduce silanol interactions.
The "Why":
A competing base is a small amine compound that is added to the mobile phase at a low concentration. This competing base will preferentially interact with the residual silanol groups on the stationary phase, effectively "masking" them from your analyte.[13] This reduces the opportunity for your amine hydrochloride to undergo secondary ion-exchange interactions, leading to more symmetrical peaks.
Troubleshooting Workflow: Using a Competing Base
-
Triethylamine (TEA) is a commonly used competing base. [13]
-
Add TEA to your mobile phase at a concentration of 5-25 mM. [13]
-
Adjust the pH of the mobile phase after adding the TEA.
-
Be aware of potential downsides:
-
TEA can shorten column lifetime by accelerating the hydrolysis of the silica and bonded phase.[13]
-
TEA can cause an increased baseline in UV detection.
-
TEA is not suitable for LC-MS analysis due to its ion-suppressing effects.
-
Q4: Are there alternatives to using a competing base, especially if I'm using LC-MS?
A4: Yes, ion-pairing chromatography is another powerful technique to improve the retention and peak shape of charged analytes like amine hydrochlorides.
The "Why":
Ion-pairing reagents are large molecules with a hydrophobic "tail" and a charged "head".[23] When added to the mobile phase, the hydrophobic tail adsorbs to the reversed-phase stationary phase, creating a pseudo-ion-exchange surface. The charged head is oriented towards the mobile phase. An ion-pairing reagent with a charge opposite to the analyte is chosen. For a positively charged amine, a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate) is used. The protonated amine forms an ion pair with the reagent, and this neutral complex is then retained by the reversed-phase mechanism.[23]
Troubleshooting Workflow: Ion-Pairing Chromatography
-
Select an appropriate ion-pairing reagent. For positively charged amines, common choices include:
-
Sodium dodecyl sulfate (SDS)
-
Heptane-, hexane-, or pentanesulfonic acid
-
-
Add the ion-pairing reagent to the mobile phase at a concentration of 5-10 mM.
-
Equilibrate the column thoroughly with the ion-pairing mobile phase. This can take a significant amount of time (30-60 minutes or longer).
-
Dedicate a column for ion-pairing applications. Ion-pairing reagents can be difficult to completely wash off a column, potentially affecting future analyses.[24]
-
For LC-MS, use volatile ion-pairing reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[24][25] Be aware that these can also cause ion suppression.[16]
Q5: My amine hydrochloride is very polar and has poor retention even with the troubleshooting steps above. What other options do I have?
A5: For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC. [26][27][28]
The "Why":
HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[26] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Retention occurs through the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer. More polar compounds are more strongly retained.[29]
When to Consider HILIC:
-
When your amine hydrochloride has very limited or no retention in reversed-phase, even with 100% aqueous mobile phase.
-
When you need to separate your polar amine from other polar compounds.[26][28]
Getting Started with HILIC:
-
Choose a HILIC column. Bare silica columns are a good starting point.[26][28] Amide and zwitterionic phases offer alternative selectivities.[27][29]
-
Use a mobile phase of high organic content. A typical starting point is 95% acetonitrile and 5% aqueous buffer (e.g., 10 mM ammonium formate).
-
Ensure your sample is dissolved in a solvent compatible with the mobile phase (i.e., high organic content). Injecting a sample in a purely aqueous solvent can lead to poor peak shape.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Mobile Phase pH Adjustment | Suppress ionization of residual silanol groups. | First-line approach for all amine hydrochloride analyses. | Adjust pH to 2.5-3.0; use an appropriate buffer. |
| Column Selection | Minimize the number of active silanol sites. | When pH adjustment is insufficient. | Use a base-deactivated, end-capped, or embedded polar group column. |
| Competing Base Addition | Mask residual silanol groups with a mobile phase additive. | For persistent tailing after pH and column optimization. | TEA (5-25 mM) is common but can shorten column life and is not MS-compatible. |
| Ion-Pairing Chromatography | Form a neutral ion pair with the analyte for better retention and peak shape. | For charged analytes with poor retention or persistent tailing. | Dedicate a column; use volatile reagents for MS. |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | For very polar amines with poor retention in reversed-phase. | Use a polar column and a high organic mobile phase. |
Table 2: Summary of troubleshooting strategies for peak tailing of amine hydrochlorides.
Visualizing the Problem and Solutions
Sources
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. agilent.com [agilent.com]
- 9. | ChromaNik Technologies [tech2005.sakura.ne.jp]
- 10. akjournals.com [akjournals.com]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 15. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. silicycle.com [silicycle.com]
- 18. What is endcapping? [bangkai-silica.com]
- 19. chromtech.com [chromtech.com]
- 20. m.youtube.com [m.youtube.com]
- 21. grokipedia.com [grokipedia.com]
- 22. researchgate.net [researchgate.net]
- 23. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 24. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
- 29. merckmillipore.com [merckmillipore.com]
Technical Support Center: Managing Exothermic Reactions in Thionyl Chloride Substitutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize thionyl chloride (SOCl₂) for substitution reactions, such as the conversion of alcohols to alkyl chlorides or carboxylic acids to acyl chlorides. While a powerful and indispensable reagent, the high reactivity and exothermic nature of thionyl chloride demand careful management to ensure safe and successful experiments. This resource provides in-depth, experience-based answers to common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Safety
Q1: Why is my reaction with thionyl chloride so exothermic?
A1: The exothermicity arises from several factors inherent to the reaction mechanism. Whether you are starting with an alcohol or a carboxylic acid, the initial reaction forms a highly reactive intermediate (an alkyl chlorosulfite or an acyl chlorosulfite, respectively).[1][2] This intermediate readily decomposes or is attacked by a chloride ion to form the desired product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3][4] The formation of these stable gaseous byproducts is thermodynamically very favorable and releases a significant amount of energy as heat.[5] The rapid evolution of these gases can also pressurize a closed system, creating a significant hazard.
Q2: What are the absolute, non-negotiable safety precautions for handling thionyl chloride?
A2: Thionyl chloride is corrosive, toxic if inhaled, and reacts violently with water.[6][7][8] Adherence to the following safety protocols is mandatory:
-
Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[6][9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or rubber are often recommended).[9][10] Always inspect gloves for integrity before use.[6][10]
-
Moisture Control: Ensure all glassware is scrupulously oven-dried. Thionyl chloride's violent reaction with water produces large volumes of HCl and SO₂ gas, which can cause a dangerous pressure buildup and an uncontrolled exotherm.[7][8]
-
Emergency Equipment: Know the location of and be prepared to use the safety shower and eyewash station.[9][11]
-
Incompatible Materials: Avoid contact with bases, metals, and dimethyl sulfoxide (DMSO).[9]
Section 2: Reaction Setup & Control
Q3: My protocol just says "add thionyl chloride." What's the best way to do this to control the exotherm?
A3: The rate and method of addition are the primary means of controlling the reaction rate and, therefore, the heat generated.
-
Slow, Controlled Addition: Never add the entire amount of thionyl chloride at once. Use an addition funnel to add the reagent dropwise to your substrate solution.
-
Cooling is Critical: Always begin the addition with the reaction flask submerged in a cooling bath (e.g., an ice-water bath). This provides a thermal sink to absorb the heat as it is generated, preventing a temperature spike.[12]
-
Monitor Internal Temperature: For anything larger than a microscale reaction, insert a thermometer or thermocouple into the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the cooling bath. Adjust the addition rate to maintain a stable internal temperature (e.g., below 10°C).
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to promote even heat distribution and prevent localized "hot spots" where the reaction could accelerate uncontrollably.
Q4: Does the choice of solvent matter for controlling the exotherm?
A4: Absolutely. The solvent plays a crucial role in thermal management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, acting as a better thermal buffer.
-
Boiling Point: A solvent with a relatively low boiling point (e.g., dichloromethane, DCM) can help dissipate heat through reflux, but this can be difficult to control. Higher boiling point solvents (e.g., toluene, 1,2-dichloroethane) are often preferred for reactions run at elevated temperatures, but they require more robust external cooling to manage the initial exotherm.[13]
-
Reactivity: The solvent must be inert to thionyl chloride. Protic solvents like alcohols are reactants, and highly nucleophilic solvents can compete with the desired reaction. Common choices include DCM, chloroform, and toluene.[14][15]
| Solvent | Boiling Point (°C) | Density (g/mL) | Notes |
| Dichloromethane (DCM) | 39.6 | 1.33 | Common choice for room temperature or below reactions.[14] |
| Toluene | 110.6 | 0.87 | Useful for higher temperature reactions and azeotropic removal of excess SOCl₂.[15] |
| 1,2-Dichloroethane (DCE) | 83.5 | 1.25 | Used as a solvent in some industrial applications.[13] |
| Neat (No Solvent) | N/A | N/A | Sometimes used, especially for converting carboxylic acids, but can be very difficult to control.[14][16] |
Q5: I've seen protocols that add the substrate to the thionyl chloride. Is this ever a good idea?
A5: This is known as "inverse addition." It is generally not recommended for managing exotherms. Adding the substrate to a large excess of thionyl chloride means the reaction can proceed as fast as the substrate is introduced, which can be very difficult to control. The standard practice of adding thionyl chloride to the substrate solution ensures that thionyl chloride is always the limiting reagent at any given moment, providing a much safer and more controllable reaction profile. An industrial accident involving the inverse addition of an alcohol to thionyl chloride resulted in a runaway reaction and explosion, highlighting the risks of this approach.[13]
Troubleshooting & Emergency Response
Q6: My reaction temperature is spiking and gas is evolving very rapidly. What should I do?
A6: You are experiencing a runaway reaction. Your immediate priority is to regain control and ensure safety.
-
Stop Addition: Immediately stop adding thionyl chloride.
-
Enhance Cooling: If you are using an ice bath, add more ice and salt (or switch to a dry ice/acetone bath if appropriate and available). Ensure the flask is well-submerged.
-
Do NOT Seal the System: The rapid evolution of HCl and SO₂ gas can cause a catastrophic pressure buildup. Ensure the system is vented to a scrubber or the back of the fume hood.
-
Prepare for Quench (If Safe): If the reaction continues to accelerate uncontrollably and you can do so safely, prepare a large beaker of a suitable quenching agent (see Q7). However, attempting to quench a large, runaway reaction can also be hazardous.
-
Evacuate: If the reaction cannot be brought under control, alert colleagues, activate any emergency shutdown procedures, and evacuate the immediate area.
Visual Guide: Exotherm Management Workflow
This diagram outlines the decision-making process for safely managing a thionyl chloride substitution.
Caption: Workflow for planning and executing a controlled thionyl chloride reaction.
Section 3: Work-up & Quenching
Q7: How do I safely quench the excess thionyl chloride after my reaction is complete?
A7: Quenching is also a highly exothermic process and must be handled with the same care as the reaction itself.[12] The key is slow, controlled "reverse" addition.
-
Prepare the Quench Solution: Prepare a beaker with a suitable quenching agent (e.g., ice-cold water, or a saturated aqueous solution of sodium bicarbonate) and place it in an ice bath with vigorous stirring.[12][17]
-
Slowly Add Reaction Mixture: Using a pipette or addition funnel, slowly and dropwise add your reaction mixture to the cold, stirring quench solution.[12] Never add the quenching agent to the reaction mixture. Doing so creates a layer of water on top of the dense thionyl chloride, leading to a violent, delayed, and uncontrollable reaction at the interface.
-
Maintain Cooling: Ensure the temperature of the quenching mixture does not rise significantly. Control the addition rate to keep it below 20°C.[12]
-
Ensure Completion: After the addition is complete, continue stirring in the cold bath for 15-30 minutes to ensure all residual thionyl chloride has been destroyed before proceeding with extraction.[12]
Q8: My product is sensitive to water. How can I remove excess thionyl chloride without an aqueous quench?
A8: When the product (like an acyl chloride) is water-sensitive, the preferred method is removal of excess thionyl chloride by distillation or co-evaporation.[12][15]
-
Vacuum Distillation: Thionyl chloride has a boiling point of 76°C. It can be removed under reduced pressure.[14][18] It is critical to use a cold trap (e.g., dry ice/acetone) and a base trap (containing NaOH or KOH pellets/solution) between your apparatus and the vacuum pump to protect the pump from the corrosive acidic vapors.[12][17]
-
Azeotropic Removal: Add a dry, inert solvent like toluene and remove the solvent/SOCl₂ azeotrope under reduced pressure. This can be repeated several times to ensure complete removal.[8][15]
Detailed Protocols
Protocol 1: Controlled Addition of Thionyl Chloride to an Alcohol
-
Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet connected to an oil bubbler.
-
Charge: Dissolve the alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., DCM) and add it to the flask.
-
Cooling: Place the flask in an ice-water bath and begin stirring. Allow the internal temperature to drop to 0-5°C.
-
Addition: Charge the addition funnel with thionyl chloride (typically 1.1-1.5 eq). Begin adding the thionyl chloride dropwise to the stirred alcohol solution.
-
Monitoring: Carefully monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed 10°C. Observe the rate of gas evolution from the bubbler as an indicator of reaction rate.
-
Completion: Once the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove the bath and allow the mixture to slowly warm to room temperature. Stir for several hours or until TLC/GC-MS analysis indicates complete conversion.
-
Work-up: Proceed with a controlled quench (Protocol 2) or distillation to remove excess reagent.
Visual Guide: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and responding to unexpected exotherms.
Caption: Decision tree for troubleshooting a runaway thionyl chloride reaction.
References
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- Pasquet, V. Runaway reactions, case studies, lessons learned. ARIA. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- KGROUP. (2006). Quenching Reactive Substances. [Link]
- NJ.gov. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]
- Bionium.
- Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]
- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
- Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]
- Chemguide. CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). [Link]
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- FranklyChemistry via YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
- ResearchGate. (2012).
- Reddit. (2019). Removing thionyl chloride. [Link]
- ResearchGate. (2016). How to remove thionyl chloride after reaction?[Link]
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- 5. youtube.com [youtube.com]
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- 13. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 14. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
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- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in Mannich Reactions for Piperidone Synthesis
Welcome to the technical support center for piperidone synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into overcoming common challenges encountered during the Mannich reaction for the synthesis of 4-piperidone scaffolds. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
The Mannich reaction is a powerful three-component condensation used to construct the β-amino carbonyl moiety of the piperidone ring.[1][2] It typically involves the reaction of a ketone, a non-enolizable aldehyde (like formaldehyde), and a primary amine or ammonia.[3][4] While elegant, this multicomponent nature can give rise to a variety of impurities if not carefully controlled. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Troubleshooting Guide: From Complex Mixtures to Pure Product
This section addresses specific problems observed during or after the reaction. Each answer provides a mechanistic explanation for the issue and a set of targeted solutions.
Q1: My reaction has a low yield and the NMR/LC-MS shows a complex mixture of products. What is happening and how can I fix it?
This is the most common issue and typically points to several competing side reactions or incomplete conversion. The primary culprits are often acyclic intermediates and oligomeric byproducts.
Probable Cause 1: Incomplete Cyclization
The formation of the 4-piperidone ring occurs via a tandem or stepwise double Mannich reaction. If the second intramolecular Mannich reaction/cyclization fails to proceed efficiently, you will isolate acyclic mono- or di-Mannich adducts.
-
Mechanistic Insight: The reaction begins with the formation of an iminium ion from the amine and formaldehyde.[2] A ketone enol then attacks this ion to form a mono-Mannich base. This intermediate must then react with a second iminium ion and subsequently cyclize. If reaction conditions do not favor this intramolecular step, the acyclic adducts become major impurities.
Probable Cause 2: Formation of Bis-Piperidones and Oligomers
An excess of formaldehyde is a frequent cause of complex mixtures.[5] The highly reactive iminium ion intermediate can be attacked by the enolate of the already-formed piperidone product, leading to dimerization or oligomerization.
-
Mechanistic Insight: The target 4-piperidone still possesses acidic α-protons and can form an enol or enolate, which can act as a nucleophile in a subsequent Mannich reaction. This leads to higher molecular weight byproducts that are often difficult to separate.
Solutions:
-
Control Stoichiometry: Precisely measure your reagents. Use a slight excess (1.05-1.1 equivalents) of the primary amine to ensure the ketone is the limiting reagent, but strictly control the formaldehyde concentration. A common strategy is to use paraformaldehyde, which depolymerizes in situ, providing a slow, controlled release of formaldehyde.
-
Optimize Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the formaldehyde source to the mixture of the ketone and amine. This keeps the instantaneous concentration of the highly reactive iminium ion low, favoring the intramolecular cyclization over intermolecular side reactions.
-
Adjust pH: The reaction is often acid-catalyzed, but the pH is critical. The formation of the iminium ion is favored under mildly acidic conditions (pH 4-6), which are also necessary to facilitate enolization of the ketone without causing acid-catalyzed decomposition.[6] You can use amine hydrochloride salts or add a catalytic amount of an acid like acetic acid.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While heating can drive the reaction to completion, it can also promote the formation of thermodynamically favored byproducts and thermal degradation.[7][8] Start at room temperature and only increase heat if conversion is stalled.
Q2: I've isolated the correct mass for my piperidone, but I see two distinct sets of peaks in the NMR, suggesting an isomeric byproduct. How can I improve regioselectivity?
This issue arises when using unsymmetrical ketones (e.g., 2-butanone instead of acetone) and indicates that the Mannich reaction is occurring on both sides of the carbonyl group.
Probable Cause: Competing Enolate Formation
The Mannich reaction relies on the ketone tautomerizing to its enol form to act as a nucleophile.[1] An unsymmetrical ketone can form two different enolates: the kinetic enolate (at the less substituted α-carbon) and the thermodynamic enolate (at the more substituted α-carbon).
-
Mechanistic Insight: Formation of the kinetic enolate is faster and is favored at low temperatures with sterically hindered, non-equilibrating bases. The thermodynamic enolate is more stable and is favored at higher temperatures under conditions that allow for equilibrium. The classic Mannich reaction often produces a mixture because the conditions can allow for equilibration.
Solutions:
-
Temperature Control: To favor the kinetic product (reaction at the less substituted carbon), conduct the reaction at low temperatures (e.g., 0 °C to room temperature).
-
Use of Pre-formed Enol Equivalents: For maximum control, avoid direct condensation and use a two-step approach with a pre-formed nucleophile.
-
Silyl Enol Ethers: Prepare the desired silyl enol ether of the ketone in a separate step. This allows you to isolate the correct regioisomer before reacting it with a pre-formed Eschenmoser's salt or a similar iminium salt equivalent.
-
Enamines: Reacting the ketone with a secondary amine (like pyrrolidine or morpholine) to form an enamine directs the alkylation to the less substituted side. The resulting product can then be hydrolyzed to the desired piperidone.
-
Q3: My reaction with a primary amine is giving a significant amount of a dialkylated byproduct. How do I ensure mono-alkylation?
This is a classic problem when using primary amines in reactions that can lead to over-alkylation.
Probable Cause: Reactivity of the Product
The product of the initial Mannich reaction is a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can compete for the electrophile (iminium ion), leading to the formation of a tertiary amine byproduct.
Solutions:
-
Use a Large Excess of the Primary Amine: While seemingly counterintuitive from a cost perspective, using a large excess of the primary amine can statistically favor its reaction with the electrophile over the reaction of the product. This is often impractical on a large scale.
-
Employ a Protecting Group Strategy:
-
Start with an N-protected amino ketone. For example, use an N-benzyl or N-Boc protected amine.
-
Perform the double Mannich reaction and cyclization.
-
Remove the protecting group in a final step to yield the desired secondary amine piperidone. This multi-step approach offers the highest level of control.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about optimizing the Mannich reaction for piperidone synthesis.
Q1: How does solvent choice impact the reaction and impurity profile?
Solvent selection is crucial as it influences reagent solubility, reaction rate, and the equilibrium of key intermediates.
| Solvent Type | Examples | Advantages | Disadvantages & Common Impurities |
| Protic | Ethanol, Water, Acetic Acid | Excellent for dissolving amine salts; can promote iminium ion formation. Aqueous conditions are environmentally friendly.[9] | Can interfere with enol formation; may participate in side reactions. Water can hydrolyze the iminium ion, slowing the reaction. |
| Aprotic Polar | DMF, Acetonitrile | Good solvating power for a range of reagents. | High boiling points can lead to thermal degradation if not controlled.[10] DMF can sometimes participate in side reactions. |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM) | Useful for reactions involving azeotropic removal of water (with a Dean-Stark trap) to drive imine formation. | Poor solubility for highly polar starting materials like amine hydrochlorides. |
Recommendation: Ethanol is a common and effective starting point as it balances solubility and reactivity. For reactions that are sensitive to water, using an aprotic solvent with a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus is recommended.[11]
Q2: What are the most effective analytical methods for monitoring the reaction and identifying impurities?
A multi-pronged approach is best for robust analysis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting materials and the formation of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It confirms the consumption of reactants and provides the mass of the product and any major byproducts, helping to quickly identify issues like oligomerization.
-
-
Impurity Identification & Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing volatile piperidones and their impurities.[12]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and isolating impurities for further characterization.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities. 1H and 13C NMR will confirm the piperidone ring structure and substitution pattern.
-
Q3: Can thermal degradation be a significant source of impurities?
Yes, especially if the reaction is run at high temperatures for extended periods or during distillation purification. Piperidones can be susceptible to thermal degradation.[7]
-
Signs of Degradation: Discoloration (yellowing or browning) of the reaction mixture or purified product.[14]
-
Prevention:
-
Minimize Reaction Temperature: Use the lowest temperature necessary for an efficient reaction.
-
Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.[14]
-
Purification Method: Use vacuum distillation for high-boiling piperidones to reduce the boiling point. For heat-sensitive compounds, column chromatography or crystallization are preferred over distillation.
-
Storage: Store the purified piperidone under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidative degradation.[14]
-
Visual Diagrams and Protocols
Diagram: Key Reaction Pathways
This diagram illustrates the desired reaction pathway to form the 4-piperidone versus a common side reaction leading to an oligomeric impurity.
Caption: Fig. 1: Desired vs. Side Reaction Pathways
Diagram: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve low yield or high impurity issues.
Caption: Fig. 2: Workflow for Troubleshooting Impurities
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
This protocol provides a representative example of a one-pot Mannich reaction for a 4-piperidone synthesis.
Materials:
-
Acetone (reagent grade)
-
Benzylamine (≥99%)
-
Paraformaldehyde (95%)
-
Hydrochloric acid (concentrated, 37%)
-
Ethanol (95%)
-
Sodium hydroxide (pellets)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.0 eq), acetone (10.0 eq, serves as reactant and solvent), and ethanol (2 volumes relative to benzylamine).
-
Acidification: Cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid (1.0 eq) dropwise while stirring. An exotherm may be observed.
-
Reagent Addition: Once the mixture has cooled back to room temperature, add paraformaldehyde (2.2 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-70°C). Monitor the reaction progress by TLC or LC-MS until the benzylamine is consumed (typically 4-8 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify to pH > 10 by the slow addition of 50% (w/v) aqueous sodium hydroxide solution. Ensure the mixture remains cool during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 2 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-piperidone.[15]
References
- Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry.
- Al-Garni, T. S., et al. (2017). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Journal of the Serbian Chemical Society.
- Wikipedia. (n.d.). Mannich reaction.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry.
- Faisca Phillips, A. M. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. National Institutes of Health.
- Clayden, J., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Clayden, J., et al. (2010). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
- ResearchGate. (n.d.). The influence of solvents on the Mannich reaction.
- The Hive. (2004). Discussing the Mannich reaction.
- ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
- Val C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
- Sciencemadness.org. (2018). N methylation of 4-pyperidone.
- ResearchGate. (n.d.). Solvent effect on Mannich reaction.
- van der Meide, P. H. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health.
- BYJU'S. (n.d.). Mannich Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- Journal of the Chemical Society C: Organic. (n.d.). Mannich reactions in high-boiling solvents.
- DTIC. (2025). Piperidine Synthesis.
- Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- Zhang, H. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- SciSpace. (n.d.). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
- OSTI.GOV. (1986). Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
- ResearchGate. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review.
- National Institutes of Health. (n.d.). Mannich bases in medicinal chemistry and drug design.
- ResearchGate. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A Review on Analytical Methods for Piperazine Determination.
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Technical Support Center: Recrystallization of Amine Hydrochloride Salts
Welcome to our dedicated technical support center for the purification of amine hydrochloride salts via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during this critical purification step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity crystalline products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might face during the recrystallization of amine hydrochloride salts, presented in a practical question-and-answer format.
Question 1: My amine hydrochloride salt will not dissolve in the chosen solvent, even with heating. What's wrong?
Answer: This is a common issue that typically points to a mismatch between the polarity of your salt and the solvent, or simply an insufficient volume of solvent.
-
Underlying Principle: Amine hydrochloride salts are significantly more polar than their freebase counterparts. This increased polarity necessitates the use of polar solvents for dissolution. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[1]
-
Troubleshooting Steps:
-
Verify Solvent Choice: For amine salts, polar solvents like ethanol, methanol, isopropanol, or water are the primary choices.[1][2][3] Isopropanol is often a good starting point as many hydrochloride salts have high solubility in ethanol, which can lead to poor recovery.[2][3]
-
Incremental Solvent Addition: Ensure you are using a minimum of near-boiling solvent.[4] Add the hot solvent in small portions to your crude salt, allowing time for dissolution with each addition, until the solid just dissolves.[2]
-
Consider a Solvent Mixture (Multi-Solvent System): If a single solvent fails, a multi-solvent system can be effective.[5][6] Dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or water). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., diethyl ether or acetone) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3][7]
-
Question 2: I've dissolved my salt, but no crystals form upon cooling, even after an extended period in an ice bath. What should I do?
Answer: The failure of crystals to form is a frequent problem, often stemming from using too much solvent or a supersaturated solution that resists nucleation.
-
Underlying Principle: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.[5] If the solution is not sufficiently concentrated, crystals will not form.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common cause of crystallization failure.[2][8] Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the amine salt. Once the volume is reduced, allow the solution to cool again.
-
Induce Nucleation: A supersaturated solution may need a "seed" to initiate crystal growth.[2]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[2]
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Increase the Cooling Time: Allow the solution to stand undisturbed for a longer period, perhaps even overnight in a refrigerator. Slow cooling often yields larger and purer crystals.[9]
-
Question 3: My product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent or the presence of significant impurities.[8]
-
Underlying Principle: The solute's solubility at the elevated temperature is so high that upon cooling, it separates as a supersaturated liquid phase before it can organize into a crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[8]
-
Slow Cooling: Cool the solution very slowly. You can achieve this by allowing the flask to cool to room temperature on a surface that is not a heat sink (like a cork ring) before transferring it to an ice bath.[8]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
-
Purify Further Before Recrystallization: If the sample is highly impure, the impurities can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my amine hydrochloride salt?
A1: The key is to find a solvent where your salt has high solubility in the hot solvent and low solubility in the cold solvent.[1] Since amine hydrochloride salts are polar, you should start with polar solvents. Alcohols like methanol, ethanol, and isopropanol are excellent starting points.[2][3] Water can also be effective for highly polar salts.[1] A good practice is to test the solubility of a small amount of your compound in various solvents in a test tube before committing to a large-scale recrystallization.
Q2: Can I use a non-polar solvent to recrystallize an amine hydrochloride salt?
A2: Generally, no. Amine salts are ionic and thus typically insoluble in non-polar organic solvents like ether, hexane, or toluene.[10] However, a non-polar solvent can be useful as an "anti-solvent" in a multi-solvent recrystallization system.[11]
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: If your solution is colored after dissolving the crude salt, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution.[3] The colored impurities will adsorb onto the surface of the charcoal.
-
Procedure: Add a very small amount of activated charcoal to the hot, dissolved solution and swirl. Do not add charcoal to a boiling solution, as this can cause it to boil over. After a few minutes, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Q4: What is the difference between recrystallization and precipitation?
A4: Recrystallization is a slow, controlled process of crystal formation from a solution that is allowed to cool gradually. This slow formation allows the molecules to arrange themselves into a crystal lattice, excluding impurities. Precipitation is a rapid formation of a solid from a solution, often by adding an anti-solvent. This rapid process can trap impurities within the solid, making it a less effective purification technique than recrystallization.
Experimental Protocol: General Recrystallization of an Amine Hydrochloride Salt
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude amine hydrochloride salt. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution gently for a few minutes.
-
Hot Filtration (if decolorized): If charcoal was added, perform a hot gravity filtration to remove it. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvent Systems for Amine Hydrochloride Salt Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar | 82.6 | A very common and effective choice; often preferred over ethanol to improve yield.[2][3] |
| Ethanol | Polar | 78.4 | Good general-purpose solvent, but the high solubility of some salts can lead to lower recovery.[3] |
| Methanol | Polar | 64.7 | Highly effective at dissolving salts; often used as the "good" solvent in a mixed-solvent system. |
| Water | Very Polar | 100 | Suitable for highly polar amine salts; can be difficult to remove during drying. |
| Isopropanol/Diethyl Ether | Mixed | Varies | A common mixed-solvent system where ether acts as the anti-solvent.[2] |
| Methanol/Diethyl Ether | Mixed | Varies | Similar to the isopropanol/ether system, used to precipitate the salt from a methanol solution. |
| Ethanol/Acetone | Mixed | Varies | Acetone can act as an anti-solvent to precipitate salts from an ethanol solution.[7] |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of amine hydrochloride salts.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Unknown. (n.d.). Recrystallization1.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
- PubMed. (2024). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept.
- NCERT. (n.d.). Amines.
- PSIBERG. (2022). Recrystallization: Types, Procedure, Applications.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of (R)-bornylamine Salts.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
- XMB 1.9.11. (2006). Isolation of primary amines as HCL salt problem.
- ECHEMI. (n.d.). Purification of Hydrochloride.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow.
- Oxford Reference. (n.d.). Amine salts.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.
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Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Piperidyl Ethanol Isomers: A Guide for Researchers and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a hydroxyethyl substituent onto this ring system gives rise to three positional isomers: 2-, 3-, and 4-piperidyl ethanol. While structurally similar, the seemingly subtle shift of the ethanol group around the piperidine ring profoundly influences their physicochemical properties, synthetic accessibility, and, ultimately, their pharmacological profiles. This guide provides a comprehensive comparative analysis of these three isomers, offering experimental insights and data to inform rational drug design and development.
Physicochemical Properties: A Tale of Three Isomers
The position of the hydroxyethyl group significantly impacts the steric and electronic environment of the piperidine nitrogen and the hydroxyl group, leading to distinct physicochemical characteristics. A thorough understanding of these properties is paramount for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates incorporating these moieties.
A comparative summary of the key physicochemical properties of 2-, 3-, and 4-piperidyl ethanol is presented in the table below. It is important to note that while experimental data for the 2- and 4-isomers are more readily available, data for the 3-isomer is less common in the literature.
| Property | 2-Piperidyl Ethanol | 3-Piperidyl Ethanol | 4-Piperidyl Ethanol |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [2] | 129.20 g/mol | 129.20 g/mol [3] |
| Appearance | White to pale yellow crystalline solid[4] | Not readily available | White or colorless solid[5] |
| Melting Point | 38-40 °C | Not readily available | 45-50 °C[3] |
| Boiling Point | 234 °C | Not readily available | 131-136 °C at 17 mmHg[3] |
| pKa (predicted) | ~10.4 | ~10.5 | ~10.6 |
| LogP (predicted) | ~0.4 | ~0.5 | ~0.3 |
Note: Predicted pKa and LogP values are estimations based on computational models and can vary. Experimental determination is recommended for accurate values.
The subtle differences in melting and boiling points between the 2- and 4-isomers likely arise from variations in their crystal packing and intermolecular hydrogen bonding capabilities. The predicted pKa values suggest that all three isomers are basic, with the 4-isomer being slightly more basic due to the greater distance of the electron-withdrawing hydroxyl group from the nitrogen atom. The predicted LogP values indicate that all three isomers are relatively hydrophilic.
Synthesis and Spectroscopic Characterization
The synthesis of piperidyl ethanol isomers typically involves the catalytic hydrogenation of the corresponding pyridine ethanol precursors. This approach is well-documented for the 2- and 4-isomers.
Synthetic Pathways
A general synthetic workflow for the preparation of piperidyl ethanol isomers is depicted below.
Caption: General synthetic route to piperidyl ethanol isomers.
2-Piperidyl Ethanol Synthesis: The preparation of 2-piperidyl ethanol is commonly achieved through the catalytic hydrogenation of 2-pyridine ethanol. Various catalysts, including platinum oxide, rhodium on carbon, and ruthenium, have been successfully employed.[6][7] The choice of catalyst and reaction conditions can influence the yield and purity of the final product.[6]
3-Piperidyl Ethanol Synthesis: The synthesis of 3-piperidyl ethanol is less frequently described in the literature. However, it can be reasonably inferred that a similar catalytic hydrogenation of 3-pyridine ethanol would be a viable synthetic route.
4-Piperidyl Ethanol Synthesis: The synthesis of 4-piperidyl ethanol is well-established and typically involves the hydrogenation of 4-pyridine ethanol using a platinum oxide catalyst in the presence of an acid.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of the piperidyl ethanol isomers.
-
¹H NMR: The proton NMR spectra of the three isomers will exhibit characteristic signals for the piperidine ring protons, the methylene protons of the ethanol side chain, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will differ based on the substitution position, providing a clear distinction between the isomers.[9]
-
¹³C NMR: The carbon NMR spectra will show distinct signals for each unique carbon atom in the molecule, further confirming the isomeric identity.[10]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak at m/z 129.[4][11] The fragmentation patterns, arising from the loss of a water molecule or cleavage of the ethanol side chain, can provide additional structural information.[12]
Comparative Pharmacological Insights
Piperidine-containing compounds are known to interact with a wide range of receptors in the central nervous system (CNS), including but not limited to:
-
Sigma (σ) Receptors: Many piperidine derivatives exhibit affinity for σ₁ and σ₂ receptors, which are implicated in a variety of neurological and psychiatric disorders.
-
Opioid Receptors: The piperidine scaffold is a key feature of many potent opioid receptor agonists and antagonists.[13]
-
Dopamine Receptors: Substituted piperidines can act as ligands for dopamine receptors, influencing neurotransmission.[14]
-
Serotonin (5-HT) Receptors: The piperidine moiety is present in numerous 5-HT receptor antagonists.[15]
-
GABA Receptors: Certain piperidine derivatives have been shown to modulate the activity of GABA receptors.[16]
The position of the hydroxyethyl group in the piperidyl ethanol isomers will influence the molecule's conformation and its ability to form specific hydrogen bonds and hydrophobic interactions within the binding pockets of these receptors. For instance, the distance and relative orientation between the basic nitrogen and the hydroxyl group are critical determinants of binding affinity and selectivity. It is plausible that one isomer may exhibit a higher affinity for a particular receptor subtype over the others due to a more favorable fit within the binding site.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, the following experimental protocols are provided as a starting point.
Synthesis of 4-Piperidyl Ethanol
This protocol is adapted from established literature procedures.[8]
Materials:
-
4-Pyridine ethanol
-
Platinum(IV) oxide (PtO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Water
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-pyridine ethanol in water.
-
Carefully add a catalytic amount of platinum(IV) oxide.
-
Add concentrated hydrochloric acid to the mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting aqueous solution of 4-piperidyl ethanol hydrochloride can be used as is or the free base can be isolated by neutralization with a suitable base and extraction with an organic solvent.
Determination of pKa by Potentiometric Titration
This protocol provides a general method for determining the acid dissociation constant (pKa) of the piperidyl ethanol isomers.
Caption: Workflow for pKa determination by potentiometric titration.
Procedure:
-
Prepare a dilute aqueous solution of the piperidyl ethanol isomer of known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.
-
After each addition, stir the solution to ensure homogeneity and record the pH.
-
Continue the titration well past the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the piperidine nitrogen has been protonated.
Determination of LogP by Shake-Flask Method
This classic method provides an experimental value for the octanol-water partition coefficient (LogP).
Procedure:
-
Prepare a stock solution of the piperidyl ethanol isomer in either n-octanol or water.
-
In a separatory funnel, combine a known volume of n-octanol and a known volume of water (pre-saturated with each other).
-
Add a small, known amount of the stock solution to the separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the analyte between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the piperidyl ethanol isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Receptor Binding Assay (General Protocol)
This protocol outlines a general radioligand binding assay to determine the affinity of the piperidyl ethanol isomers for a specific receptor of interest.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand).
-
The piperidyl ethanol isomer to be tested (the "cold" ligand).
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the piperidyl ethanol isomer.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2-, 3-, and 4-piperidyl ethanol isomers represent a fascinating case study in how subtle structural modifications can lead to significant changes in chemical and biological properties. While this guide has synthesized the available information to provide a comparative overview, it also highlights the clear need for further research. A head-to-head comparison of the pharmacological activities of these three isomers against a panel of relevant CNS receptors would be of immense value to the drug discovery community. Furthermore, the generation of comprehensive experimental data for the 3-piperidyl ethanol isomer is crucial for completing the physicochemical and pharmacological picture. By understanding the nuanced differences between these isomers, medicinal chemists can make more informed decisions in the design of next-generation therapeutics with improved efficacy and selectivity.
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A Comparative Guide to the Biological Activity of 3-Substituted vs. 2-Substituted Piperidines: A Positional Isomerism Perspective in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of natural products and blockbuster pharmaceuticals.[1][2][3][4] Its six-membered saturated heterocyclic structure offers a versatile, three-dimensional framework that can be decorated with various substituents to modulate biological activity. A fundamental yet critical design choice facing medicinal chemists is the point of attachment on this ring. This guide provides an in-depth comparison of 2-substituted versus 3-substituted piperidines, exploring how this seemingly simple change in positional isomerism profoundly impacts conformational behavior, physicochemical properties, and ultimately, biological activity.
The Conformational Imperative: How Substitution Position Dictates 3D Shape
The biological function of a molecule is inextricably linked to its three-dimensional shape. Piperidines predominantly adopt a low-energy chair conformation, which minimizes torsional strain. However, the placement of a substituent at either the 2- or 3-position introduces distinct steric and electronic interactions that govern the equilibrium between axial and equatorial conformers.
-
2-Substituted Piperidines: A substituent at the C2 position (alpha to the nitrogen) experiences significant steric pressure. In an axial orientation, it clashes with the axial hydrogen at C4 and C6. More uniquely, the equatorial C2 substituent can experience steric hindrance from the nitrogen's lone pair, a phenomenon known as A(1,3) strain, particularly when the nitrogen itself bears a bulky substituent. Consequently, the equatorial position is often strongly favored to alleviate these interactions.
-
3-Substituted Piperidines: A substituent at the C3 position experiences a different steric environment, more analogous to a substituted cyclohexane.[5] The primary steric interactions for an axial C3 substituent are 1,3-diaxial clashes with the axial hydrogens at C1 (on the nitrogen) and C5. The energetic penalty for an axial C3 substituent is generally less severe than for a C2 substituent, leading to a more balanced conformational equilibrium that can be readily influenced by the substituent's size and electronic nature.
This fundamental difference in conformational preference is the genesis of the divergent biological activities observed between the two isomers. The substituent's vector—its precise orientation in space relative to the rest of the molecule—directly influences how it fits into a target's binding pocket.
Caption: Conformational equilibrium in 2- vs. 3-substituted piperidines.
Physicochemical and Pharmacokinetic Consequences (ADME)
The substituent's position also modulates key drug-like properties that determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Basicity (pKa): The nitrogen atom's basicity is crucial for solubility and for forming ionic interactions with biological targets. A substituent at the 2-position can exert a more potent inductive electronic effect (either withdrawing or donating) on the nitrogen atom compared to the more distant 3-position, thereby fine-tuning the pKa.
-
Lipophilicity (logP): Positional isomers have identical molecular formulas but different shapes. This can lead to subtle differences in surface area and polarity, affecting how the molecule partitions between aqueous and lipid environments, which in turn impacts membrane permeability and plasma protein binding.
-
Metabolic Stability: The C2 position, being alpha to the nitrogen, is often a primary site for metabolic oxidation by cytochrome P450 (CYP) enzymes. Placing a substituent at C2 can sometimes block this metabolic pathway, enhancing the drug's half-life. Conversely, an unsubstituted C2 may be a metabolic soft spot. 3-substituted piperidines generally exhibit different metabolic profiles, as the substituent is further removed from the primary site of nitrogen-mediated metabolism.[6]
A Tale of Two Isomers: Comparative Biological Activity and SAR
The interplay of conformation and physicochemical properties manifests in distinct structure-activity relationships (SAR) for 2- and 3-substituted piperidines across various therapeutic areas.
Central Nervous System (CNS) Agents
The piperidine scaffold is prolific in CNS drug discovery.[6]
-
3-Substituted Dominance in Dopamine D2 Antagonists: Many antipsychotic agents that target the dopamine D2 receptor, such as Preclamol, are 3-substituted piperidines.[7][8] The 3-aryl or 3-alkoxy substituent often projects into a hydrophobic pocket of the receptor, while the piperidine nitrogen forms a critical salt bridge with an aspartate residue. Moving the substituent to the 2-position would drastically alter this binding pose, disrupting the key interactions and leading to a loss of potency.
-
2-Substituted Scaffolds in Transporter Inhibitors: In contrast, the psychostimulant methylphenidate (Ritalin) is a classic example of a 2-substituted piperidine.[9] Its 2-phenyl and 2-ester groups are precisely positioned to engage with the dopamine and norepinephrine transporters, effectively blocking neurotransmitter reuptake. A 3-substituted analogue would be unable to achieve the same orientation within the transporter's binding site.
Anticancer Therapeutics
-
3-Substituted Piperidines as PARP Inhibitors: The successful PARP inhibitor Niraparib contains a 3-substituted piperidine ring.[7][8][10] This specific substitution pattern is essential for orienting the molecule within the nicotinamide binding pocket of the PARP enzyme.
-
3,3-Disubstitution for Protein-Protein Interaction Inhibition: In the development of HDM2-p53 inhibitors, a 3,3-disubstituted piperidine core was identified as optimal.[11] This gem-disubstitution serves as a rigid scaffold to project other pharmacophoric elements into two distinct hydrophobic pockets (Trp23 and Leu26) on the HDM2 protein surface, demonstrating how substitution can create complex vectors for targeting challenging interfaces.
Comparative Data Summary
| Compound Name | Substitution | Therapeutic Class | Mechanism of Action |
| Methylphenidate | 2-Substituted | CNS Stimulant | Dopamine/Norepinephrine Reuptake Inhibitor[9] |
| (-)-Coniine | 2-Substituted | Natural Product (Alkaloid) | Nicotinic Acetylcholine Receptor Antagonist |
| Preclamol | 3-Substituted | Antipsychotic (Investigational) | Dopamine D2 Receptor Agonist/Antagonist[7][8] |
| Niraparib | 3-Substituted | Anticancer | PARP Inhibitor[7][8] |
| Donepezil | Contains Piperidine | Anti-Alzheimer's | Acetylcholinesterase Inhibitor[12] |
| Fentanyl | Contains Piperidine | Analgesic | µ-Opioid Receptor Agonist[9] |
Note: Donepezil and Fentanyl are 4-substituted and N-substituted, respectively, included to show the scaffold's broader utility.
Synthetic Considerations and Experimental Validation
The choice between isomers is also influenced by synthetic accessibility. While both classes can often be prepared by the catalytic hydrogenation of the corresponding substituted pyridines, achieving stereocontrol is a significant challenge that has spurred the development of advanced synthetic methods.[3]
-
Synthesis of 2-Substituted Piperidines: Asymmetric synthesis and chiral pool synthesis are common strategies to obtain enantiomerically pure 2-substituted piperidines.[13][14]
-
Synthesis of 3-Substituted Piperidines: Modern methods, such as rhodium-catalyzed asymmetric carbometalation of dihydropyridines, provide elegant and highly stereoselective routes to enantioenriched 3-substituted piperidines.[7][8][10][15]
Once synthesized, a robust and quantitative assessment of biological activity is paramount. A competitive radioligand binding assay is a gold-standard technique to determine a compound's affinity for its target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for comparing the binding affinity of 2- and 3-substituted piperidine analogues for a G-protein coupled receptor (GPCR).
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand of known high affinity from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2).
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test Compounds (2- and 3-substituted piperidine analogues, dissolved in DMSO).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compounds and the radioligand.
-
Incubation: In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The decision to pursue a 2-substituted versus a 3-substituted piperidine is a critical juncture in drug design that has cascading effects on a compound's entire biological profile. The substitution pattern dictates the molecule's three-dimensional conformation, fine-tunes its physicochemical properties, and alters its metabolic fate. While 2-substitution offers a direct way to modulate interactions proximal to the core nitrogen, 3-substitution provides a vector to explore more distal regions of a binding pocket with potentially greater conformational flexibility. There is no universally superior isomer; the optimal choice is intrinsically linked to the specific topology of the biological target. A thorough understanding of the principles outlined in this guide, combined with empirical testing through synthesis and rigorous biological evaluation, is essential for successfully navigating this fundamental aspect of medicinal chemistry.
References
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- Examples of biologically active 3-substituted piperidines - ResearchGate.
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- Representative 2‐substituted piperidine containing natural products. - ResearchGate.
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A Comparative Guide to Catalysts for Pyridine Hydrogenation: PtO₂, Pd/C, and Rhodium
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidines through the hydrogenation of pyridines is a critical process. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide provides an objective comparison of three commonly employed heterogeneous catalysts—Platinum oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium-based catalysts—for pyridine hydrogenation, supported by experimental data to aid in the selection of the most suitable catalyst for specific applications.
The hydrogenation of pyridine to piperidine, while conceptually straightforward, presents challenges due to the stability of the aromatic pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product.[1][3] Consequently, the choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity.
The Catalytic Landscape: An Overview
The selection of a catalyst for pyridine hydrogenation hinges on a balance of activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts, such as rhodium, and platinum, generally exhibit high activity under milder conditions.[1] Palladium on carbon stands as a versatile and widely used option. This analysis delves into the performance of PtO₂, Pd/C, and Rhodium catalysts, detailing their operational parameters and outcomes.
Visualizing the Transformation: The General Reaction Pathway
The hydrogenation of pyridine to piperidine proceeds through the addition of three molecules of hydrogen across the aromatic ring, resulting in the saturated piperidine heterocycle.
Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.
In-Depth Catalyst Analysis
Platinum(IV) Oxide (PtO₂ - Adams' Catalyst)
Platinum(IV) oxide is a potent catalyst for the hydrogenation of aromatic rings, including pyridines. It often necessitates acidic conditions, such as glacial acetic acid, to activate the pyridine ring for reduction.[4] The acidic medium protonates the pyridine nitrogen, reducing its coordinating ability which can otherwise poison the catalyst, and activates the ring towards hydrogenation.
Experimental data indicates that PtO₂ can effectively catalyze the hydrogenation of substituted pyridines at room temperature, albeit requiring high hydrogen pressures of 50-70 bar.[5][6] While effective, the requirement for acidic solvents and high pressure may not be suitable for all substrates, particularly those sensitive to acidic conditions.
Palladium on Carbon (Pd/C)
Palladium on carbon is a workhorse catalyst in hydrogenation chemistry due to its versatility and cost-effectiveness compared to other noble metals.[3][7] For pyridine hydrogenation, Pd/C can be highly effective, and its chemoselectivity can be finely tuned by the addition of acidic additives.[8]
Research has demonstrated that in the presence of an acid like sulfuric acid, Pd/C can catalyze the hydrogenation of pyridinecarbonitriles to either the corresponding pyridylmethylamines or piperidylmethylamines with high selectivity by simply adjusting the amount of the acidic additive.[8] This highlights the tunability of the Pd/C system. Under mild conditions (30-50°C and 6 bar H₂), complete conversions can be achieved.[8]
Rhodium (Rh) Catalysts
Rhodium-based catalysts, particularly rhodium(III) oxide (Rh₂O₃) and rhodium on carbon (Rh/C), have shown exceptional activity for pyridine hydrogenation under remarkably mild conditions.[1][9] Commercially available Rh₂O₃ can effectively catalyze the hydrogenation of a wide array of functionalized pyridines at just 40°C and 5 bar of H₂ pressure.[9][10] This catalyst exhibits broad functional group tolerance, including alcohols, amines, and carbonyls.[9]
Recent advancements in electrocatalysis have also highlighted rhodium on carbon (Rh/C) for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, presenting a green and energy-efficient alternative to traditional thermal methods.[2][11]
Performance Comparison of Catalysts
The following table summarizes the performance of PtO₂, Pd/C, and Rh catalysts for pyridine hydrogenation based on published experimental data.
| Catalyst | Typical Substrate | Temperature (°C) | Pressure (bar) | Solvent | Key Advantages | Limitations |
| PtO₂ | Substituted Pyridines | Room Temperature | 50-70 | Glacial Acetic Acid | Effective for a range of substituted pyridines at room temperature.[5][6] | Requires high pressure and acidic conditions.[5][6] |
| Pd/C | Pyridinecarbonitriles | 30-50 | 6 | Water/Dichloromethane with H₂SO₄ | Highly tunable chemoselectivity with acidic additives; operates under mild conditions.[8] | Selectivity can be highly dependent on additives and substrate.[8] |
| Rh₂O₃ | Functionalized Pyridines | 40 | 5 | Trifluoroethanol | High activity under very mild conditions; broad functional group tolerance.[9][10] | Higher cost compared to Pd/C. |
| Rh/C | Pyridine | Ambient | Ambient | Aqueous solution | Enables electrocatalytic hydrogenation under ambient conditions.[2][11] | Requires an electrochemical setup.[2][11] |
Experimental Protocols
The following sections provide generalized protocols for pyridine hydrogenation experiments with the discussed catalysts.
Visualizing the Experimental Workflow
Caption: Typical experimental workflow for pyridine hydrogenation.
Protocol 1: Hydrogenation using PtO₂
-
Catalyst Preparation: In a high-pressure autoclave reactor, place the pyridine substrate (1.0 g) and Platinum(IV) oxide (5 mol%).[5]
-
Reaction Setup: Add glacial acetic acid (5 mL) as the solvent.[5]
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.[5] Stir the reaction mixture vigorously at room temperature for 6-10 hours.[5]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up and Product Isolation: After the reaction is complete, carefully vent the hydrogen pressure. Remove the catalyst by filtration through a pad of Celite.[5] Neutralize the filtrate with sodium bicarbonate and extract the product with ethyl acetate.[5] Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude piperidine derivative.[5]
Protocol 2: Hydrogenation using Pd/C with Acidic Additive
-
Catalyst Preparation: In a high-pressure autoclave reactor, add the pyridinecarbonitrile substrate (e.g., 5.0 g), 10% Pd/C catalyst, and the desired amount of sulfuric acid (as an aqueous solution).[8]
-
Reaction Setup: Add a solvent system such as water and dichloromethane.[8]
-
Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen. Pressurize with hydrogen to 6 bar and heat to 30-50°C with vigorous stirring.[8]
-
Reaction Monitoring: Monitor hydrogen consumption to determine the reaction endpoint.
-
Work-up and Product Isolation: Cool the reactor, vent the pressure, and filter to remove the catalyst. Separate the organic and aqueous phases. The product, as a sulfate salt, will be in the aqueous phase, which can be isolated by evaporation of the water.[8]
Protocol 3: Hydrogenation using Rh₂O₃
-
Catalyst Preparation: To a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1 mg, 0.5 mol%).[9][10]
-
Reaction Setup: Degas the vial and add trifluoroethanol (1 mL).[9][10]
-
Hydrogenation: Place the vial in an autoclave, purge with hydrogen three times, and then charge with hydrogen gas to 5 bar. Heat the reaction mixture to 40°C and stir for the allocated time (typically 4-16 hours).[9][10]
-
Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots using GC or NMR spectroscopy.[9][10]
-
Work-up and Product Isolation: After completion, cool the reactor and carefully vent the hydrogen. The yield can be determined by NMR spectroscopy using an internal standard.[9][10] For isolation, the catalyst is removed by filtration, and the solvent is evaporated.
Conclusion and Recommendations
The choice of catalyst for pyridine hydrogenation is highly dependent on the specific requirements of the synthesis, including the substrate's functional groups, desired reaction conditions, and economic considerations.
-
Rhodium-based catalysts , particularly Rh₂O₃, are highly recommended for laboratory-scale synthesis and the production of fine chemicals where mild conditions and broad functional group tolerance are critical.[1][9]
-
Palladium on carbon is a robust and versatile option, especially when chemoselectivity is a concern and can be controlled with additives.[8] Its lower cost makes it attractive for larger-scale applications.
-
Platinum(IV) oxide remains a powerful catalyst for pyridine hydrogenation, particularly when acidic conditions are tolerable and high-pressure equipment is available.
Ultimately, the optimal catalyst and conditions should be determined through empirical screening for each specific pyridine substrate to achieve the desired outcome with the highest efficiency and selectivity.
References
- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(9), 3461-3464.
- Kystov, A. A., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(10), 2129-2135.
- BenchChem. (2025).
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 933-939.
- Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Tanaka, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- BenchChem. (2025).
- Tanaka, N., et al. (2024). Synthesis of piperidines via the hydrogenation of pyridines.
- Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide.
- Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7865-7876.
- ThalesNano. (n.d.).
- BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- Wang, D., et al. (2018). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 20(11), 3175-3179.
- Xu, Z., et al. (2025). Enhancing selective hydrogenation of pyridine: The role of nickel doping in Pt/γ-Al2O3 catalysts.
- Akita, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
- Sreenivasulu, R., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Tanaka, N., & Usuki, T. (2020). Investigation of solvents for hydrogenation of pyridine 2s.
- Li, J., et al. (2009). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. Tetrahedron, 65(41), 8538-8541.
- The University of Liverpool Repository. (n.d.).
- Adkins, H., & Cramer, H. I. (1930).
- Suárez, A., et al. (2009). Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts.
- Rylander, P. N. (n.d.).
- Vierhapper, F. W. (1985). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions.
- BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C)
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- Wikipedia. (n.d.). Palladium on carbon.
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A Comparative Guide to the In Vitro Efficacy of 2-(3-Piperidyl)ethanol Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 2-(3-Piperidyl)ethanol derivatives, a promising scaffold in the quest for novel therapeutics targeting neurodegenerative diseases, particularly Alzheimer's disease. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental design and the interpretation of results.
The therapeutic potential of this class of compounds largely stems from their ability to modulate key pathological pathways implicated in Alzheimer's disease: cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and neuroinflammation. This guide will dissect the in vitro performance of these derivatives against these three pillars of Alzheimer's pathology, providing a framework for understanding their structure-activity relationships (SAR) and guiding future drug discovery efforts.
The Multifaceted Challenge of Alzheimer's Disease: A Rationale for Multi-Target Ligands
Alzheimer's disease is a complex neurodegenerative disorder characterized by a cascade of pathological events. The "cholinergic hypothesis" posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, has been a primary therapeutic strategy.[1] Beyond the cholinergic system, the accumulation of Aβ peptides into senile plaques and the persistent activation of inflammatory pathways in the brain create a toxic environment that drives neuronal death. This multifaceted pathology underscores the need for multi-target-directed ligands (MTDLs) that can concurrently address these interconnected pathways. The 2-(3-piperidyl)ethanol scaffold has emerged as a promising starting point for the design of such MTDLs.
Comparative Efficacy of Piperidine Derivatives as Acetylcholinesterase Inhibitors
The primary mechanism of action explored for 2-(3-piperidyl)ethanol derivatives and their analogs is the inhibition of acetylcholinesterase. The piperidine ring, with its basic nitrogen atom, is a key pharmacophoric feature that can interact with the anionic subsite of the AChE active site. The ethanol side chain and substitutions on the piperidine nitrogen and ring provide avenues for further interactions, enhancing potency and selectivity.
While specific data for a broad range of 2-(3-piperidyl)ethanol derivatives is emerging, extensive research on related piperidine-based AChE inhibitors provides valuable insights into the SAR of this class. The following table summarizes the AChE inhibitory activity (IC50 values) of various piperidine derivatives, highlighting the impact of structural modifications.
| Compound ID | Structure | AChE IC50 (nM) | Reference |
| Donepezil | N-benzylpiperidine derivative (Standard) | 5.7 | [2] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [1] |
| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 | [3] |
| Compound 4b | Phthalimide-piperazine derivative | 16,420 | [4][5] |
| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12,550 | [6] |
| Derivative 4a | N-benzyl-piperidine derivative | 2,080 | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key trends:
-
N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen is a common feature among potent inhibitors, suggesting a crucial interaction with the enzyme's active site.
-
Side-Chain Complexity: Elaboration of the side chain at the 4-position of the piperidine ring with bulky, aromatic, and hydrogen-bonding moieties, as seen in compounds 21 and 19 , dramatically increases potency compared to simpler structures.[1][3] This suggests that these extended side chains can form additional interactions with the peripheral anionic site (PAS) of AChE, leading to a dual-binding site inhibition.
-
Piperidine vs. Piperazine: The significantly lower potency of the piperazine-containing compound 4b compared to the piperidine analogs suggests that the structural rigidity and basicity of the piperidine ring are critical for optimal AChE inhibition.[4][5]
-
Substituents on Benzylidene Rings: In the case of piperidinone derivatives, electron-withdrawing groups like the nitro group in compound 1d can enhance activity.[6]
These SAR insights from related piperidine scaffolds strongly suggest that the 2-(3-piperidyl)ethanol core can be similarly decorated to achieve high AChE inhibitory potency. The hydroxyl group of the ethanol moiety offers a potential hydrogen bonding site that could be exploited in rational drug design.
Inhibition of Amyloid-Beta Aggregation: A Key Neuroprotective Strategy
The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathogenesis. Compounds that can inhibit this process hold significant therapeutic promise. The Thioflavin T (ThT) fluorescence assay is a widely used in vitro method to screen for inhibitors of Aβ fibrillization.
While specific Aβ aggregation inhibition data for a wide range of 2-(3-piperidyl)ethanol derivatives is not yet abundant in the public domain, studies on other piperidine-containing molecules have demonstrated the potential of this scaffold to interfere with Aβ aggregation. For instance, certain 2-piperidone derivatives have been shown to significantly inhibit Aβ(1-42) self-aggregation.[8]
| Compound Class | Assay | % Inhibition | Concentration (µM) | Reference |
| 2-Piperidone Derivatives | Thioflavin T | up to 59.11% | 20 | [8] |
| Piperidine-Flavone Hybrids | MTT Assay (neuroprotection) | - | IC50 = 44.20 - 49.25 | [9] |
The neuroprotective effects observed with piperidine-flavone hybrids in SH-SY5Y cells further support the potential of piperidine-containing compounds to mitigate Aβ-induced toxicity.[9] The mechanism is thought to involve the planar aromatic moieties of these compounds intercalating between β-sheets of the Aβ fibrils, thereby disrupting the aggregation process.
Attenuating Neuroinflammation: The Anti-inflammatory Potential
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of the Alzheimer's brain. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO), which contribute to neuronal damage. Therefore, compounds with anti-inflammatory properties are of great interest. The Griess assay, which measures nitrite levels in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, is a standard in vitro method for assessing anti-inflammatory activity.
Studies on 2-piperidone derivatives have shown that they can effectively suppress the production of pro-inflammatory cytokines in LPS-stimulated microglial cells, indicating the anti-inflammatory potential of the piperidine scaffold.[8]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, detailed and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method for measuring AChE activity and screening for inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Workflow Diagram:
Caption: Workflow for the AChE inhibition assay using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB stock solution in the phosphate buffer.
-
Prepare a 10 mM acetylthiocholine iodide (ATCI) stock solution in deionized water. Prepare this solution fresh daily.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid enzyme inhibition.
-
Prepare a solution of AChE (from electric eel or human recombinant) in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the phosphate buffer.
-
Add 25 µL of the test compound dilution or positive control (e.g., Donepezil) to the respective wells. For the 100% activity control, add 25 µL of the buffer (with the same concentration of organic solvent as the test compounds).
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add a 50 µL mixture of the DTNB and ATCI solutions to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.
-
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This fluorescence-based assay is a standard method for monitoring the kinetics of Aβ fibril formation and screening for aggregation inhibitors.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of Aβ aggregation.
Workflow Diagram:
Caption: Workflow for the Aβ aggregation inhibition assay using Thioflavin T.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilizing to ensure a monomeric state. Just before the assay, reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of ThT (e.g., 1 mM in water) and store it protected from light.
-
Prepare stock solutions of the test compounds in DMSO and dilute them in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
In a non-binding, black, clear-bottom 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations. Include a control with Aβ(1-42) and buffer (with the same DMSO concentration) and a blank with buffer only.
-
The final concentration of Aβ(1-42) is typically in the range of 10-20 µM.
-
Seal the plate to prevent evaporation and incubate it at 37°C with intermittent shaking to promote fibril formation.
-
At desired time points (e.g., every 30 minutes for 24-48 hours), add a working solution of ThT to each well (final concentration typically 5-10 µM).
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Calculate the percentage of inhibition at a specific time point (e.g., at the plateau of the control curve) using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Cells)
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: The Griess reagent is used to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at 540 nm.
Workflow Diagram:
Caption: Workflow for the anti-inflammatory nitric oxide assay in RAW 264.7 cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for another 24 hours.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant and the standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration using the formula: % Inhibition = [([NO2-]_LPS - [NO2-]_sample) / [NO2-]_LPS] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
-
Conclusion and Future Directions
The 2-(3-piperidyl)ethanol scaffold represents a versatile platform for the development of multi-target ligands for the treatment of Alzheimer's disease. The existing body of research on related piperidine derivatives provides a strong foundation for understanding the structure-activity relationships governing their efficacy as acetylcholinesterase inhibitors. The functional groups on the 2-(3-piperidyl)ethanol core offer ample opportunities for chemical modification to enhance potency and introduce new functionalities for inhibiting Aβ aggregation and neuroinflammation.
Future research should focus on the systematic synthesis and in vitro evaluation of a library of 2-(3-piperidyl)ethanol derivatives. By methodically exploring substitutions on the piperidine ring and the ethanol side chain, a clearer picture of the SAR for this specific scaffold will emerge. The detailed protocols provided in this guide offer a robust framework for conducting these evaluations, ensuring the generation of high-quality, reproducible data. Through such a systematic approach, the full therapeutic potential of 2-(3-piperidyl)ethanol derivatives can be unlocked, paving the way for the development of novel and effective treatments for Alzheimer's disease.
References
- Sugimoto, H., Tsuchiya, Y., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
- Sugimoto, H., Yamanishi, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
- Sugimoto, H., Iimura, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
- Francis, P. T., Palmer, A. M., et al. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress.
- Mojtaba, F., Shokooh, S., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. [Link]
- Foroumadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. [Link]
- Ellman, G. L., Courtney, K. D., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
- de Paula, M. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]
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The Definitive Guide to Cross-Referencing Experimental Mass Spectrometry Data with Library Spectra
In the landscape of modern analytical chemistry, the confident identification of unknown compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing rich data in the form of mass spectra. However, a spectrum in isolation is merely a complex puzzle of mass-to-charge ratios and intensities. The true power of MS is unlocked when experimental data is accurately cross-referenced with vast libraries of known spectra. This guide provides an in-depth, technical comparison of the methodologies and software available for this critical task, grounded in scientific principles and field-proven insights.
The Foundation: Principles of Spectral Matching
At its core, spectral library searching is a process of pattern recognition. An experimental mass spectrum, representing an unknown analyte, is compared against a reference library containing spectra of authenticated compounds. The degree of similarity between the experimental and library spectra is calculated using various algorithms, resulting in a "hit list" of potential candidates ranked by a similarity score.[1] The fundamental assumption is that identical compounds will produce highly similar mass spectra under identical analytical conditions.[2][3]
The efficacy of this process hinges on two key components: the quality of the spectral library and the sophistication of the search algorithm. A comprehensive, high-quality library populated with spectra from pure, verified standards is the bedrock of reliable identification.[3] Equally important is the algorithm's ability to discern meaningful similarities while tolerating minor, instrument-induced variations.
A Comparative Analysis of Spectral Library Search Software
The choice of software for spectral library searching can significantly impact the accuracy and efficiency of compound identification.[4][5] Below is a comparison of leading software platforms, highlighting their core algorithms, library compatibility, and key features.
| Software Platform | Primary Algorithm(s) | Key Strengths | Considerations | Typical Applications |
| NIST MS Search | Dot-product (cosine similarity), Probability-Based Matching (PBM), Hybrid Similarity Search (HSS)[6][7][8] | Gold-standard for GC-MS EI data; extensive and highly curated libraries (NIST/EPA/NIH); advanced search options including retention index filtering.[9][10] | Primarily focused on small molecules; tandem MS libraries are available but less comprehensive than EI libraries.[11] | Environmental analysis, forensics, metabolomics, quality control. |
| MassHunter (Agilent) | Proprietary algorithms, often incorporating dot-product similarity. | Seamless integration with Agilent hardware; user-friendly interface; good for both qualitative and quantitative workflows.[5] | Can be less flexible with third-party library formats compared to NIST MS Search. | Drug discovery, food safety, clinical research. |
| MassLynx (Waters) | Proprietary algorithms. | Strong integration with Waters instrumentation; robust data processing and management capabilities.[5] | Primarily designed for Waters data formats. | Pharmaceutical analysis, proteomics, metabolomics. |
| Proteome Discoverer (Thermo Fisher Scientific) | Integrates multiple search engines (e.g., SEQUEST, Mascot).[12] | Comprehensive platform for proteomics data analysis; supports various quantification strategies (SILAC, TMT).[12] | Commercial software with associated costs; optimized for Thermo Fisher Orbitrap data.[12] | Proteomics, protein identification and quantification. |
| MaxQuant | Andromeda search engine. | Widely used open-source platform for proteomics; powerful quantification capabilities; strong community support.[12] | Steeper learning curve compared to some commercial software; primarily for proteomics. | Academic research in proteomics and systems biology. |
| GNPS (Global Natural Products Social Molecular Networking) | Cosine similarity-based spectral matching.[13][14] | Open-access platform for community-sourced tandem MS data; powerful for dereplication and discovery of novel natural products.[13][14] | Library quality can be variable due to its crowd-sourced nature. | Natural product discovery, metabolomics. |
The Experimental Workflow: From Sample to Identification
A robust and reproducible workflow is essential for successful spectral library searching. The following protocol outlines the key steps, from sample analysis to data interpretation.
Step-by-Step Methodology
-
Sample Preparation and Acquisition:
-
Ensure appropriate sample preparation to minimize matrix effects and co-elution, which can complicate spectral interpretation.[15]
-
Develop a robust chromatographic method to achieve good peak separation.
-
Optimize mass spectrometer parameters (e.g., ionization energy, collision energy) to generate high-quality, reproducible spectra. Consistent instrument tuning is critical for matching against library spectra.[16]
-
-
Data Processing:
-
Utilize software to deconvolve chromatograms and extract clean mass spectra for each component. For GC-MS data, software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) is often used in conjunction with NIST MS Search.[8]
-
Ensure accurate peak picking and mass calibration.[15]
-
-
Library Searching:
-
Select the appropriate spectral library or libraries for your analysis. For general small molecule screening, the NIST/EPA/NIH library is a common choice.[10] For proteomics, specific libraries like SwissProt may be used.[17]
-
Define the search parameters, including mass tolerance for precursor and fragment ions. The choice of tolerance should reflect the mass accuracy of your instrument.[18][19]
-
Execute the search. The software will compare the experimental spectrum against the library and generate a hit list.
-
-
Results Interpretation and Validation:
-
Critically evaluate the hit list. Do not solely rely on the top hit.[1]
-
Examine the similarity scores (e.g., Match Factor, Reverse Match Factor). Scores above 900 are generally considered excellent, while those between 800 and 900 are good.[9]
-
Visually compare the experimental spectrum with the library spectrum of the top hits. Look for the presence of key fragment ions and a similar overall fragmentation pattern.
-
Consider other analytical information, such as retention time or retention index, to increase confidence in the identification.[10][16]
-
For definitive identification, especially in regulated environments, confirmation with a certified reference standard is often required.
-
Decoding the Metrics: Understanding Similarity Scores
The numerical scores generated by library search algorithms are critical for evaluating potential matches. Understanding how these scores are calculated provides deeper insight into the reliability of an identification.
-
Dot-Product (Cosine Similarity): This is one of the most common algorithms. It treats the mass spectra as vectors in a high-dimensional space and calculates the cosine of the angle between them. A value of 1 indicates a perfect match, while 0 indicates no similarity. This method is effective at comparing the overall shape and peak distribution of spectra.[6][7]
-
Probability-Based Matching (PBM): Developed by McLafferty and colleagues, this algorithm considers the statistical significance of peaks based on their mass and abundance.[1][20] It gives more weight to peaks that are less likely to occur by chance.
-
Match Factor (NIST): A proprietary score used in the NIST MS Search software, ranging from 0 to 999.[21] It is a composite score that takes into account the similarity of peak locations and intensities. A higher score indicates a better match.[9]
-
Reverse Match Factor (NIST): This score is calculated by comparing the library spectrum to the experimental spectrum. It is useful for identifying components in a mixture, as it is less affected by extra peaks in the experimental spectrum that are not present in the library spectrum.[9]
-
Hybrid Similarity Search (HSS): A more advanced algorithm that can identify compounds that are structurally similar but not identical to those in the library. It works by identifying neutral losses and substructural similarities.[8]
Conclusion and Future Outlook
Cross-referencing experimental mass spectrometry data with spectral libraries is an indispensable tool for chemical identification. The continued growth of high-quality, comprehensive spectral libraries, coupled with the development of more sophisticated search algorithms, will further enhance the power and reliability of this technique. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, software, and workflows involved is essential for generating accurate and defensible results. As a final note of caution, while automated library searching is a powerful tool, it should not be a "black box." Critical evaluation of the results by an experienced analyst remains the most important step in achieving confident compound identification.[1]
References
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A Comparative Guide to the Pharmacological Properties of Piperidine Analogs
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern drug discovery. Its remarkable prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its status as a "privileged scaffold."[1] This privilege arises from its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for optimal interactions with a diverse range of biological targets.[2] More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its versatility and impact on human health.[3]
This guide provides an in-depth, comparative analysis of the pharmacological properties of four distinct and therapeutically significant classes of piperidine analogs. By examining their structure-activity relationships (SAR), mechanisms of action, and key experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and development of novel therapeutics. We will delve into piperidine-based:
-
Opioid Receptor Agonists: Potent analgesics with a critical role in pain management.
-
Sigma-1 Receptor Ligands: Emerging therapeutics for a range of central nervous system (CNS) disorders.
-
CCR5 Receptor Antagonists: A vital class of antiviral agents used in the treatment of HIV-1.
-
Acetylcholinesterase Inhibitors: A key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Through a detailed examination of these classes, we will elucidate the subtle yet profound impact of structural modifications on the pharmacological profiles of piperidine analogs, providing a roadmap for future drug discovery endeavors.
I. Piperidine Analogs as Opioid Receptor Agonists: The Fentanyl Series
The phenylpiperidine class of opioids, most notably fentanyl and its analogs, represents a powerful tool in the management of severe pain.[4] These synthetic opioids primarily exert their analgesic effects through potent agonism at the μ-opioid receptor (MOR).[5] The piperidine core is essential for their activity, providing the basic nitrogen atom that engages in a crucial ionic interaction with the receptor.[6]
Mechanism of Action and Signaling Pathway
Fentanyl and its analogs are potent agonists of the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, they induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This cascade of events ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.
Caption: Signaling pathway of fentanyl analogs at the μ-opioid receptor.
Structure-Activity Relationship (SAR) of Fentanyl Analogs
The analgesic potency of fentanyl analogs is highly sensitive to structural modifications of the piperidine ring and its substituents. The following table provides a comparative overview of the binding affinities (Ki) of fentanyl and several of its key analogs for the μ-opioid receptor.
| Compound | R4-substituent (on piperidine) | μ-Opioid Receptor Ki (nM) | Reference(s) |
| Fentanyl | N-phenylpropanamide | 1.0 - 6.3 | [6][7] |
| Carfentanil | Methyl ester | 0.22 | [8] |
| Sufentanil | Thienylethyl | 0.138 | [7] |
| Alfentanil | Tetrazolinone | 1.0 - 100 | [7] |
| Remifentanil | Methyl ester with ester linkage in N-acyl group | ~1.0 | N/A |
Key SAR Insights:
-
4-Position of the Piperidine Ring: The nature of the substituent at the 4-position of the piperidine ring is a critical determinant of potency. The introduction of a methyl ester in carfentanil significantly increases binding affinity compared to the N-phenylpropanamide of fentanyl.[8]
-
N-Acyl Group: Modifications to the N-acyl group also profoundly impact activity. The replacement of the propanamide group with a thienylethyl group in sufentanil results in a substantial increase in potency.[7]
-
Ester Linkage: The introduction of an ester linkage in the N-acyl group of remifentanil leads to rapid metabolism by plasma and tissue esterases, resulting in an ultra-short duration of action.
Pharmacokinetic Considerations
Fentanyl and its analogs are highly lipophilic, which contributes to their rapid onset of action and ability to cross the blood-brain barrier.[9] However, this lipophilicity also leads to redistribution into fatty tissues, which can prolong their duration of action, particularly after high or repeated doses.[10] The pharmacokinetic profiles of these analogs vary significantly, largely due to differences in their metabolism. For instance, fentanyl is primarily metabolized by CYP3A4, whereas remifentanil's ester linkage makes it susceptible to rapid hydrolysis by non-specific esterases, leading to a much shorter half-life.[4]
Synthesis Overview
The synthesis of fentanyl and its analogs typically involves the construction of the core 4-anilidopiperidine scaffold, followed by N-acylation. Various synthetic routes have been developed to access chiral, non-racemic 2-substituted piperidines, which can be key intermediates in the synthesis of more complex analogs.[11][12]
II. Piperidine Analogs as Sigma-1 Receptor Ligands
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[1] Piperidine-containing compounds have emerged as a prominent class of high-affinity ligands for the σ1 receptor, with many exhibiting promising therapeutic potential.[13][14]
Mechanism of Action
Sigma-1 receptor ligands are not conventional agonists or antagonists in the classical sense. Instead, they are thought to modulate the chaperone activity of the σ1 receptor, influencing its interactions with various client proteins, including ion channels and other receptors. This modulation can lead to a range of downstream effects, such as the regulation of intracellular calcium signaling and the potentiation of other neurotransmitter systems.
Structure-Activity Relationship (SAR) of Sigma-1 Receptor Ligands
The binding affinity and selectivity of piperidine analogs for the σ1 receptor are highly dependent on the nature and position of substituents on the piperidine ring and the aromatic moieties attached to it.
| Compound ID | R-group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | Reference(s) |
| 12a | H | 5-Indazole | 1.2 | [1][13] |
| 12c | H | 5-(Trifluoromethyl)indazole | 0.7 | [1][13] |
| 13a | Methyl | 5-Indazole | 1.8 | [1][13] |
| 13c | Methyl | 5-(Trifluoromethyl)indazole | 1.7 | [1][13] |
| 5 | (CH2)2-O-Ph | 4-Cl-Ph | 3.64 | [3][15] |
| 11 | (CH2)3-O-Ph | 4-Cl-Ph | 4.41 | [3][15] |
Key SAR Insights:
-
Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen plays a crucial role in σ1 receptor affinity. In the 3- and 4-hydroxypiperidine series (compounds 12a, 12c, 13a, 13c), an unsubstituted nitrogen (R=H) generally leads to higher affinity than a methyl-substituted nitrogen.[1][13]
-
Aromatic Moiety: The nature of the aromatic group is a key determinant of potency. The presence of a trifluoromethyl group on the indazole ring (12c vs. 12a) enhances binding affinity.[1][13]
-
Linker Length: In another series of analogs, the length of the linker between the piperidine ring and the aromatic moiety influences affinity. For instance, a propylene linker in compound 11 results in slightly lower affinity compared to the ethylene linker in compound 5.[3][15]
-
Piperidine vs. Piperazine: The replacement of a piperidine ring with a piperazine ring can dramatically reduce σ1 receptor affinity, highlighting the importance of the piperidine scaffold for optimal interaction.[3][15]
Pharmacokinetic and Synthetic Considerations
The development of σ1 receptor ligands with favorable pharmacokinetic properties, including good brain penetration, is a key objective. The lipophilicity of these compounds, which can be modulated by the choice of substituents, is a critical factor.[14] The synthesis of these analogs often involves the construction of a substituted piperidine core followed by the introduction of the desired N-substituent and aromatic moieties.
III. Piperidine Analogs as CCR5 Receptor Antagonists
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[16] Piperidine-based compounds have been successfully developed as potent CCR5 antagonists, effectively blocking viral entry and replication.[15][17]
Mechanism of Action
Piperidine-based CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction of the viral envelope glycoprotein gp120 with the receptor. This blockade of the gp120-CCR5 interaction is the primary mechanism by which these compounds inhibit HIV-1 entry.
Structure-Activity Relationship (SAR) of Piperidine-Based CCR5 Antagonists
The development of potent CCR5 antagonists has been guided by extensive SAR studies, which have identified key structural features required for high-affinity binding.
| Compound Class | Key Structural Features for Activity | Representative Ki/IC50 (nM) | Reference(s) |
| Piperidine-4-carboxamides | 1-acetylpiperidin-4-yl group, small hydrophobic substituents on the central phenyl ring | EC50 = 0.59 (for compound 11f) | [15] |
| Oximino-piperidino-piperidines | Symmetrical 2,6-dimethyl isonicotinamides or 2,6-dimethyl pyrimidine amides | Ki = 0.1 (for a representative compound) | [14][18] |
| 7-Azaindole piperidines | 7-azaindole core with piperidine substituent | IC50 in the nanomolar range | [17] |
Key SAR Insights:
-
Piperidine Core: The piperidine ring serves as a central scaffold for orienting the key pharmacophoric elements.
-
Hydrophobic Interactions: The binding of these antagonists is driven by hydrophobic interactions with the transmembrane pocket of CCR5. The introduction of small, hydrophobic substituents on the aromatic rings generally enhances binding affinity.[15]
-
Amide Linkages: The presence of amide functionalities is a common feature in many potent CCR5 antagonists, as they can participate in hydrogen bonding interactions with the receptor.[18]
Pharmacokinetic and Synthetic Considerations
The optimization of the pharmacokinetic properties of CCR5 antagonists, including oral bioavailability and metabolic stability, has been a major focus of research.[15] The synthesis of these complex molecules often involves multi-step sequences to construct the highly substituted piperidine and aromatic cores.[16][19]
IV. Piperidine Analogs as Acetylcholinesterase Inhibitors
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[20] Several piperidine-containing compounds have been developed as potent and selective AChE inhibitors.[21][22]
Mechanism of Action
Piperidine-based AChE inhibitors bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors
The inhibitory potency of these compounds is highly dependent on the substitution pattern of the piperidine and associated aromatic rings.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) vs. AChE | Reference(s) |
| 5a | 2-Cl | 0.09 ± 0.002 | [20][23] |
| 5b | 3-Cl | 0.63 ± 0.0002 | [20][23] |
| 5d | 2-F | 0.013 ± 0.0021 | [20][23] |
| Donepezil (Reference) | - | 0.6 ± 0.05 | [20][23] |
| Compound 7 | - | 7.32 | [21] |
| Compound 9 | - | 15.1 | [21] |
Key SAR Insights:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence AChE inhibitory activity. In the N-(2-(piperidine-1-yl)ethyl)benzamide series, an ortho-fluoro substitution (compound 5d) resulted in the most potent inhibitor, significantly more active than the marketed drug Donepezil.[20][23]
-
Halogen Substitution: Ortho-chloro substitution (compound 5a) also conferred high potency, while moving the chlorine to the meta position (compound 5b) decreased activity.[20][23]
-
Natural Product Analogs: Semi-synthetic analogs derived from natural piperidine alkaloids have also shown promising AChE inhibitory activity.[21]
Pharmacokinetic and Synthetic Considerations
For CNS-acting drugs like AChE inhibitors, the ability to cross the blood-brain barrier is crucial. The physicochemical properties of these piperidine analogs, such as lipophilicity and molecular weight, are optimized to ensure adequate brain penetration. The synthesis of these compounds typically involves the coupling of a substituted piperidine moiety with a functionalized aromatic component.[23]
Experimental Protocols
The characterization of the pharmacological properties of piperidine analogs relies on a suite of robust and validated in vitro assays. Below are detailed protocols for two key experimental methods discussed in this guide.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Caption: General workflow for a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor.[18][24]
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human μ-opioid receptor.[18]
-
Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).[18]
-
Test Compound: Piperidine analog of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Naloxone (10 µM final concentration).[24]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[18]
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration. Dilute the membrane preparation to a final concentration of 5-20 µg protein per well.[25]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: Binding Buffer, [³H]-DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and membrane suspension.[18]
-
Non-specific Binding: Non-specific binding control (Naloxone), [³H]-DAMGO, and membrane suspension.[24]
-
Competition Binding: Serial dilutions of the test compound, [³H]-DAMGO, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[24][25]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[25]
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
Ellman's Method for Acetylcholinesterase Inhibition Assay
This protocol describes a colorimetric method for measuring AChE activity and determining the inhibitory potency of test compounds.[21][26]
Objective: To determine the IC50 value of a piperidine analog for the inhibition of acetylcholinesterase.
Materials:
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).[26]
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[26]
-
Test Compound: Piperidine analog of interest, dissolved in a suitable solvent.
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.[21]
-
96-well plate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in the appropriate buffers.[21]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
DTNB solution.
-
Test compound at various concentrations (or solvent for control).
-
AChE solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.[21]
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using the kinetic mode of the plate reader. The increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics across a wide range of disease areas. The four classes of piperidine analogs discussed in this guide—opioid receptor agonists, sigma-1 receptor ligands, CCR5 receptor antagonists, and acetylcholinesterase inhibitors—vividly illustrate the chemical tractability and pharmacological versatility of this privileged structure.
A thorough understanding of the structure-activity relationships, guided by quantitative in vitro data, is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed herein provide a foundation for the robust characterization of these and other piperidine-based compounds. As our understanding of the molecular basis of disease continues to evolve, the strategic modification of the piperidine core will undoubtedly lead to the discovery of the next generation of innovative medicines.
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A Senior Application Scientist's Guide to the In Vivo Efficacy of Novel Piperidine-Based Compounds
Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prevalent structural motifs in medicinal chemistry.[1][2] Its ubiquity is not coincidental; the piperidine scaffold offers a unique combination of properties that make it exceptionally valuable for drug design. It provides a three-dimensional framework that can be readily functionalized, allowing for precise orientation of substituents to interact with biological targets.[1] Furthermore, its presence can enhance a molecule's druggability by improving crucial pharmacokinetic parameters such as metabolic stability, membrane permeability, and oral bioavailability, often with reduced toxicity.[1][3] These favorable characteristics have led to the incorporation of piperidine in numerous clinically approved drugs across a wide spectrum of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][4]
This guide provides a comparative analysis of the in vivo efficacy of recently developed, novel piperidine-based compounds. Moving beyond simple in vitro assays, in vivo studies are indispensable for evaluating a drug candidate's therapeutic potential in a complex, whole-organism system, offering insights into its pharmacokinetics, safety, and ultimate efficacy.[5] Here, we will dissect the performance of representative compounds, explain the rationale behind the experimental models used to test them, and provide detailed protocols to ensure the reproducibility and trustworthiness of the findings.
Comparative In Vivo Efficacy of Novel Piperidine-Based Anticancer Agents
Our comparative analysis focuses on two promising, recently developed piperidine derivatives that target distinct mechanisms in oncology: a PARP-1 inhibitor and a colchicine-binding site inhibitor. Their performance is contextualized by comparing them against relevant standard-of-care chemotherapeutic agents.
| Compound ID | Therapeutic Target | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference |
| 15d | Poly(ADP-ribose) polymerase-1 (PARP-1) | HCT116 Xenograft (Mice) | Not specified in abstract | Effective inhibition of colony formation and cell migration; induction of apoptosis. In vivo efficacy in combination with cytotoxic agents was evaluated. | [6] |
| 17a | Tubulin (Colchicine Binding Site) | PC3 Xenograft (Mice) | Not specified in abstract | Potent inhibition of tumor growth in vivo. Showed significantly better in vitro activity (IC50 = 0.81 µM) than 5-Fluorouracil against PC3 cells. | [7][8][9] |
| HSP70-36 | Heat Shock Protein 70 (HSP70) | BT/Lap(R)1.0 Xenograft (Mice) | Not specified in abstract | Demonstrated in vivo efficacy in a lapatinib-resistant breast cancer model. | [10] |
| 5-Fluorouracil | Thymidylate Synthase | PC3 Xenograft (Mice) | N/A (Comparator) | Standard-of-care agent used for comparison. Compound 17a was found to be significantly more potent in vitro. | [7][8] |
In-Depth Mechanistic Profiles & Signaling Pathways
Understanding the mechanism of action is critical to interpreting efficacy data and predicting potential therapeutic synergies.
Compound 15d: A Novel PARP-1 Inhibitor
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair (DDR) pathway, specifically for single-strand breaks.[6] In many cancers, other DDR pathways (like those for double-strand breaks involving BRCA1/2) are already compromised. Inhibiting PARP-1 in such cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage triggers apoptosis.[6] Compound 15d was designed as a potent PARP-1 inhibitor. Mechanistic studies confirmed that it induces apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[6] Its in vivo evaluation in a xenograft model suggests its potential as a promising drug candidate for further investigation.[6]
Compound 17a: A Tubulin Polymerization Inhibitor
Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Compound 17a acts as a tubulin polymerization inhibitor by binding at the colchicine site.[7][8] This disruption of microtubule dynamics arrests the cell cycle, leading to apoptosis. Furthermore, studies showed that 17a could inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and metastasis.[7][8] Its potent in vivo activity in a prostate cancer model underscores its potential as a powerful anticancer agent.[7][8][9]
Experimental Methodologies: A Self-Validating System
The credibility of in vivo data hinges on the robustness of the experimental protocol. The following is a standardized, detailed workflow for assessing the efficacy of a novel compound in a human tumor xenograft mouse model.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture & Preparation:
-
1.1. Culture human cancer cells (e.g., PC3 for prostate cancer) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
1.2. Grow cells to ~80-90% confluency. Harvest using trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
1.3. Resuspend cells in a sterile, serum-free medium or PBS at a final concentration of 5 x 10^7 cells/mL. For some models, a 1:1 mixture with Matrigel is used to support initial tumor growth. Keep cells on ice until injection.
-
-
Animal Handling & Tumor Implantation:
-
2.1. Use immunocompromised mice (e.g., 6-8 week old male athymic nude mice) to prevent rejection of the human tumor cells.
-
2.2. Acclimatize animals for at least one week prior to the study.
-
2.3. Anesthetize the mouse using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
2.4. Monitor animals regularly for tumor growth.
-
-
Treatment & Monitoring:
-
3.1. When tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
3.2. Prepare the novel piperidine compound (e.g., Compound 17a) and control vehicle solutions. The formulation will depend on the compound's solubility and intended route of administration (e.g., dissolved in DMSO/Cremophor/Saline for intraperitoneal injection).
-
3.3. Administer the treatment according to the planned schedule (e.g., 20 mg/kg, daily, intraperitoneal injection). The control group receives the vehicle solution only.
-
3.4. Measure tumor volume 2-3 times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
3.5. Monitor animal body weight and overall health (e.g., posture, activity) as indicators of toxicity.
-
-
Endpoint & Data Analysis:
-
4.1. The study is concluded when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after a fixed duration.
-
4.2. Euthanize animals according to approved institutional guidelines. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
4.3. Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the control group.
-
4.4. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.
-
Conclusion and Future Outlook
The novel piperidine-based compounds 15d and 17a demonstrate significant promise as anticancer agents, each leveraging a distinct and validated therapeutic mechanism. The in vivo data, derived from established xenograft models, confirms that their potent in vitro activity translates to a whole-organism setting. The choice of an immunocompromised mouse model is causal to success, as it allows for the growth of human-derived tumors, providing a more clinically relevant system for evaluating efficacy against human cancers.[11]
While these results are encouraging, further preclinical development is necessary. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing schedules and improve therapeutic index.[12] Investigating these compounds in combination with other established therapies could also unlock synergistic effects, a common strategy in modern oncology. The adaptability and favorable properties of the piperidine scaffold ensure that it will remain a cornerstone of drug discovery, with ongoing research continuing to yield potent and selective therapeutic candidates.
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A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency
For researchers, scientists, and professionals in drug development, the efficiency of a chemical synthesis is a critical determinant of a project's viability, impacting everything from discovery timelines to the ultimate cost and sustainability of a therapeutic. This guide provides an in-depth framework for objectively benchmarking the efficiency of a new synthetic method against established, published procedures. We will move beyond simplistic yield comparisons to a more holistic evaluation, incorporating key performance metrics and strategic considerations that reflect the real-world demands of modern chemical synthesis.
The Imperative of Efficiency: Beyond Percent Yield
While a high percentage yield is desirable, it presents an incomplete picture of a synthesis's true efficiency. A comprehensive assessment must account for all inputs—reactants, reagents, solvents, and energy—relative to the desired product output. This multifaceted approach is essential for identifying processes that are not only high-yielding but also economically and environmentally sustainable.
Key Metrics for a Rigorous Comparison
To achieve a robust and objective comparison, a standardized set of metrics should be employed. These metrics provide a quantitative basis for evaluating different synthetic routes.
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][2][3] It is a fundamental indicator of the inherent efficiency of a reaction.
-
Formula: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
-
Interpretation: A higher Atom Economy signifies that a larger proportion of the reactant atoms are utilized in the final product, minimizing waste at the atomic level. Addition and rearrangement reactions often exhibit high atom economy, while substitution and elimination reactions tend to be less efficient.[1]
-
-
Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by considering the actual masses of reactants used, including any excess, and the isolated yield of the product.[1][2][4]
-
Formula: RME = (Mass of Isolated Product / Sum of Masses of all Reactants) x 100%
-
Interpretation: RME offers a more realistic assessment than Atom Economy by factoring in reaction yield and stoichiometry.[2] It highlights the impact of using excess reagents to drive a reaction to completion.
-
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product.[5][6]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Interpretation: A lower E-Factor is indicative of a "greener" process. The E-Factor for pharmaceutical processes can often be significantly higher than in the bulk chemicals industry, underscoring the need for more sustainable practices.[7]
-
-
Process Mass Intensity (PMI): Adopted by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable, PMI is a holistic metric that considers the total mass of all materials used in a process to produce a specific mass of product.[8][9]
-
Formula: PMI = Total Mass in a Process / Mass of Product
-
Interpretation: PMI provides a comprehensive view of the overall efficiency of a manufacturing process, encompassing reactants, reagents, solvents, and process aids.[6][8] It is a powerful tool for identifying opportunities to reduce waste and improve sustainability.[8]
-
Strategic Considerations: Linear vs. Convergent Synthesis
The strategic approach to assembling a complex molecule has a profound impact on its overall synthesis efficiency. The two primary strategies are linear and convergent synthesis.
-
Linear Synthesis: In a linear synthesis, the target molecule is constructed in a stepwise, sequential manner.[10][11][12]
-
Convergent Synthesis: A convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then combined at a later stage.[10][11][13]
-
Causality: This strategy is generally more efficient for complex molecules as it allows for parallel work, shorter overall sequences, and potentially higher overall yields.[10][11][12][13][14] By breaking down a complex synthesis into the preparation of smaller, more manageable fragments, the impact of a low-yielding step is less detrimental to the overall outcome.
-
Experimental Design for Comparative Benchmarking
To illustrate a practical approach to benchmarking, we will consider a hypothetical case study comparing a newly developed synthetic method ("Method B") for a key pharmaceutical intermediate against a well-established published procedure ("Method A").
Hypothetical Case Study: Synthesis of Intermediate X
-
Method A (Published): A 5-step linear synthesis.
-
Method B (Novel): A 3-step convergent synthesis.
Experimental Protocols
Method A: Linear Synthesis of Intermediate X
-
Step 1: Synthesis of Intermediate A1
-
Reactant A (1.0 eq) and Reagent B (1.2 eq) are dissolved in Toluene (10 mL/g of A).
-
The reaction is heated to 80°C for 4 hours.
-
Work-up involves an aqueous wash followed by extraction with Ethyl Acetate.
-
Purification by column chromatography yields Intermediate A1.
-
-
Step 2: Synthesis of Intermediate A2
-
Intermediate A1 (1.0 eq) is reacted with Reagent C (1.5 eq) in Dichloromethane (15 mL/g of A1).
-
The reaction is stirred at room temperature for 12 hours.
-
Work-up and purification are performed as in Step 1.
-
-
Step 3: Synthesis of Intermediate A3
-
Intermediate A2 (1.0 eq) and Reagent D (1.1 eq) are reacted in Tetrahydrofuran (12 mL/g of A2).
-
The reaction is cooled to 0°C before the addition of a catalyst (0.05 eq).
-
After 2 hours, the reaction is quenched, and the product is isolated.
-
-
Step 4: Synthesis of Intermediate A4
-
Intermediate A3 (1.0 eq) is subjected to a cyclization reaction using Reagent E (2.0 eq) in Acetonitrile (20 mL/g of A3).
-
The reaction is refluxed for 8 hours.
-
Standard work-up and purification procedures are followed.
-
-
Step 5: Synthesis of Intermediate X
-
Intermediate A4 (1.0 eq) is deprotected using Reagent F (3.0 eq) in Methanol (10 mL/g of A4).
-
The final product, Intermediate X, is isolated by crystallization.
-
Method B: Convergent Synthesis of Intermediate X
-
Fragment 1 Synthesis (2 steps):
-
Step 1a: Reactant G (1.0 eq) and Reagent H (1.1 eq) are reacted in a solvent-free microwave-assisted reaction for 15 minutes.
-
The crude product is purified by trituration to yield Fragment 1.
-
Step 1b: Fragment 1 (1.0 eq) is coupled with Reactant I (1.0 eq) using a palladium catalyst (0.01 eq) in Isopropanol (5 mL/g of Fragment 1) at 60°C for 3 hours.
-
The product, Fragment 1-I, is isolated by filtration.
-
-
Fragment 2 Synthesis (1 step):
-
Step 2a: Reactant J (1.0 eq) is reacted with Reagent K (1.05 eq) in a continuous flow reactor with a residence time of 10 minutes.
-
The product stream is collected, and the solvent is removed under reduced pressure to yield Fragment 2.
-
-
Step 3: Fragment Coupling to Yield Intermediate X
-
Fragment 1-I (1.0 eq) and Fragment 2 (1.0 eq) are coupled using a biocatalyst in an aqueous buffer at 37°C for 24 hours.
-
The final product, Intermediate X, is isolated by extraction and crystallization.
-
Data Presentation and Analysis
The following tables summarize the hypothetical experimental data, allowing for a direct comparison of the two methods.
Table 1: Step-by-Step Yield and Overall Yield Comparison
| Step | Method A (Linear) Yield | Method B (Convergent) Yield |
| 1 | 85% | 95% (Fragment 1) |
| 2 | 90% | 92% (Fragment 2) |
| 3 | 88% | 88% (Fragment Coupling) |
| 4 | 92% | - |
| 5 | 95% | - |
| Overall Yield | 61.4% | 76.2% |
Table 2: Comparison of Synthesis Efficiency Metrics
| Metric | Method A (Linear) | Method B (Convergent) |
| Atom Economy | 35% | 65% |
| Reaction Mass Efficiency | 25% | 55% |
| E-Factor | 15 | 4 |
| Process Mass Intensity | 16 | 5 |
| Longest Linear Sequence | 5 steps | 2 steps |
| Total Process Time | ~48 hours | ~30 hours |
Visualizing the Synthetic Strategies
The fundamental differences in the synthetic approaches can be visualized using the following diagrams.
Caption: Linear synthesis pathway for Method A.
Caption: Convergent synthesis pathway for Method B.
Caption: Interrelationship of key synthesis efficiency metrics.
Conclusion: An Evidence-Based Approach to Synthesis Design
This guide has outlined a comprehensive framework for benchmarking the efficiency of a synthetic method. By moving beyond a singular focus on yield and embracing a suite of metrics including Atom Economy, Reaction Mass Efficiency, E-Factor, and Process Mass Intensity, researchers can make more informed and strategic decisions. The choice between a linear and a convergent strategy is a critical determinant of overall efficiency, with convergent approaches often providing a significant advantage for the synthesis of complex molecules.[10][11][12][13][14]
The hypothetical case study demonstrates how a novel convergent method (Method B) can outperform a traditional linear approach (Method A) across all key performance indicators. This data-driven comparison provides the necessary evidence to justify the adoption of new, more efficient, and sustainable synthetic methodologies in drug discovery and development. Ultimately, the rigorous application of these benchmarking principles will lead to the development of chemical processes that are not only scientifically elegant but also economically and environmentally responsible.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine nucleus is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence demands robust, reliable, and validated analytical methods to ensure the quality, safety, and efficacy of pharmaceuticals. This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for their validation, grounded in international regulatory standards.
The Regulatory Bedrock: ICH Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] The International Council for Harmonisation (ICH) provides the definitive guidance on this topic, with the Q2(R1) and the recently updated Q2(R2) guidelines outlining the necessary validation parameters.[5][6][7][8][9] These parameters form the basis of a self-validating system, ensuring data integrity and regulatory compliance.[6][10][11]
Core Validation Parameters as per ICH Q2(R1)/Q2(R2): [6][10][12][13]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6][10]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[6][10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results to the true value.[6][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Analytical Techniques for Piperidine Quantification: A Comparative Overview
The choice of analytical technique is contingent on the analyte's physicochemical properties, the sample matrix, and the intended application. For piperidine compounds, which are often basic and can be volatile, several techniques are prevalent.
| Technique | Principle | Advantages for Piperidine Analysis | Disadvantages & Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[14] | High sensitivity and selectivity, excellent for volatile piperidine derivatives.[14] | Requires derivatization for non-volatile compounds; piperidine's basicity can lead to peak tailing.[15] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection via UV absorbance.[1][16] | Widely available, cost-effective, versatile for various piperidine-containing compounds.[1] | Piperidine itself lacks a strong UV chromophore, often necessitating derivatization.[17][18] Peak tailing can be an issue due to interactions with the stationary phase.[19] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly specific mass-based detection.[20][21] | Unsurpassed sensitivity and selectivity, ideal for complex biological matrices and trace-level quantification.[22][23][24] | Higher cost and complexity; matrix effects can suppress or enhance ionization. |
In-Depth Focus: HPLC Method Validation for a Piperidine Analog
This section provides a practical, step-by-step guide to validating an HPLC-UV method for the quantification of a hypothetical piperidine-containing active pharmaceutical ingredient (API).
The Rationale Behind Experimental Choices
Why HPLC-UV? It represents a common scenario in quality control laboratories where a balance of performance, cost, and accessibility is required.[1]
Why a Reversed-Phase C18 Column? C18 columns are versatile and widely used for the separation of a broad range of compounds based on hydrophobicity.[25]
Why an Acidified Mobile Phase? The basic nature of the piperidine moiety can lead to strong interactions with residual silanol groups on the silica-based stationary phase, causing poor peak shape (tailing).[19][26] Using an acidic mobile phase (e.g., with formic or phosphoric acid) protonates the piperidine nitrogen, reducing these interactions and improving peak symmetry.[25][27]
Experimental Workflow and Validation Protocol
Below is a generalized workflow for method validation.
Caption: A generalized workflow for HPLC method validation.
Step-by-Step Validation Protocol
1. System Suitability Testing (SST)
-
Purpose: To ensure the chromatographic system is adequate for the intended analysis.
-
Protocol:
-
Prepare a standard solution of the piperidine analog at a working concentration.
-
Make five replicate injections.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[12]
2. Specificity/Selectivity
-
Purpose: To demonstrate that the method can differentiate the analyte from potential interferences (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a placebo sample (formulation without the API).
-
Analyze a sample of the piperidine analog.
-
If available, analyze samples containing known impurities or degradation products.
-
-
Acceptance Criteria: No significant interfering peaks at the retention time of the analyte in the blank and placebo samples.
3. Linearity and Range
-
Purpose: To establish a linear relationship between analyte concentration and detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 80% to 120% of the target concentration).[6]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.[6]
4. Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[3] This can be done by spiking a placebo matrix with a known amount of the analyte.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Express accuracy as the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
-
Protocol (Signal-to-Noise Approach):
-
Prepare and inject a series of increasingly dilute solutions of the piperidine analog.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
7. Robustness
-
Purpose: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
-
Protocol:
-
Vary parameters such as:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
Organic composition of the mobile phase (e.g., ± 2%).
-
-
Analyze a sample under each modified condition and evaluate the impact on SST parameters.
-
-
Acceptance Criteria: System suitability parameters should remain within the established criteria.
Data Presentation: A Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Typical Experimental Result | Status |
| Specificity | No interference at analyte RT | No interfering peaks observed | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9996[17][27] | Pass |
| Range | 0.44–53.33 μg/mL[27] | Established | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 101.82%[17][27] | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.6%[27] | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.1%[28] | Pass |
| LOD | S/N ≥ 3 | 0.15 μg/mL[17][27] | Established |
| LOQ | S/N ≥ 10 | 0.44 μg/mL[17][27] | Established |
| Robustness | SST criteria met | All variations met SST | Pass |
Advanced Techniques and Special Considerations
LC-MS/MS for Bioanalysis When quantifying piperidine compounds in biological matrices like plasma or urine, LC-MS/MS is the gold standard.[22] Its high sensitivity and selectivity allow for the measurement of low concentrations in complex samples.[22][24] Validation for bioanalytical methods follows similar principles but with additional experiments to assess matrix effects, stability, and extraction recovery, as outlined in the EMA and ICH M10 guidelines.[29][30]
Caption: A typical sample preparation workflow for LC-MS/MS bioanalysis.
Derivatization for Enhanced Detection For piperidine and its simple analogs that lack a UV chromophore, pre-column derivatization can be employed to enhance detectability by HPLC-UV.[17][27] Reagents like 4-toluenesulfonyl chloride react with the secondary amine of piperidine to form a derivative with strong UV absorbance.[17][27] This approach significantly improves the sensitivity of the method.[17]
Conclusion
The validation of analytical methods for piperidine compounds is a systematic process that ensures the generation of reliable and accurate data. By adhering to the principles outlined by regulatory bodies like the ICH and carefully selecting the appropriate analytical technique, researchers can develop robust methods fit for their intended purpose. Whether employing HPLC-UV for routine quality control or LC-MS/MS for sensitive bioanalysis, a thorough validation protocol is the cornerstone of data integrity in pharmaceutical development and manufacturing.
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A Comparative Guide to Lipinski's Rule of Five for Piperidine Drug Candidates
Introduction: Reconciling a Privileged Scaffold with a Foundational Rule
In the landscape of modern medicinal chemistry, Christopher Lipinski's Rule of Five (Ro5) stands as a foundational guideline for predicting the oral bioavailability of drug candidates.[1][2] Formulated in 1997, this rule of thumb posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) under 500 Daltons, a lipophilicity measure (LogP) below 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[3][4] This framework has been instrumental in guiding early-stage drug discovery, helping to reduce attrition rates in clinical trials by focusing efforts on molecules with "drug-like" physicochemical properties.[1]
Concurrently, the piperidine ring, a simple six-membered nitrogen-containing heterocycle, has earned the status of a "privileged scaffold."[5] Its prevalence in a vast number of FDA-approved drugs is a testament to its versatile and favorable properties.[6][7] Piperidine-containing drugs have shown efficacy across a wide range of therapeutic areas, including cancer, central nervous system (CNS) disorders, and infectious diseases.[8][9]
This guide presents a comparative study of Lipinski's Rule as it applies to piperidine-based drug candidates. We will explore the inherent physicochemical properties of the piperidine moiety that make it both compliant and, at times, challenging to the Ro5 framework. Through a data-driven comparison of successful piperidine drugs, detailed experimental and computational protocols, and an expert analysis of when to advance a "non-compliant" candidate, this guide provides researchers with the necessary tools to navigate the nuanced relationship between this privileged scaffold and the industry's most influential rule for oral drug development.
The Physicochemical Dichotomy of the Piperidine Scaffold
The success of the piperidine scaffold is not accidental; it stems from a unique combination of structural features that positively influence a molecule's pharmacokinetic profile.[5] However, these same features create a fascinating dichotomy when evaluated through the lens of Lipinski's Rule.
Properties Promoting Lipinski Compliance:
-
Conformational Flexibility: The sp³-hybridized carbons of the piperidine ring allow it to adopt low-energy chair conformations. This flexibility enables the molecule to orient its substituents optimally for binding to diverse biological targets without demanding a high energy penalty, a key aspect of effective drug design.[5]
-
Scaffold Size and Lipophilicity: The core piperidine ring (C₅H₁₁N) has a molecular weight of just 85.15 g/mol and a balanced lipophilic character. This provides an excellent starting point for medicinal chemists to build upon, allowing for the addition of various functional groups while still maintaining a high probability of staying within the MW < 500 and LogP < 5 boundaries.[5][9]
Properties Challenging Lipinski's Rule:
-
Basicity and Hydrogen Bond Acceptance: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid around 11.[5] At physiological pH (~7.4), this nitrogen is often protonated. While the neutral nitrogen atom is counted as one hydrogen bond acceptor, its basicity is a critical factor. This inherent basicity can necessitate the inclusion of other H-bond acceptors in the molecule to achieve desired target interactions, pushing the total count towards the HBA limit of 10.
-
Impact on Lipophilicity (LogP vs. LogD): Lipinski's rule specifies LogP, the partition coefficient of the neutral form of a molecule. However, for an ionizable molecule like a piperidine-containing compound, the distribution coefficient (LogD) at physiological pH is a more relevant predictor of its behavior in the body. The protonation of the piperidine nitrogen at pH 7.4 dramatically increases the molecule's hydrophilicity, leading to a LogD value that can be significantly lower than its LogP. This is a crucial point of analysis; a compound with a high LogP might still have an optimal LogD for absorption and distribution.
Comparative Analysis: Approved Piperidine Drugs vs. Lipinski's Rule
To understand the real-world application of Ro5 to this scaffold, an analysis of successful, orally administered piperidine-containing drugs is essential. The following table compares the physicochemical properties of several well-known examples against Lipinski's criteria.
| Drug | Therapeutic Use | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Ro5 Violations |
| Donepezil | Alzheimer's Disease | 379.49 | 4.0 | 0 | 4 | 0 |
| Fexofenadine | Antihistamine | 461.57 | 3.2 | 2 | 5 | 0 |
| Methylphenidate (Ritalin) | ADHD Treatment | 233.31 | 2.4 | 1 | 3 | 0 |
| Haloperidol | Antipsychotic | 375.86 | 4.3 | 1 | 3 | 0 |
| Pioglitazone | Anti-diabetic | 356.44 | 3.5 | 1 | 5 | 0 |
| Voglibose | Anti-diabetic | 267.28 | -2.8 | 6 | 7 | 1 (HBD > 5) |
| Loperamide | Anti-diarrheal | 477.04 | 4.7 | 1 | 3 | 0 |
Analysis of Findings:
The data clearly demonstrates that a majority of these highly successful oral drugs featuring a piperidine scaffold are fully compliant with the Rule of Five. This underscores the utility of both the rule and the scaffold in designing orally bioavailable medicines. However, the case of Voglibose, an alpha-glucosidase inhibitor, is an important exception.[10] It violates the rule on hydrogen bond donors, yet it is an effective oral medication. This is because its mechanism of action is localized to the intestine and it likely utilizes transporters for its absorption, a known exception to the passive diffusion model that underpins Lipinski's rule.[11][12]
Methodologies for Assessing Lipinski Compliance in Piperidine Candidates
A robust drug discovery program requires a tiered approach to property assessment, beginning with rapid computational methods and progressing to more resource-intensive experimental validation for key candidates.
Part A: In Silico (Computational) Assessment Workflow
Causality: The primary rationale for initiating with computational methods is efficiency. In the early stages of discovery, hundreds or thousands of virtual compounds can be evaluated without the need for chemical synthesis, saving significant time and resources. These in silico tools provide a rapid first-pass filter to prioritize which candidates to synthesize and test further.[13]
Protocol 1: High-Throughput Computational Screening
-
Input Preparation: Obtain the chemical structures of the piperidine drug candidates in a computer-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) strings.
-
Library Selection: Utilize a cheminformatics library capable of calculating molecular properties. RDKit, an open-source toolkit, is an excellent and widely used choice.[14]
-
Property Calculation: For each SMILES string, execute a script to calculate the following properties:
-
Molecular Weight (MW): Calculated from the exact molecular formula.
-
cLogP: A calculated octanol-water partition coefficient, which estimates lipophilicity.
-
Hydrogen Bond Donors (HBD): Count the number of N-H and O-H bonds in the molecule.
-
Hydrogen Bond Acceptors (HBA): Count the number of nitrogen and oxygen atoms.[4]
-
-
Rule of Five Evaluation: Compare the calculated values against the Lipinski thresholds (MW ≤ 500, cLogP ≤ 5, HBD ≤ 5, HBA ≤ 10).
-
Data Triage: Classify candidates based on the number of Ro5 violations. Compounds with 0 or 1 violation are typically prioritized for further investigation.
Caption: Computational workflow for rapid Lipinski's Rule of Five screening.
Part B: Experimental Validation Workflow
Causality: While computational models are powerful, they are predictions. Experimental validation is crucial for lead candidates, especially for those that are borderline on Ro5 parameters or where the basicity of the piperidine nitrogen is expected to significantly influence behavior. Experimental data provides ground truth and is essential for making confident decisions to advance a compound into more complex preclinical studies.
Protocol 2: Experimental Determination of Lipophilicity (Shake-Flask Method)
This protocol determines the LogP or LogD value and is considered the gold standard for its accuracy.[15][16]
-
Phase Preparation: Prepare two immiscible phases: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). Pre-saturate each phase with the other by mixing them vigorously for 24 hours and then allowing them to separate. This ensures the phases are in equilibrium.
-
Compound Dissolution: Accurately weigh a small amount of the piperidine candidate and dissolve it in one of the pre-saturated phases (whichever it is more soluble in).
-
Partitioning: Add a known volume of the second pre-saturated phase to create a precise octanol-to-water ratio (e.g., 1:1).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample a precise aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]
-
Calculation:
-
The partition coefficient (P) is the ratio: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
The LogP (or LogD at the specific pH) is the base-10 logarithm of P: LogP = log10(P)
-
Caption: Decision workflow for experimental validation of piperidine candidates.
Beyond the Rule of Five: Advancing "Non-Compliant" Piperidine Candidates
A strict adherence to the Rule of Five can cause promising candidates to be prematurely discarded. For a privileged scaffold like piperidine, it is essential to understand the nuances that justify advancing a "rule breaker."
Key Considerations for Justified Violations:
-
Active Transport: As seen with Voglibose, if a compound is a substrate for a biological transporter (e.g., solute carriers, SLCs), it can bypass the need for passive diffusion across membranes.[11][12] If a piperidine candidate is designed to interact with a known transporter, a violation of Ro5 may be acceptable.
-
Extended Rules and "Drug-Likeness": Other guidelines can provide a more complete picture. Veber's rules, for example, suggest that good oral bioavailability can be expected for compounds with ≤10 rotatable bonds and a polar surface area (PSA) ≤ 140 Ų, even if they have a higher molecular weight.[18] A "non-compliant" piperidine should be evaluated against these extended criteria.
-
"Beyond Rule of 5" (bRo5) Space: Modern drug discovery is increasingly targeting complex protein-protein interactions and other challenging targets that require larger molecules.[19] If a piperidine candidate operates in this bRo5 space, the focus shifts to other properties that can mitigate poor permeability, such as conformational rigidity and minimizing exposed polar surface area.
Caption: A logic tree for evaluating piperidine candidates that violate Ro5.
Conclusion
Lipinski's Rule of Five remains a vital and highly effective guideline in the pursuit of orally active drugs. For drug candidates built upon the piperidine scaffold, the rule serves as an excellent starting point for design and evaluation. Our comparative analysis shows that the majority of successful piperidine drugs are indeed Ro5 compliant.
However, a Senior Application Scientist must recognize that rules are guidelines, not immutable laws. The inherent basicity of the piperidine nitrogen and its impact on ionization at physiological pH demand a more sophisticated analysis that considers LogD alongside LogP. Furthermore, the possibility of active transport and the evolving landscape of drug targets mean that a simple violation count is not sufficient for a final decision. By employing a strategic, tiered approach of computational screening followed by targeted experimental validation, and by applying a nuanced understanding of the exceptions, researchers can fully leverage the power of the piperidine scaffold to develop the next generation of effective oral therapeutics.
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A Senior Application Scientist's Guide to Assessing Receptor Antagonism of Piperidine Derivatives
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a quintessential "privileged scaffold" in medicinal chemistry. Its conformational flexibility, basic nitrogen atom for key ionic interactions, and three-dimensional structure allow it to serve as a versatile framework for designing ligands that target a wide array of physiological receptors. This guide provides an in-depth comparison of piperidine derivatives demonstrating antagonistic effects on three major receptor families: Muscarinic, Dopamine, and Opioid receptors. We will delve into the causality behind experimental design, provide validated protocols, and present comparative data to empower researchers in their drug development endeavors.
Muscarinic Receptor Antagonism: A Tale of Subtype Selectivity
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are critical for mediating the effects of acetylcholine in the nervous system. They are divided into five subtypes (M1-M5) with distinct signaling mechanisms: M1, M3, and M5 receptors couple through Gq/11 proteins to mobilize intracellular calcium, while M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase.[1] The therapeutic challenge lies in achieving subtype selectivity to minimize side effects. Piperidine derivatives have proven to be a highly successful scaffold for developing selective muscarinic antagonists.[2][3][4][5]
Comparative Analysis of Muscarinic Antagonists
The development of selective M2 or M3 antagonists is a key objective for treating conditions like Alzheimer's disease or overactive bladder, respectively. Structure-activity relationship (SAR) studies have shown that subtle modifications to the piperidine core can dramatically shift selectivity. For instance, research has identified piperidinyl piperidine analogues that exhibit over 100-fold selectivity for the M2 receptor over M1 and M3 subtypes.[4][5] Similarly, 4-amino-piperidine scaffolds have yielded potent M3 antagonists with significant selectivity over the M2 subtype.[3]
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile | Reference |
| Diphenylsulfone Piperidines | Human M2 | ~5-15 | High selectivity over M1, M3, M4 | [2] |
| 4-Amino-Piperidines | Human M3 | ~1-10 | 3- to 40-fold selectivity over M2 | [3] |
| Piperidinyl Piperidines | Rat M2 | <10 | >100-fold selectivity over M1, M3 | [4][5] |
Featured Experiment: Calcium Flux Assay for M3 Receptor Antagonism
Since M3 receptors are Gq-coupled, their activation leads to a transient increase in intracellular calcium ([Ca²⁺]i). A calcium flux assay is therefore a direct functional measure of receptor activation and its inhibition by an antagonist.[6][7][8]
Causality Behind Experimental Choices:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the human M3 receptor is used to isolate the target and eliminate confounding signals from other endogenous receptors.
-
Calcium Indicator: A cell-permeant fluorescent dye like Fluo-4 AM is chosen.[6] It is largely non-fluorescent until it binds to free cytosolic calcium, providing a high signal-to-noise ratio upon receptor activation.[9]
-
Agonist Concentration: A known M3 agonist (e.g., carbachol) is used at its EC₈₀ concentration (the concentration that produces 80% of its maximal effect). This ensures the assay is sensitive enough to detect inhibition by an antagonist without being saturated, providing a robust window to measure potency (IC₅₀).
-
No-Wash Format: Modern assays often use a quenching dye in the extracellular medium to reduce background fluorescence, simplifying the protocol for high-throughput screening (HTS).[7]
Experimental Protocol:
-
Cell Plating: Seed CHO-K1 cells stably expressing the M3 receptor into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of the piperidine derivative antagonists. Add 20 µL of each concentration to the respective wells. Incubate for 15-30 minutes.
-
Agonist Stimulation & Signal Reading: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).[10] Record a baseline fluorescence reading for 10-20 seconds. Then, add a pre-determined EC₈₀ concentration of the agonist (e.g., carbachol) and continue reading the fluorescence intensity for 90-120 seconds.
-
Data Analysis: The antagonist's potency is determined by the concentration-dependent inhibition of the agonist-induced calcium signal. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Visualization of M3 Receptor Signaling
Caption: Antagonists block M3 receptor signaling, preventing Gq activation and subsequent calcium release.
Dopamine Receptor Antagonism: Targeting the D4 Subtype
Dopamine receptors are GPCRs crucial for motor control, motivation, and cognition. The D2-like family (D2, D3, D4) are Gi-coupled, meaning their activation inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels. The D4 receptor, in particular, has gained attention as a target for various CNS conditions.[11] Piperidine-based scaffolds have been instrumental in developing highly potent and selective D4 receptor antagonists.[11][12][13]
Comparative Analysis of D4 Antagonists
Achieving high selectivity for the D4 receptor over the highly homologous D2 and D3 subtypes is a major challenge. Medicinal chemistry efforts have led to the discovery of 4,4-difluoropiperidine and 3-benzyloxypiperidine scaffolds that exhibit exceptional D4 affinity and selectivity.[12][13]
| Compound Scaffold | D4 Ki (nM) | D2 Selectivity (fold) | D3 Selectivity (fold) | Reference |
| 4,4-Difluoropiperidine Ether | 0.3 | >2000 | >2000 | [12] |
| 4-Benzyl Piperidine | ~1-5 | High | High | [11] |
| 3-O-Benzyl Piperidine | ~2-10 | >30 | >30 | [13] |
Featured Experiment: cAMP Assay for D4 Receptor Antagonism
As D4 is a Gi-coupled receptor, its activation inhibits the production of cAMP. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin, an agent that directly activates it, to generate a detectable baseline of cAMP. The antagonist's ability to reverse agonist-mediated inhibition of this signal is then quantified.[14][15] This approach is a robust method for characterizing both agonists and antagonists of Gi-coupled receptors.[16][17]
Causality Behind Experimental Choices:
-
Forskolin Stimulation: Since the basal level of cAMP is low, forskolin is used to elevate it, creating a measurable signal that can be inhibited by the Gi pathway activation.[14]
-
Agonist Choice: A potent D4 agonist (e.g., quinpirole) is used to activate the receptor and cause a measurable decrease in the forskolin-stimulated cAMP level.
-
Detection Method: Homogeneous, non-radioactive assay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™ are preferred for their sensitivity and suitability for HTS.[15][17] These assays are based on competition between cellular cAMP and a labeled cAMP tracer for a specific antibody.
Experimental Protocol:
-
Cell Culture: Use HEK293 cells stably expressing the human D4 receptor. Plate them in a 384-well low-volume plate.
-
Compound Pre-incubation: Prepare serial dilutions of the piperidine antagonist. Add the antagonist to the cells and incubate for 15-30 minutes.
-
Agonist & Forskolin Stimulation: Add a mixture containing a D4 agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin to the wells. Incubate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add lysis buffer containing the detection reagents (e.g., anti-cAMP antibody conjugated to an Acceptor bead and a biotin-cAMP tracer bound to a Streptavidin Donor bead for AlphaScreen™).[15]
-
Incubation & Reading: Incubate the plate in the dark for 60-90 minutes to allow the assay components to reach equilibrium. Read the plate on an appropriate plate reader (e.g., EnVision®).
-
Data Analysis: The antagonist will reverse the agonist's inhibitory effect, leading to a dose-dependent increase in the signal (as less cellular cAMP is produced to compete with the labeled tracer). Fit the data to a dose-response curve to determine the IC₅₀ of the antagonist.
Visualization of cAMP Assay Workflow
Caption: Step-by-step workflow for determining antagonist potency using a functional cAMP assay.
Opioid Receptor Antagonism: Differentiating Pure Antagonists
Opioid receptors (μ, δ, κ) are Gi-coupled GPCRs that are the primary targets for opioid analgesics.[18] While agonists like morphine are mainstays for pain management, antagonists are crucial for treating opioid overdose and addiction. The piperidine scaffold is found in potent opioid ligands, but subtle changes, such as replacing a carbon with nitrogen to form a piperazine, can profoundly alter the pharmacological profile, often shifting from agonist or mixed agonist-antagonist activity to pure antagonism.[19]
Comparative Analysis of Opioid Antagonists
Structure-activity studies comparing 4-(3-hydroxyphenyl)piperidines with their 4-(3-hydroxyphenyl)piperazine counterparts reveal a fascinating divergence. While some piperidine derivatives in this class are potent agonists, the corresponding piperazine analogues are often found to be pure opioid receptor antagonists, demonstrating potent antagonism at μ, δ, and κ receptors.[19]
| Compound Scaffold | μ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) | Pharmacological Profile | Reference |
| 4-(3-hydroxyphenyl)piperazine (5a) | 8.47 | 34.3 | 36.8 | Pure Antagonist | [19] |
| N-phenylpropyl piperazine (5b) | 0.88 | 13.4 | 4.09 | Pure Antagonist | [19] |
| (3R)-methyl piperazine (5c) | 1.01 | 6.99 | 1.57 | Pure Antagonist | [19] |
Featured Experiment: Competitive Radioligand Binding Assay
To determine a compound's binding affinity (Ki) for a receptor, a competitive radioligand binding assay is the gold standard.[20][21] This assay measures the ability of an unlabeled test compound (the competitor) to displace a radioactively labeled ligand (the radioligand) that has a known high affinity for the target receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Cell membranes or tissue homogenates rich in the target opioid receptor subtype are used.[22]
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-DAMGO for μ-opioid receptors) is chosen to ensure specific binding to the target.
-
Non-Specific Binding: To ensure the measured binding is specific to the receptor, a parallel experiment is run in the presence of a very high concentration of a non-radioactive "cold" ligand to saturate all specific binding sites. This remaining radioactivity is considered non-specific and is subtracted from all measurements.[22]
-
Separation: Bound and free radioligand must be separated. Rapid vacuum filtration through glass fiber filters is the most common method. The filters trap the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.[22]
Experimental Protocol:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor (e.g., μ-opioid receptor) and prepare a membrane fraction via centrifugation.[22] Resuspend the final pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding: Membrane preparation + Radioligand + Buffer.
-
Competitor Binding: Membrane preparation + Radioligand + Test Compound (piperidine derivative at various concentrations).
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + High concentration of a known unlabeled ligand (e.g., naloxone).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a PEI-soaked glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation bag, add scintillation cocktail, and count the radioactivity (disintegrations per minute) for each filter disc using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Visualization of Competitive Binding Logic
Caption: Unlabeled piperidine derivatives compete with radioligands, reducing signal to determine affinity.
Conclusion and Future Outlook
The piperidine scaffold remains a cornerstone of modern drug discovery due to its proven success in generating potent and selective receptor antagonists. This guide has demonstrated how a systematic approach, combining rational chemical design with robust pharmacological assays, is essential for characterizing these effects. The choice of assay—be it calcium flux for Gq, cAMP for Gi, or radioligand binding for affinity—is dictated by the receptor's fundamental signaling mechanism. Following these validated protocols allows for the generation of high-quality, comparable data crucial for advancing drug candidates. The logical next step for promising antagonists identified through these in vitro methods is to assess their efficacy and pharmacokinetic properties in appropriate in vivo models, such as the tail-flick test for analgesia or microdialysis studies for CNS targets.[4][23] The continued exploration of the piperidine chemical space will undoubtedly yield novel therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to Enantiomeric Excess Determination and Validation for Chiral Piperidines
Introduction
Chiral piperidines are fundamental building blocks in a vast array of pharmaceuticals and bioactive molecules.[1][2] The stereochemistry of these heterocyclic amines often dictates their pharmacological and toxicological profiles, making the accurate determination of enantiomeric excess (e.e.) a critical aspect of drug development and quality control.[3] This guide provides an in-depth comparison of the primary analytical techniques for determining the e.e. of chiral piperidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the optimal method for their specific needs. All methodologies are presented within the framework of robust validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
The Imperative of Enantiomeric Purity
The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[3] Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances. Enantiomeric excess, a measure of the purity of a chiral substance, is a key parameter that must be accurately determined and validated.[9]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the e.e. of chiral piperidines is governed by several factors including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP) using a liquid mobile phase.[3][10] | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase using an inert gas as the mobile phase.[11][12][13] | Separation of enantiomers using a supercritical fluid (typically CO2) as the mobile phase.[14][15][16][17] |
| Applicability | Broadly applicable to a wide range of piperidine derivatives. Non-volatile compounds can be analyzed.[10] | Suitable for volatile and thermally stable piperidines. Derivatization is often required to increase volatility.[11][18] | Excellent for both polar and non-polar compounds. Offers advantages for basic compounds like piperidines.[14][19] |
| Sample Preparation | May require derivatization to introduce a chromophore for UV detection or to improve chiral recognition.[3][4] | Often requires derivatization to improve volatility and thermal stability.[18][20][21] | Minimal sample preparation is often needed. |
| Speed | Analysis times can be longer compared to GC and SFC.[15] | Typically offers faster analysis times than HPLC.[11] | Generally the fastest of the three techniques due to the low viscosity and high diffusivity of the mobile phase.[14][15][16] |
| Resolution | High resolution can be achieved with a wide variety of commercially available CSPs.[3] | Excellent resolution for volatile compounds on capillary columns.[12] | Often provides superior or complementary selectivity to HPLC, leading to better resolution.[16][22] |
| "Green" Chemistry | Can generate significant amounts of organic solvent waste. | Generally uses less solvent than HPLC, but derivatization steps may involve hazardous reagents. | Significantly reduces organic solvent consumption, making it a more environmentally friendly option.[14][17] |
| Validation | Well-established validation protocols are available.[4][6] | Validation procedures are well-defined. | Validation principles are similar to HPLC, with considerations for the supercritical fluid mobile phase. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for resolving a broad range of chiral compounds, including piperidine derivatives.[3]
Direct vs. Indirect Methods
For piperidines that possess a suitable chromophore, direct analysis on a CSP is often feasible. However, for compounds lacking a strong UV chromophore, an indirect approach involving pre-column derivatization is necessary.[3][4] This involves reacting the piperidine with a chiral or achiral derivatizing agent to introduce a chromophore and/or enhance chiral recognition.[3][4]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization for (R/S)-Piperidin-3-amine
This protocol is adapted from a validated method for the estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride.[4] The derivatizing agent, p-toluenesulfonyl chloride (PTSC), introduces a chromophore, enabling UV detection.[4]
Methodology:
-
Derivatization:
-
Dissolve a known amount of the piperidin-3-amine sample in a suitable solvent.
-
Add a solution of p-toluenesulfonyl chloride (PTSC) in the presence of a base (e.g., triethylamine).
-
Allow the reaction to proceed to completion.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm
-
Column Temperature: 25 °C
-
-
Validation Parameters (as per ICH Q2(R2) guidelines): [5][6][7]
-
Specificity: Analyze the derivatized enantiomers in the presence of the starting materials and any potential impurities to ensure no interference.
-
Linearity: Prepare a series of dilutions of the derivatized enantiomer and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the enantiomer at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Caption: Chiral HPLC workflow with pre-column derivatization.
Chiral Gas Chromatography (GC)
Chiral GC is a highly selective technique for the analysis of volatile and thermally stable enantiomers.[11][12] For many chiral piperidines, derivatization is a prerequisite for GC analysis to increase their volatility and prevent peak tailing.[18]
Derivatization in Chiral GC
Common derivatization strategies for amines include acylation and silylation.[18][23] Chiral derivatizing agents (CDAs) can also be employed to form diastereomers that can be separated on a standard achiral GC column.[20] N-trifluoroacetyl-L-prolyl chloride (TPC) is a widely used CDA for amines.[21]
Experimental Protocol: Chiral GC with Derivatization
Methodology:
-
Derivatization (using TPC):
-
To a clean, dry sample of the chiral piperidine, add a solution of N-trifluoroacetyl-L-prolyl chloride.
-
Allow the reaction to stand for a few minutes, then add triethylamine to neutralize the HCl byproduct.
-
After a short incubation, the reaction is quenched, and the organic layer containing the derivatized diastereomers is extracted.
-
-
Chromatographic Conditions:
-
Column: A standard non-chiral capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Validation Parameters:
-
The validation parameters are similar to those for HPLC, with a focus on ensuring the completeness and non-stereoselective nature of the derivatization reaction.
-
Caption: Chiral GC workflow with derivatization.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric separations.[14][15][16][17][19] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier.[14]
Advantages of SFC for Chiral Piperidines
SFC offers several advantages for the analysis of chiral piperidines:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and column equilibration.[14][15][16]
-
Efficiency: SFC often provides better peak shapes and higher efficiency, especially for basic compounds.[14]
-
Green Chemistry: The significant reduction in the use of organic solvents makes SFC a more environmentally sustainable technique.[14][17]
-
Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, providing complementary selectivity that may resolve enantiomers that are difficult to separate by HPLC.[16][22]
Experimental Protocol: Chiral SFC
Methodology:
-
Sample Preparation:
-
Dissolve the chiral piperidine sample in a suitable solvent, typically the mobile phase modifier.
-
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSPs are commonly used and are often compatible with both HPLC and SFC.[22]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol, often containing a basic additive like diethylamine.
-
Flow Rate: Typically higher than in HPLC.
-
Backpressure: Maintained to keep the mobile phase in a supercritical state.
-
Detection: UV or Mass Spectrometry.
-
-
Validation Parameters:
-
Validation follows the same principles as HPLC, with careful consideration of the effects of pressure and temperature on the separation.
-
Caption: Chiral SFC workflow.
Conclusion
The determination and validation of enantiomeric excess for chiral piperidines are of paramount importance in the pharmaceutical industry. Chiral HPLC remains a robust and versatile technique, with a wealth of available chiral stationary phases. Chiral GC offers high resolution and speed for volatile compounds, though often at the cost of requiring a derivatization step. Chiral SFC is increasingly becoming the method of choice for high-throughput chiral analysis due to its speed, efficiency, and green credentials. The selection of the most appropriate technique will depend on the specific properties of the piperidine derivative, the analytical requirements, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.
References
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- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol - Benchchem.
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- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
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- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF - ResearchG
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- Should I use SFC or HPLC for my Analysis?
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
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- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
- Preparation of enantiomeric pure NH-piperidine. General reaction...
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- Determin
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- bioanalytical method validation and study sample analysis m10 - ICH.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Piperidyl)ethanol Hydrochloride in a Laboratory Setting
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper disposal of chemical reagents like 2-(3-Piperidyl)ethanol hydrochloride is not merely a regulatory formality but a cornerstone of a responsible and safe research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment and Characterization
Understanding the chemical's potential hazards is the first step in safe disposal. Based on data from piperidine and related hydrochloride salts, this compound should be treated as a hazardous substance with the following potential characteristics.[2][3][4]
Key Hazard Considerations:
-
Corrosivity: Piperidine itself is known to cause severe skin burns and eye damage. The hydrochloride salt form, while potentially modifying the pH, should still be handled as a corrosive material.
-
Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or in contact with skin.[3] Chronic effects may include irritation of the digestive tract.[3]
-
Flammability: The parent compound, piperidine, is a highly flammable liquid. While the hydrochloride salt is a solid and less likely to be flammable, this potential should not be entirely dismissed, especially when considering disposal alongside flammable solvents.
-
Environmental Hazard: This compound may be harmful to aquatic life. Therefore, disposal into sanitary sewer systems is strictly prohibited.[4][5]
| Hazard Profile | Anticipated Risk | Rationale & Supporting Data Source |
| Acute Oral Toxicity | Category 3 or 4 (Toxic/Harmful) | Piperidine hydrochloride is classified as toxic if swallowed.[3] Other piperidine derivatives are harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe burns/irritation) | Piperidine causes severe skin burns. The hydrochloride salt is known to cause skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | Piperidine can cause irreversible eye damage. The hydrochloride salt causes serious eye irritation.[3] |
| Aquatic Hazard | Harmful to aquatic life | Piperidine is classified as harmful to aquatic life. Direct release to the environment must be avoided.[6] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling waste containers of this compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.[3]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. For large quantities or spill cleanup, full protective clothing may be necessary.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be required.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions.
-
Identify the Waste Stream: Determine if the waste is unused pure chemical, a solution, or contaminated labware (e.g., pipette tips, gloves, weighing paper). All contaminated materials must be treated as hazardous waste.[5]
-
Select a Compatible Container:
-
Use only designated hazardous waste containers. The original container is often a suitable choice if it is in good condition.[9]
-
The container must be chemically compatible. Polyethylene or polypropylene containers are generally recommended. Do not use metal containers for acidic or corrosive materials.[7]
-
Ensure the container has a secure, sealable lid to prevent leaks or spills.[5][9]
-
-
Maintain Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and strong acids.
Step 2: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[7]
-
Complete the Label: The label must include:
Step 3: Waste Accumulation in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
Designate the SAA: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
Storage Conditions:
-
Accumulation Limits: Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to the facility's Central Accumulation Area (CAA) within three days.[9][11]
Step 4: Arranging for Professional Disposal
Final disposal must be conducted by a licensed hazardous waste contractor.
-
Contact your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department will coordinate with a certified waste broker or disposal company.[8]
-
Provide Documentation: Be prepared to provide the fully completed hazardous waste label and any other required documentation to the disposal vendor.[5]
-
Maintain Records: Keep a detailed record of all hazardous waste generated and disposed of, in compliance with institutional and regulatory requirements.[5][8]
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a prompt and correct response is crucial to ensure personnel safety.[12][13]
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and alert colleagues and your supervisor.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab.[5]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (if applicable and trained): For minor spills of piperidine-based compounds, cautious neutralization of the residue can be considered by trained personnel. However, for a hydrochloride salt, this may not be necessary. The primary goal is absorption and collection.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[5] All cleanup materials are considered hazardous waste and must be disposed of following the protocol in Part 3.
-
Decontaminate: Clean the spill area with soap and water, and then decontaminate all equipment used in the cleanup.[5]
-
Report: Report the incident to your institution's EH&S office.
Part 5: Regulatory Framework
All disposal procedures must comply with federal and local regulations. Key U.S. regulations include:
-
EPA's Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle-to-grave."[8] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which determines storage time limits and reporting requirements.[8][10]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): Requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[13][14]
-
OSHA's HAZWOPER Standard (29 CFR 1910.120): Regulates hazardous waste operations and emergency response, including spill cleanup.[12][13][14]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and scientific integrity.
References
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(3-Piperidyl)ethanol hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Handling novel chemical compounds like 2-(3-Piperidyl)ethanol hydrochloride (CAS No. 134447-81-3) requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Foundational Safety: Hazard Identification & Risk Assessment
Before any handling protocol is established, a comprehensive risk assessment is mandatory. This process is not merely a box-ticking exercise; it is a dynamic evaluation of the specific hazards posed by the chemical in the context of the planned procedure. OSHA's Laboratory Standard (29 CFR 1910.1450) mandates this assessment to ensure that potential hazards are identified and appropriate controls are implemented.[1][2]
Known Hazards of this compound:
Based on available Safety Data Sheet (SDS) information, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [3]
The primary risks, therefore, involve dermal contact, eye exposure, and inhalation of dust or aerosols. Your risk assessment must consider the quantity of the substance being handled, its physical form (solid powder vs. solution), and the specific laboratory operations being performed (e.g., weighing, dissolving, transferring).
The Core Arsenal: Selecting Appropriate PPE
The selection of PPE is a direct output of the risk assessment. It is not a one-size-fits-all solution.[4][5] The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] This must be supplemented with task-specific PPE.
Eye and Face Protection: The First Line of Defense
Given the "serious eye irritation" classification, robust eye protection is non-negotiable.[3]
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any laboratory activity.[6]
-
Required for Liquids/Splash Risk: When handling solutions of this compound or during any transfer process with a risk of splashing, chemical splash goggles are required.[5][6] OSHA's standard 29 CFR 1910.133 mandates this level of protection against liquid chemical hazards.[2][4]
-
High-Risk Operations: For tasks involving larger quantities or vigorous mixing where splashes are highly likely, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, selecting the correct gloves is critical.[3] No single glove material can protect against all chemicals, so the choice must be informed.[7][8]
-
Recommended for Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container or accidental splashes, disposable nitrile gloves are the preferred choice.[9] Nitrile offers good resistance to a range of chemicals and visibly tears when punctured, providing a clear indication of failure.[9]
-
Recommended for Extended Contact: For operations involving submersion or prolonged handling of the material, a more robust glove, such as butyl rubber or neoprene, should be considered.[10] It is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times for piperidine-class compounds.[7]
-
Double Gloving: For handling highly concentrated forms or when an additional layer of protection is warranted by the risk assessment, using a second pair of nitrile gloves (double gloving) is a prudent measure.[6]
Body Protection: Shielding from Spills and Contamination
A standard cotton/polyester lab coat is sufficient for most small-scale laboratory operations.[5][6] Its primary purpose is to protect your personal clothing and underlying skin from minor spills and contamination. For procedures with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: Controlling Inhalation Hazards
As the compound "may cause respiratory irritation," controlling airborne dust is a key safety priority.[3]
-
Primary Engineering Control: All weighing and handling of the solid, powdered form of this compound must be performed within a certified chemical fume hood.[1] This is the most effective way to control exposure to hazardous fumes and dust.
-
Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or during an emergency spill response, a NIOSH-approved respirator may be necessary.[5] For particulates, a minimum of an N95 respirator would be required. All respirator use must be part of a formal respiratory protection program, as required by OSHA (29 CFR 1910.134), which includes fit-testing and training.[4]
Task-Based PPE Selection Matrix
To simplify operational decision-making, the following table summarizes recommended PPE levels for common laboratory tasks.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Inventory/Handling Sealed Containers | Low | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Standard Lab Coat | General Lab Ventilation |
| Weighing Solid (<1g) | Medium | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Standard Lab Coat | Chemical Fume Hood |
| Preparing Solutions (Small Scale) | Medium | Chemical Splash Goggles | Single Pair Nitrile Gloves | Standard Lab Coat | Chemical Fume Hood |
| Transferring Solutions (>50mL) | High | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Standard Lab Coat & Chemically Resistant Apron | Chemical Fume Hood |
| Cleaning a Spill | High | Chemical Splash Goggles & Face Shield | Heavy Duty Nitrile or Butyl Gloves | Standard Lab Coat & Chemically Resistant Apron | Chemical Fume Hood / NIOSH-Approved Respirator |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this validated procedure meticulously.
Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Step-by-Step Doffing (Removal) Protocol:
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain the contaminant.
-
Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Eye/Face Protection: Remove your goggles or face shield.
-
Final Hand Wash: Wash your hands again to remove any potential contaminants from the final steps.
Decontamination and Disposal Plan
Proper disposal is the final step in the safe handling lifecycle. Contaminated materials must be treated as hazardous waste.
-
Single-Use PPE: Contaminated gloves, bench paper, and wipes must be disposed of in a designated hazardous waste container.[11] The container must be clearly labeled with the words "Hazardous Waste" and an identification of its contents.[12][13]
-
Waste Containers: Ensure waste containers are kept securely capped except when adding waste.[11] Store this waste in a designated Satellite Accumulation Area (SAA) within the laboratory, which is at or near the point of generation.[11][12]
-
Regulatory Compliance: All hazardous waste disposal must comply with institutional policies and regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Clarion Safety Systems. OSHA's PPE Laboratory Standards. (2022).
- Formaspace. OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009).
- U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- University of California, San Diego. Glove Selection Guide.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Lawrence Berkeley National Laboratory. FACT Sheet - Glove Selection. (2014).
- Centers for Disease Control and Prevention (CDC) / NIOSH. Recommendations for Chemical Protective Clothing.
- University of California, Riverside - Environmental Health and Safety. OSHA Glove Selection Chart.
- Fisher Scientific. Safety Data Sheet: Piperidine hydrochloride.
Sources
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. osha.gov [osha.gov]
- 3. aksci.com [aksci.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. aps.anl.gov [aps.anl.gov]
- 8. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
